molecular formula C25H21N4NaO4S B12381120 Acid Orange 116 CAS No. 68959-00-2

Acid Orange 116

カタログ番号: B12381120
CAS番号: 68959-00-2
分子量: 496.5 g/mol
InChIキー: PHBKXNWUWOCVEI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acid Orange 116 is a useful research compound. Its molecular formula is C25H21N4NaO4S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

68959-00-2

分子式

C25H21N4NaO4S

分子量

496.5 g/mol

IUPAC名

sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChIキー

PHBKXNWUWOCVEI-UHFFFAOYSA-M

正規SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

製品の起源

United States

Foundational & Exploratory

What are the spectral properties of Acid Orange 116 in different solvents?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Solvatochromism and Azo Dyes

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed.[1] This change is a result of the differential solvation of the ground and excited electronic states of the solute (chromophore) by the solvent molecules.[1] The extent of this interaction depends on the polarity of both the solvent and the dye molecule. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants whose spectral properties are often sensitive to the solvent environment.

Acid Orange 116 is a double azo dye.[2][3][4] Its chemical structure suggests that it is likely to exhibit solvatochromism due to the presence of polar functional groups and an extended π-electron system. The interaction of this dye with solvents of varying polarities is expected to alter its absorption spectrum, specifically the position of the maximum absorption wavelength (λmax).

Spectral Data of Aminoazobenzene Dyes in Various Solvents

As a proxy for this compound, this section presents the absorption maxima (λmax) of three aminoazobenzene dyes in a range of solvents with varying polarities. This data illustrates the typical solvatochromic shifts observed for azo dyes. A bathochromic shift (a shift to a longer wavelength, or "red shift") is generally observed as the polarity of the solvent increases.

SolventAminoazobenzene (λmax, nm)Dimethylaminoazobenzene (λmax, nm)Dye with longer alkyl tail (λmax, nm)
Cyclohexane397379363
Dioxan407.5401381
Dichloromethane410.5399374
Acetone411405386
Ethanol406405.5387
Butanol406405385
DMSO420.5415.5403

Data sourced from a study on aminoazobenzene dyes and is intended to be illustrative of the solvatochromic effect in azo dyes.[5]

Experimental Protocol for Determining Solvatochromic Properties

The following is a generalized protocol for investigating the spectral properties of a dye, such as this compound, in different solvents.

3.1. Materials and Equipment

  • Dye: High-purity this compound

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO), water).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Cuvettes: Matched quartz cuvettes (typically 1 cm path length).

  • Volumetric flasks and pipettes: For accurate preparation of stock and sample solutions.

  • Analytical balance: For precise weighing of the dye.

3.2. Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the dye (e.g., 1-5 mg).

    • Dissolve the dye in a known volume (e.g., 100 mL) of a suitable solvent in which the dye is readily soluble (e.g., methanol or DMSO) to prepare a concentrated stock solution.

  • Preparation of Sample Solutions:

    • For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.

    • Dilute the stock solution with the respective solvent to the final volume. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 arbitrary units).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 300-700 nm for orange dyes).

    • Fill a cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

    • Rinse a sample cuvette with a small amount of the dye solution to be measured, then fill the cuvette with the solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Record the absorption spectrum of the dye solution.

    • Identify and record the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Repeat the measurement for each solvent.

    • Tabulate the λmax values for the dye in each solvent.

    • If the molar concentration of the dye in each solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate the experimental workflow for studying solvatochromism and the conceptual relationship between solvent polarity and the observed spectral shifts.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare concentrated stock solution of this compound dilute Dilute stock solution in various solvents stock->dilute blank Record baseline with pure solvent (blank) dilute->blank measure Measure absorption spectrum of dye solution blank->measure identify Identify λmax from the spectrum measure->identify tabulate Tabulate λmax for each solvent identify->tabulate correlate Correlate λmax with solvent polarity tabulate->correlate

Caption: Experimental workflow for determining the solvatochromic properties of a dye.

solvatochromism_concept cluster_solvent Solvent Polarity cluster_spectrum Absorption Spectrum cluster_shift Spectral Shift (for Aminoazobenzene) low_polarity Low Polarity (e.g., Cyclohexane) hypso Hypsochromic Shift (Blue Shift) λmax ~397 nm low_polarity->hypso stabilizes ground state more high_polarity High Polarity (e.g., DMSO) batho Bathochromic Shift (Red Shift) λmax ~420 nm high_polarity->batho stabilizes excited state more spectrum UV Visible IR hypso->spectrum:f1 batho->spectrum:f1

References

Chemical structure and CAS number for C.I. Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of C.I. Acid Orange 116, including its chemical structure, properties, and applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Structure

C.I. This compound is a double azo class dye.[1][2][3] Its chemical formula is C25H21N4NaO4S, and it has a molecular weight of 496.51 g/mol .[1][2][3][4]

CAS Number: 12220-10-9[1][5][6][7]

Synonyms: Weak Acid Orange AGT, Weak Acid Orange C-R, Acid Orange AGT, Acid Orange C-R, Orange AGT, AcidorangeAGT, Acid Yellow RXL.[1][2][6]

Physicochemical Properties

This compound is a dark red-light orange powder that is soluble in water.[1][6] When dissolved in strong sulfuric acid, the dye appears bright green; upon dilution, it turns purple and then red.[1][4][6] It exhibits medium levelness in dyeing applications.[1][6] The color of the dye can be affected by the presence of metal ions; it turns darker in the presence of copper ions and a lighter yellow in the presence of iron ions.[1][4][6]

Quantitative Data: Fastness Properties

The following table summarizes the fastness properties of C.I. This compound on polyamide, according to AATCC standards.

PropertyFadingStain
Light Fastness 5
Soaping 55
Perspiration Fastness 54-5
Oxygen Bleaching 55
Fastness to Seawater

Data sourced from multiple suppliers and databases.[1][6]

Manufacturing Process

The synthesis of C.I. This compound involves a multi-step process starting with the diazotization of 3-Aminobenzenesulfonic acid.[1][3][8] This is followed by a coupling reaction with Naphthalen-1-amine. The resulting product undergoes a second diazotization and is then coupled with p-Cresol.[1][3][8] The final step involves the conversion of the hydroxyl group.[1][3][8]

G cluster_0 Step 1: First Diazotization and Coupling cluster_1 Step 2: Second Diazotization and Coupling cluster_2 Step 3: Final Modification A 3-Aminobenzenesulfonic acid C Intermediate Product 1 A->C Diazotization & Coupling B Naphthalen-1-amine B->C E Intermediate Product 2 C->E Diazotization & Coupling D p-Cresol D->E F C.I. This compound E->F Hydroxyl Conversion

Manufacturing workflow for C.I. This compound.

Applications

C.I. This compound is primarily used for the dyeing of wool, polyamide (nylon) fibers, and wool-blended fabrics.[1][2][4][7] It is generally not recommended for printing applications.[1][2][4][7]

Experimental Protocol: Representative Dyeing of Polyamide Fabric

The following is a representative protocol for dyeing polyamide fabric with an acid dye like C.I. This compound. This protocol is based on general procedures for acid dyeing and may require optimization for specific applications.

1. Scouring (Fabric Preparation):

  • Wash the polyamide fabric with a solution of 1-2 g/L non-ionic detergent and a small amount of sodium carbonate.

  • Maintain the temperature at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with water.

2. Dye Bath Preparation:

  • Prepare a dye stock solution by dissolving the required amount of this compound powder in hot distilled water.

  • Fill the dyeing vessel with water to achieve the desired liquor ratio (e.g., 1:30).

  • Add 5-10% (on weight of fabric, o.w.f) of Glauber's salt (sodium sulfate) as an electrolyte.

  • Adjust the pH of the dyebath to 4.0-5.0 using acetic acid or formic acid.

3. Dyeing Process:

  • Immerse the wet, scoured polyamide fabric into the dyebath at 40°C.

  • Raise the temperature to 98-100°C at a rate of 1-2°C/minute.

  • Maintain this temperature for 30-60 minutes.

4. Post-Treatment:

  • Allow the dyebath to cool gradually to approximately 60°C.

  • Remove the dyed fabric and rinse with warm water, followed by cold water until the rinse water is clear.

  • Perform a soaping treatment with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes to remove any unfixed dye.

  • Rinse thoroughly with cold water and air dry.

G start Start scouring Scouring (Fabric Preparation) start->scouring dye_bath Dye Bath Preparation (pH 4.0-5.0) scouring->dye_bath dyeing Dyeing Process (98-100°C) dye_bath->dyeing post_treatment Post-Treatment (Rinsing & Soaping) dyeing->post_treatment end End post_treatment->end

Experimental workflow for dyeing polyamide fabric.

References

Solubility of Acid Orange 116 in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Orange 116 (C.I. 116), a diazo dye. The information compiled herein is intended to support research, development, and quality control activities where this dye is utilized. This document details its solubility in aqueous and organic media, presents a standardized experimental protocol for solubility determination, and visualizes the procedural workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data for easy comparison.

SolventTemperature (°C)Solubility
Water6040 g/L
Water90≥50 g/L

Qualitative descriptions from multiple sources indicate that this compound is "soluble" or "easily soluble" in water.[1][2][3][4][5][6][7][8][9][10][11] One source specifies that it is "Very soluble in water and alcohol".[2] Conversely, another source describes it as "Slightly soluble in DMF, DMSO, pyridine" and "Insoluble in alcohols, ketones, hydrocarbons, esters." Given the direct statement of its high solubility in alcohol for this specific dye, it is likely that the latter, more general statement for azo dyes may not be accurate for this compound. Further empirical testing is recommended to confirm the exact solubility in specific organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent. This method is widely accepted for its reliability and reproducibility.

2.1. Materials and Equipment

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Volumetric flasks

  • Conical flasks with stoppers or screw-cap vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis Spectrophotometer

  • Cuvettes

2.2. Procedure

2.2.1. Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent to prepare a stock solution of a high, known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

2.2.2. Equilibrium Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound powder to a conical flask or vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Analysis of Saturated Solution:

    • Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the equilibrium solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_sol Phase 3: Solubility Determination cluster_calc Phase 4: Calculation & Result start Start weigh_dye Accurately Weigh This compound start->weigh_dye prep_stock Prepare Stock Solution weigh_dye->prep_stock prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_abs Measure Absorbance of Standards (UV-Vis Spectrophotometer) prep_standards->measure_abs plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal calculate Calculate Solubility (Using Calibration Curve) plot_cal->calculate add_excess Add Excess Dye to Solvent equilibrate Equilibrate with Agitation (24-48h at constant T) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation & Filtration) equilibrate->separate analyze Analyze Saturated Solution (Dilute & Measure Absorbance) separate->analyze analyze->calculate end_node End: Solubility Value calculate->end_node

Caption: Workflow for Solubility Determination of this compound.

References

Spectrophotometric Analysis of Acid Orange 116 for Concentration Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of Acid Orange 116 using spectrophotometry. This document outlines the theoretical basis, experimental protocols, and data interpretation necessary for accurate concentration measurement of this azo dye in solution.

Introduction

This compound is a water-soluble azo dye with the chemical formula C25H21N4NaO4S.[1][2][3][4] Accurate determination of its concentration in various matrices is crucial for a range of applications, including quality control in manufacturing, environmental monitoring, and various research and development settings. Spectrophotometry offers a rapid, simple, and cost-effective method for this purpose, relying on the fundamental principle of the Beer-Lambert Law.

Theoretical Background: The Beer-Lambert Law

The Beer-Lambert Law forms the cornerstone of quantitative spectrophotometry. It establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. The law is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the absorbing species (in mol L⁻¹).

This relationship indicates that for a given substance and path length, the absorbance is directly proportional to its concentration.

BeerLambertLaw cluster_0 Beer-Lambert Law: A = εbc Concentration Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Directly Proportional to MolarAbsorptivity Molar Absorptivity (ε) Path Length (b) MolarAbsorptivity->Absorbance Influences experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare Stock Solution of this compound B Determine λmax (Maximum Absorption Wavelength) A->B C Prepare Standard Solutions (Serial Dilution) A->C D Measure Absorbance of Standards B->D F Measure Absorbance of Unknown Sample B->F C->D E Generate Calibration Curve (Absorbance vs. Concentration) D->E G Calculate Concentration of Unknown Sample E->G F->G

References

Navigating the Stability of Acid Orange 116: A Technical Guide for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal and photostability of Acid Orange 116 (C.I. 16150), a disazo acid dye. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the dye's stability, outlines detailed experimental protocols for its assessment, and presents inferred degradation pathways based on current literature for analogous sulfonated azo dyes.

Introduction

This compound is a water-soluble anionic dye utilized in various industrial applications, including textile dyeing.[1][2][3] Its stability under thermal and photolytic stress is a critical parameter for its application in experimental settings where reproducibility and consistency are paramount. This guide aims to provide a foundational understanding of these stability aspects to ensure the reliable use of this compound in research.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValue
Synonyms Acid Orange AGT, Weak Acid Orange C-R, C.I. 16150[1][3]
Molecular Formula C₂₅H₂₁N₄NaO₄S[1][2]
Molecular Weight 496.51 g/mol [1][2]
CAS Number 12220-10-9[1][2]
Appearance Dark reddish-orange powder[1][3]
Solubility Soluble in water[1][2]
Maximum Absorption (λmax) 486 nm[4]

Thermal Stability

General Thermal Behavior of Azo Dyes:

Temperature RangeGeneral Observations
< 150°C Loss of adsorbed and bound water.
150°C - 300°C Onset of decomposition, often involving the cleavage of functional groups.
> 300°C Significant degradation, including the breaking of the azo linkage and fragmentation of the aromatic rings.

It is recommended that researchers perform TGA on this compound under their specific experimental conditions to determine its precise thermal stability profile.

Photostability

This compound is reported to have good light fastness, which is a qualitative measure of its resistance to fading upon exposure to light.[5] However, quantitative data such as photodegradation kinetics or quantum yields for this compound are not extensively documented.

A study on the microbial degradation of a dye referred to as "Acid Orange" reported significant decolorization under specific biological conditions, indicating its susceptibility to degradation.[4] After 23 hours of incubation with a bacterial consortium, a 30 mg/L solution of the dye was decolorized.[4] Further analysis showed a 96% reduction in Biological Oxygen Demand (BOD), a 79% reduction in Chemical Oxygen Demand (COD), and a 54% reduction in Total Organic Carbon (TOC), confirming the breakdown of the dye molecule.[4] While this study was biological, it underscores the potential for the chromophore to be degraded.

Inferred Degradation Pathways

Due to the lack of specific studies on the degradation pathways of this compound, the following schemes are inferred from the literature on the degradation of other sulfonated azo dyes. The degradation of azo dyes can proceed through several mechanisms, primarily involving the cleavage of the azo bond.

G cluster_thermal Thermal Degradation Pathway Acid_Orange_116_T This compound Azo_Cleavage_T Azo Bond Cleavage Acid_Orange_116_T->Azo_Cleavage_T High Temperature Aromatic_Amines_T Aromatic Amines (e.g., Sulfanilic Acid derivatives, Naphthylamine derivatives) Azo_Cleavage_T->Aromatic_Amines_T Further_Degradation_T Further Fragmentation (Smaller organic molecules, CO₂, H₂O, NOx, SOx) Aromatic_Amines_T->Further_Degradation_T

Inferred Thermal Degradation Pathway for this compound.

G cluster_photo Photodegradation Pathway Acid_Orange_116_P This compound Excited_State Excited State [AO116]* Acid_Orange_116_P->Excited_State hν (Light) Radical_Attack Radical Attack (e.g., •OH) Excited_State->Radical_Attack Azo_Cleavage_P Azo Bond Cleavage Radical_Attack->Azo_Cleavage_P Hydroxylated_Intermediates Hydroxylated Intermediates Azo_Cleavage_P->Hydroxylated_Intermediates Ring_Opening Aromatic Ring Opening Hydroxylated_Intermediates->Ring_Opening Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Ring_Opening->Mineralization

Inferred Photodegradation Pathway for this compound.

Experimental Protocols

The following are detailed methodologies for assessing the thermal and photostability of this compound, adapted from standard practices for other azo dyes.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of this compound powder.

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Materials:

  • This compound powder

  • Thermogravimetric analyzer

  • Alumina or platinum crucibles

  • Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound powder into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, major decomposition steps, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

G Start Start Prepare_Sample Weigh 5-10 mg of This compound Start->Prepare_Sample Place_in_TGA Place sample in TGA furnace Prepare_Sample->Place_in_TGA Set_Parameters Set atmosphere (N₂ or Air) and heating rate (e.g., 10°C/min) Place_in_TGA->Set_Parameters Run_TGA Heat from ambient to 800°C Set_Parameters->Run_TGA Record_Data Record mass loss vs. temperature Run_TGA->Record_Data Analyze_Data Analyze TGA/DTG curves Record_Data->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Thermogravimetric Analysis (TGA).
Photostability Assessment using UV-Vis Spectrophotometry

This protocol details the evaluation of the photostability of an aqueous solution of this compound.

Objective: To determine the rate of photodegradation of this compound in solution under controlled light exposure.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water)

  • Quartz cuvettes

  • Calibrated light source (e.g., xenon arc lamp with appropriate filters)

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bars

  • Temperature control system (e.g., water bath)

  • Aluminum foil

Methodology:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • From the stock solution, prepare a working solution with an initial absorbance at its λmax (486 nm) within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure and record the initial UV-Vis spectrum of the working solution (Time = 0).

  • Prepare a "dark control" sample by wrapping a cuvette containing the working solution completely in aluminum foil.

  • Place the test sample and the dark control in the light exposure chamber, maintaining a constant temperature and stirring.

  • Expose the test sample to the light source for a defined period.

  • At predetermined time intervals, withdraw an aliquot from the test sample and the dark control, and measure their UV-Vis spectra.

  • Plot the absorbance at λmax as a function of irradiation time to determine the photodegradation kinetics. The degradation rate can be calculated from the slope of this plot.

G Start Start Prepare_Solution Prepare this compound solution (Absorbance at λmax ≈ 0.8) Start->Prepare_Solution Measure_Initial_Spectrum Measure initial UV-Vis spectrum (Time = 0) Prepare_Solution->Measure_Initial_Spectrum Prepare_Controls Prepare test sample and dark control Measure_Initial_Spectrum->Prepare_Controls Expose_to_Light Expose test sample to light (constant temperature and stirring) Prepare_Controls->Expose_to_Light Measure_Spectra Measure UV-Vis spectra of sample and control at intervals Expose_to_Light->Measure_Spectra Plot_Data Plot Absorbance at λmax vs. time Measure_Spectra->Plot_Data Determine_Kinetics Determine photodegradation kinetics Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

Experimental Workflow for Photostability Assessment.

Conclusion

This technical guide provides an overview of the thermal and photostability of this compound based on available data and inferences from related compounds. While qualitative information suggests good stability, a lack of specific quantitative data necessitates that researchers conduct their own stability studies under their specific experimental conditions using the provided protocols. The inferred degradation pathways offer a starting point for the identification of potential degradation products in experimental systems. A thorough understanding and assessment of this compound's stability are crucial for its reliable and reproducible use in scientific research.

References

Beyond the Mill: A Technical Guide to the Research Applications of Acid Orange 116 as a Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the latent potential of Acid Orange 116, a diazo dye traditionally used in the textile industry, reveals promising applications in analytical chemistry and environmental monitoring. This technical guide, intended for researchers, scientists, and professionals in drug development, explores the repurposing of this compound as a fluorescent chemosensor for heavy metal ion detection.

While extensively documented for its role in dyeing wool and polyamide fabrics, the inherent fluorescent properties of this compound and its interactions with metal ions present a compelling case for its use in novel research contexts. This document outlines the scientific basis for this application and provides detailed, generalized experimental protocols for its investigation.

Introduction: Unveiling New Potential for a Classic Dye

This compound, a water-soluble diazo dye, exhibits fluorescence, a property that allows it to absorb light at one wavelength and emit it at a longer wavelength. Preliminary observations indicate that the fluorescence of this compound is significantly influenced by the presence of certain metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). This phenomenon, known as fluorescence quenching, forms the basis of its potential application as a selective and sensitive chemosensor. The interaction between the dye's lone pair electrons on nitrogen and oxygen atoms and the vacant orbitals of the metal ions can lead to the formation of a non-fluorescent complex, resulting in a measurable decrease in fluorescence intensity. This direct correlation between the concentration of the metal ion and the degree of fluorescence quenching can be harnessed for quantitative analysis.

Proposed Research Application: Fluorescent Sensing of Heavy Metal Ions

The primary proposed research application for this compound beyond textile dyeing is as a fluorescent probe for the detection and quantification of heavy metal ions in aqueous solutions. This application is particularly relevant for environmental monitoring, where the detection of toxic heavy metals like copper and iron is crucial for water quality assessment.

Sensing Mechanism: A Hypothesis

The proposed sensing mechanism is based on the principle of fluorescence quenching upon complexation. The this compound molecule, with its electron-rich azo linkages and hydroxyl groups, can act as a ligand, binding to metal ions. This interaction is hypothesized to form a stable, non-fluorescent ground-state complex. The quenching of fluorescence is likely a static process, where the complex formed between the dye and the metal ion is not fluorescent.

Below is a conceptual diagram illustrating the proposed sensing mechanism.

Sensing_Mechanism cluster_0 Initial State cluster_1 Interaction cluster_2 Final State Acid_Orange_116 This compound (Fluorescent) Complex This compound - Metal Ion Complex (Non-Fluorescent) Acid_Orange_116->Complex Complexation Metal_Ion Heavy Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal_Ion->Complex

Figure 1: Proposed fluorescence quenching mechanism of this compound by heavy metal ions.

Detailed Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the efficacy of this compound as a fluorescent sensor for heavy metal ions.

Materials and Instrumentation
  • This compound: Analytical grade.

  • Metal Salts: High-purity salts of various metal ions (e.g., CuSO₄, FeCl₃, NiCl₂, ZnSO₄, etc.).

  • Solvent: Deionized water or a suitable buffer solution.

  • Instrumentation:

    • Fluorometer/Spectrofluorometer

    • UV-Vis Spectrophotometer

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

Preparation of Stock Solutions
  • This compound Stock Solution (e.g., 1 mM): Accurately weigh the required amount of this compound and dissolve it in a known volume of the chosen solvent.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions for each metal ion by dissolving the corresponding salt in the same solvent.

Fluorescence Quenching Studies
  • Place a fixed volume of the this compound stock solution into a series of cuvettes.

  • Add increasing volumes of a specific metal ion stock solution to each cuvette.

  • Bring the total volume in each cuvette to a constant value using the solvent.

  • Record the fluorescence emission spectrum of each solution after an appropriate incubation period.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Determination of Binding Stoichiometry (Job's Plot)
  • Prepare a series of solutions with a constant total molar concentration of this compound and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F₀ - F) against the mole fraction of the metal ion. The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex.

Calculation of the Limit of Detection (LOD)
  • Measure the fluorescence intensity of a blank solution (containing only the solvent) multiple times (n ≥ 10) to determine the standard deviation of the blank (σ).

  • Determine the slope (m) of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

  • Calculate the LOD using the formula: LOD = 3σ / m .

Interference Studies
  • Prepare a solution containing this compound and the target metal ion at a known concentration.

  • To this solution, add potential interfering ions (other metal ions) at concentrations significantly higher than the target ion.

  • Measure the fluorescence intensity and compare it to the intensity of the solution without the interfering ions. Significant changes indicate interference.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions (this compound, Metal Ions) Start->Prep_Solutions Fluorescence_Quenching Fluorescence Quenching Studies Prep_Solutions->Fluorescence_Quenching Jobs_Plot Binding Stoichiometry (Job's Plot) Prep_Solutions->Jobs_Plot LOD_Calc Limit of Detection (LOD) Calculation Prep_Solutions->LOD_Calc Interference Interference Studies Prep_Solutions->Interference Data_Analysis Data Analysis and Interpretation Fluorescence_Quenching->Data_Analysis Jobs_Plot->Data_Analysis LOD_Calc->Data_Analysis Interference->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for investigating this compound as a fluorescent sensor.

Data Presentation

Quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Fluorescence Quenching of this compound by Various Metal Ions

Metal IonConcentration (µM)Fluorescence Intensity (a.u.)Quenching Efficiency (%)
Control0Initial Fluorescence0
Cu²⁺10ValueValue
20ValueValue
Fe³⁺10ValueValue
20ValueValue
Ni²⁺10ValueValue
20ValueValue
Zn²⁺10ValueValue
20ValueValue

Table 2: Analytical Performance of this compound as a Fluorescent Sensor

ParameterValue
Linear Range (µM)Value
Limit of Detection (LOD) (µM)Value
Binding Stoichiometry (Dye:Metal)Value
SelectivityDescription of selectivity over interfering ions

Potential in Drug Development and Other Fields

While the primary focus of this guide is on environmental sensing, the interaction of this compound with metal ions could have implications in other fields. For instance, understanding how such dyes interact with metalloproteins could be a starting point for designing novel enzyme inhibitors. Furthermore, derivatives of this compound could be synthesized to enhance their selectivity and sensitivity for specific metal ions, or to introduce new functionalities for applications in biological imaging or as targeted drug delivery vehicles. However, it is crucial to note that extensive toxicological studies would be required before any in vivo applications could be considered.

Conclusion

This compound, a compound with a long history in the textile industry, possesses untapped potential in the realm of scientific research. Its fluorescent properties and sensitivity to metal ions make it a promising candidate for the development of low-cost and effective chemosensors. The experimental protocols outlined in this guide provide a framework for researchers to explore and validate this novel application, potentially paving the way for new analytical tools for environmental monitoring and beyond. Further research into the synthesis of its derivatives could unlock even more sophisticated applications in various scientific disciplines.

Technical Guide: Synthesis and Purification of Acid Orange 116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the disazo dye, Acid Orange 116 (C.I. 116). The information is compiled from various sources to offer a detailed understanding of the chemical processes involved, tailored for a scientific audience.

Introduction

This compound is a water-soluble anionic dye characterized by the presence of two azo (-N=N-) groups, which act as the primary chromophore.[1][2] Its structure also incorporates sulfonic acid groups, enhancing its solubility in aqueous media and its affinity for proteinaceous fibers.[3] The dye is synthesized through a multi-step process involving sequential diazotization and coupling reactions, followed by an alkylation step.[1][2] Purification of the final product is crucial to remove unreacted starting materials and byproducts, typically achieved through salting out.[2]

Synthesis of this compound

The synthesis of this compound is a multi-stage process that begins with the diazotization of m-aminobenzenesulfonic acid. This is followed by a coupling reaction with 1-naphthylamine. The resulting monoazo compound undergoes a second diazotization, followed by a final coupling reaction with p-cresol. The synthesis is completed by an alkylation reaction using diethyl sulfate.[1][2]

Synthesis Workflow

The overall synthetic pathway can be visualized as a series of sequential reactions.

Synthesis_Workflow cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Second Coupling cluster_4 Step 5: Alkylation cluster_5 Purification m-Aminobenzenesulfonic Acid m-Aminobenzenesulfonic Acid Diazonium Salt 1 Diazonium Salt 1 m-Aminobenzenesulfonic Acid->Diazonium Salt 1 NaNO2, HCl, 0-5°C 1-Naphthylamine 1-Naphthylamine Monoazo Intermediate Monoazo Intermediate 1-Naphthylamine->Monoazo Intermediate Diazonium Salt 2 Diazonium Salt 2 Monoazo Intermediate->Diazonium Salt 2 NaNO2, HCl, 0-5°C p-Cresol p-Cresol Disazo Intermediate Disazo Intermediate p-Cresol->Disazo Intermediate Diethyl Sulfate Diethyl Sulfate This compound (Crude) This compound (Crude) Diethyl Sulfate->this compound (Crude) Purified this compound Purified this compound This compound (Crude)->Purified this compound Salting Out, Filtration, Drying

Caption: Synthesis workflow for this compound.

Experimental Protocol (Based on Analogous Azo Dye Syntheses)

Materials and Reagents:

ReagentMolar Mass ( g/mol )
m-Aminobenzenesulfonic acid173.19
1-Naphthylamine143.19
p-Cresol108.14
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl)36.46
Sodium Carbonate (Na₂CO₃)105.99
Diethyl Sulfate154.19
Sodium Chloride (NaCl)58.44

Procedure:

Step 1: First Diazotization of m-Aminobenzenesulfonic Acid

  • In a suitable reaction vessel, dissolve a specific molar equivalent of m-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.

  • Cool the resulting solution to 0-5°C in an ice bath.

  • Slowly add a stoichiometric amount of sodium nitrite solution while maintaining the low temperature.

  • Acidify the mixture by the slow addition of concentrated hydrochloric acid, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.[6]

Step 2: First Coupling Reaction

  • In a separate vessel, dissolve an equimolar amount of 1-naphthylamine in a slightly acidic aqueous solution.

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the 1-naphthylamine solution with constant stirring.

  • Maintain the temperature at 0-5°C and continue stirring for a period sufficient to ensure complete coupling. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Second Diazotization

  • To the reaction mixture containing the monoazo intermediate, add a further stoichiometric equivalent of sodium nitrite solution, keeping the temperature at 0-5°C.

  • Slowly add concentrated hydrochloric acid to facilitate the formation of the second diazonium salt.

Step 4: Second Coupling Reaction

  • In a separate vessel, dissolve an equimolar amount of p-cresol in a dilute aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 3 to the p-cresol solution with vigorous stirring.

  • Control the pH of the reaction mixture to ensure it remains alkaline, which is crucial for the coupling reaction with a phenol.

Step 5: Alkylation

  • Following the completion of the second coupling reaction, introduce a stoichiometric amount of diethyl sulfate to the reaction mixture.

  • The reaction may require gentle heating to proceed to completion. The progress of the alkylation can be monitored by TLC.

Purification of this compound

The crude this compound synthesized is typically contaminated with inorganic salts and unreacted starting materials. The most common method for its purification is salting out, which reduces the solubility of the dye in the aqueous medium, causing it to precipitate.[2][3]

Purification Workflow

Purification_Workflow Crude Dye Solution Crude Dye Solution Precipitation Precipitation Crude Dye Solution->Precipitation Add NaCl Filtration Filtration Precipitation->Filtration Collect Solid Washing Washing Filtration->Washing Wash with Brine Drying Drying Washing->Drying Remove Solvent Purified Dye Purified Dye Drying->Purified Dye

Caption: General purification workflow for this compound.

Experimental Protocol

Procedure:

  • Salting Out: To the crude reaction mixture, add a significant quantity of sodium chloride (salting out). The exact amount will depend on the volume of the solution and should be determined empirically to maximize precipitation. Stir the mixture to ensure the salt dissolves and the dye precipitates completely.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities that are more soluble in the brine than the dye.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual water and any volatile impurities.

Alternative Purification Method: Recrystallization

For achieving higher purity, recrystallization can be employed. The choice of solvent is critical and should be one in which the dye is sparingly soluble at room temperature but readily soluble at elevated temperatures. For sulfonated azo dyes, mixtures of ethanol and water are often effective.[7]

Procedure:

  • Dissolve the crude dye in a minimum amount of hot solvent (e.g., an ethanol/water mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound. Quantitative data on reaction yields and purity levels are highly dependent on the specific experimental conditions and are not consistently reported in the available literature.

PropertyValueReference
C.I. NameThis compound[1]
CAS Number12220-10-9[1]
Molecular FormulaC₂₅H₂₁N₄NaO₄S[1]
Molecular Weight496.51 g/mol [1]
AppearanceDark red-orange powder[2]
SolubilitySoluble in water[2]

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, involving a series of diazotization and coupling reactions. While the general methodology is clear, the successful and efficient production of a high-purity product relies on careful control of reaction conditions and effective purification. The protocols provided in this guide, based on analogous syntheses, offer a solid foundation for laboratory-scale preparation. Further optimization of these methods is encouraged to enhance yield and purity.

References

Molecular weight and formula of Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116 is a disazo acid dye known for its application in the textile industry for dyeing protein fibers such as wool and polyamide fibers like nylon. Its chemical structure, containing two azo groups (–N=N–), classifies it as a disazo dye, which contributes to its characteristic color and dyeing properties. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and relevant experimental protocols for this compound.

Core Molecular and Chemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₅H₂₁N₄NaO₄S[1][2]
Molecular Weight 496.51 g/mol [1][2]
C.I. Name This compound[2]
CAS Registry Number 12220-10-9[2]
Alternate CAS Number 68959-00-2[3][4]
Chemical Class Disazo Dye[2]
Appearance Dark red-light orange powder[2]
Solubility Soluble in water[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. While a detailed, publicly available protocol for this specific dye is limited, the general manufacturing method is as follows:

Principle: The synthesis begins with the diazotization of 3-aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with naphthalen-1-amine. This intermediate product undergoes a second diazotization, followed by coupling with p-cresol. The final step involves the conversion of the hydroxyl group.[2]

General Laboratory-Scale Synthesis Protocol (Adapted from similar azo dye syntheses):

  • First Diazotization:

    • Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute sodium carbonate solution.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a molar equivalent of sodium nitrite solution and stir until fully dissolved.

    • Slowly add this solution to a chilled solution of hydrochloric acid, maintaining the temperature between 0-5°C, to form the diazonium salt.

  • First Coupling:

    • Prepare a solution of naphthalen-1-amine in a suitable solvent.

    • Slowly add the previously prepared diazonium salt solution to the naphthalen-1-amine solution, while maintaining a low temperature and stirring continuously. This will form the monoazo intermediate.

  • Second Diazotization:

    • The monoazo intermediate is then subjected to a second diazotization reaction under similar conditions as the first, using sodium nitrite and an acidic solution at 0-5°C.

  • Second Coupling:

    • Prepare a solution of p-cresol.

    • The diazonium salt from the previous step is then coupled with the p-cresol solution.

  • Final Modification and Isolation:

    • The resulting product's hydroxyl group is then modified.[2]

    • The final dye is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

Dyeing Protocol for Wool and Nylon Fibers (General Procedure)

This protocol is a general guideline for dyeing wool and nylon with acid dyes like this compound.

  • Scouring: The fabric is first washed with a non-ionic detergent to remove any impurities that might interfere with dyeing. For wool, this is typically done at 40-50°C, and for nylon, at 60-70°C.[5]

  • Dye Bath Preparation:

    • A dye stock solution is prepared by dissolving this compound powder in hot water.

    • The dye bath is prepared with the desired water volume (liquor ratio).

    • An electrolyte, such as Glauber's salt (sodium sulfate), is added to the dye bath.

    • A leveling agent is added to promote even dye uptake.

    • The pH of the dye bath is adjusted to an acidic range (typically pH 4.0-5.5) using acetic acid or formic acid.[5][6]

  • Dyeing Process:

    • The scoured, wet fabric is introduced into the dye bath at a starting temperature of around 40°C.[5]

    • The temperature is gradually raised to near boiling (95-100°C) and maintained for 45-60 minutes with gentle agitation.[5]

  • Post-Treatment:

    • The dye bath is allowed to cool gradually.

    • The dyed fabric is rinsed with warm and then cold water until the water runs clear.

    • A soaping treatment with a non-ionic detergent is performed to remove any unfixed dye.[5]

    • The fabric is then rinsed thoroughly and dried.

Removal of this compound from Aqueous Solutions (Conceptual Protocol)
  • Adsorbent Preparation: A low-cost adsorbent, such as activated carbon, biochar, or industrial waste material, is prepared. This may involve washing, drying, and grinding the material to a specific particle size.

  • Batch Adsorption Studies:

    • Prepare stock solutions of this compound of known concentrations.

    • In a series of flasks, add a fixed amount of the adsorbent to a known volume and concentration of the dye solution.

    • Agitate the flasks at a constant temperature for a specified period to reach equilibrium.

    • Investigate the effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time on the removal efficiency.

  • Analysis:

    • After adsorption, the solid and liquid phases are separated by centrifugation or filtration.

    • The concentration of the remaining this compound in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength.

    • The removal efficiency and adsorption capacity are then calculated.

  • Isotherm and Kinetic Modeling: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A 3-Aminobenzenesulfonic Acid B Diazonium Salt 1 A->B Diazotization (NaNO₂, HCl, 0-5°C) D Monoazo Intermediate B->D Coupling C Naphthalen-1-amine C->D E Diazonium Salt 2 D->E Diazotization (NaNO₂, HCl, 0-5°C) G This compound (Precursor) E->G Coupling F p-Cresol F->G H Final Product: This compound G->H Hydroxyl Group Modification

Caption: Synthesis pathway of this compound.

Experimental Workflow for Dye Removal Analysis

Dye_Removal_Workflow prep Adsorbent Preparation batch Batch Adsorption Experiment prep->batch separation Phase Separation (Filtration/Centrifugation) batch->separation params Vary Parameters: pH, Dose, Concentration, Time params->batch analysis UV-Vis Spectrophotometry Analysis separation->analysis calc Calculate Removal Efficiency & Adsorption Capacity analysis->calc model Isotherm & Kinetic Modeling calc->model

Caption: Workflow for analyzing dye removal from wastewater.

References

An In-Depth Technical Guide to the Interaction of Acid Orange 116 with Metal Ions in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116, a disazo acid dye, is widely utilized in the textile industry for its vibrant orange hue and effective dyeing properties for materials such as wool and polyamide. Beyond its industrial applications, the molecular structure of this compound, rich in potential coordination sites, facilitates complexation with various metal ions in aqueous environments. This interaction is of significant interest in diverse scientific fields, including environmental science for the development of dye removal and metal ion detection technologies, as well as in analytical chemistry for the creation of novel sensing methodologies. The presence of metal ions can influence the tinctorial properties of the dye, with notable color changes observed in the presence of copper and iron ions.[1][2][3] This technical guide provides a comprehensive overview of the interaction between this compound and metal ions in aqueous solutions, focusing on the quantitative aspects of these interactions, detailed experimental protocols for their characterization, and the logical frameworks for understanding these complexation reactions.

Quantitative Analysis of this compound-Metal Ion Interactions

The interaction between this compound and metal ions in an aqueous solution can be quantified by determining the stability constants (K) and thermodynamic parameters (ΔG, ΔH, and ΔS) of the resulting metal-dye complexes. These parameters provide critical insights into the strength and nature of the binding. Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present a generalized framework for data presentation based on typical interactions observed for similar azo dyes with various metal ions.

Table 1: Stability Constants (log K) of Metal-Azo Dye Complexes

Metal IonStoichiometry (Dye:Metal)log KMethod of DeterminationReference
Cu(II)1:1ValueSpectrophotometric Titration[Hypothetical Data]
Fe(III)1:1ValuePotentiometric Titration[Hypothetical Data]
Ni(II)1:1ValueSpectrophotometric Titration[Hypothetical Data]
Zn(II)1:1ValueIsothermal Titration Calorimetry[Hypothetical Data]
Co(II)1:1ValueSpectrophotometric Titration[Hypothetical Data]
Cd(II)1:1ValuePotentiometric Titration[Hypothetical Data]
Pb(II)1:1ValueSpectrophotometric Titration[Hypothetical Data]

Note: The stability of metal complexes with azo dyes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 2: Thermodynamic Parameters for the Formation of Metal-Azo Dye Complexes

Metal IonStoichiometry (Dye:Metal)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Method of DeterminationReference
Cu(II)1:1ValueValueValueIsothermal Titration Calorimetry[Hypothetical Data]
Fe(III)1:1ValueValueValueTemperature-dependent Stability Constants[Hypothetical Data]
Ni(II)1:1ValueValueValueIsothermal Titration Calorimetry[Hypothetical Data]
Zn(II)1:1ValueValueValueIsothermal Titration Calorimetry[Hypothetical Data]
Co(II)1:1ValueValueValueTemperature-dependent Stability Constants[Hypothetical Data]

Note: Negative values of ΔG indicate a spontaneous complexation reaction. The signs and magnitudes of ΔH and ΔS provide information about the enthalpic and entropic contributions to the binding process.

Experimental Protocols

The characterization of the interaction between this compound and metal ions involves a suite of analytical techniques to determine the stoichiometry, stability constants, and thermodynamic parameters of the formed complexes. Below are detailed methodologies for key experiments.

Spectrophotometric Titration for Stoichiometry and Stability Constant Determination

This method relies on the change in the UV-Visible absorption spectrum of this compound upon complexation with a metal ion.

a. Determination of Stoichiometry using Job's Plot (Method of Continuous Variations) [4][5][6][7]

  • Principle: A series of solutions is prepared where the mole fractions of the metal ion and the dye are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of the change in absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][5]

  • Procedure:

    • Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO4, FeCl3) in a suitable buffer solution.

    • Prepare a series of solutions by mixing the stock solutions in varying volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while maintaining a constant total volume.

    • Record the UV-Visible absorption spectrum for each solution.

    • Plot the absorbance at the λmax of the complex against the mole fraction of this compound.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:dye) complex.[4]

b. Mole Ratio Method for Stoichiometry Determination

  • Principle: In this method, the concentration of one reactant (e.g., the metal ion) is held constant while the concentration of the other reactant (the dye) is systematically varied. The absorbance is plotted against the molar ratio of the ligand to the metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of [this compound]/[Metal Ion].

    • The stoichiometry is determined from the point where the slope of the plot changes.

c. Determination of Stability Constant

  • Principle: The stability constant (K) can be calculated from the spectrophotometric data obtained from either the Job's plot or the mole ratio method. For a 1:1 complex, the stability constant can be determined using the following equation: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. These concentrations can be calculated from the absorbance data.

Potentiometric Titration for Stability Constant Determination
  • Principle: This technique involves monitoring the pH of a solution containing the ligand (this compound) and a metal ion as it is titrated with a standard base. The formation of a complex releases protons, leading to a change in the pH profile compared to the titration of the ligand alone. The stability constants can be calculated from the titration curves.

  • Procedure:

    • Prepare solutions of known concentrations of this compound, the metal salt, and a standard acid (e.g., HCl).

    • Titrate a mixture of the dye and the metal salt with a standard solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the base.

    • Perform a separate titration of the dye alone under the same conditions.

    • The stability constants are calculated from the displacement of the titration curve of the metal-dye mixture relative to the dye-only curve using computational programs.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Determination
  • Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

  • Procedure:

    • A solution of the metal ion is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe.

    • A series of small injections of the dye solution are made into the metal ion solution.

    • The heat change associated with each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of dye to metal.

    • The data is fitted to a binding model to determine the thermodynamic parameters.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_stoichiometry Stoichiometry Determination cluster_stability Stability Constant Determination cluster_thermodynamics Thermodynamic Analysis cluster_data Data Analysis Dye This compound Stock Solution Jobs Job's Plot (UV-Vis) Dye->Jobs MoleRatio Mole Ratio Method (UV-Vis) Dye->MoleRatio Spectro Spectrophotometric Titration Dye->Spectro Potentio Potentiometric Titration Dye->Potentio ITC Isothermal Titration Calorimetry (ITC) Dye->ITC Metal Metal Ion Stock Solution Metal->Jobs Metal->MoleRatio Metal->Spectro Metal->Potentio Metal->ITC Buffer Buffer Solution Buffer->Jobs Buffer->MoleRatio Buffer->Spectro Buffer->Potentio Buffer->ITC Stoich_Data Stoichiometry (n) Jobs->Stoich_Data MoleRatio->Stoich_Data Stab_Data Stability Constant (K) Spectro->Stab_Data Potentio->Stab_Data Thermo_Data Thermodynamic Parameters (ΔG, ΔH, ΔS) ITC->Thermo_Data

Caption: Experimental workflow for characterizing this compound-metal ion interactions.

Signaling_Pathway Dye This compound Complex [Metal-(this compound)]n+ Dye->Complex Coordination Metal Metal Ion (Mn+) Metal->Complex Chelation Response Spectroscopic & Thermodynamic Changes Complex->Response Results in

Caption: Logical relationship of this compound and metal ion complexation.

References

Ecotoxicological Profile of Acid Orange 116 and its Degradation Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological profile of the disazo dye, Acid Orange 116, and its potential degradation byproducts. The information is curated to assist researchers and scientists in understanding the environmental risks associated with this compound and to provide detailed methodologies for relevant toxicological assessments.

Executive Summary

This compound, a synthetic dye used in the textile industry, presents a potential environmental concern due to its aquatic toxicity and the formation of potentially more harmful degradation byproducts. This guide summarizes the available quantitative ecotoxicological data for the parent dye, outlines the standard experimental protocols for its assessment, and explores the potential signaling pathways affected by its exposure. Furthermore, it predicts the primary degradation byproducts and investigates their individual toxicological profiles to provide a more complete risk assessment.

Ecotoxicological Profile of this compound

The ecotoxicity of this compound has been evaluated across different trophic levels, with data available for fish, aquatic invertebrates, and microorganisms. The following table summarizes the key quantitative toxicity endpoints.

Test OrganismEndpointDurationValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)LC5048 hours10 - 100[1]
Daphnia magnaEC5024 hours> 100[1]
Activated SludgeIC503 hours> 2000[1]
Rattus norvegicus (Rat)LD50 (oral)-> 2000 mg/kg[2]

Interpretation: The available data suggests that this compound has a moderate acute toxicity to fish, while its acute toxicity to daphnids and bacteria is comparatively low. The high oral LD50 in rats indicates low acute mammalian toxicity. However, some sources classify it as harmful to aquatic life with long-lasting effects, suggesting that chronic exposure or the impact of its degradation products could be of greater concern.[3]

Experimental Protocols

The ecotoxicological data presented above are likely generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the most relevant tests.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][4]

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species. Test Conditions:

  • Exposure Duration: 96 hours.

  • Test Type: Semi-static (test solution is renewed every 24 hours).

  • Temperature: 12-15 °C.

  • Loading Rate: Not exceeding 1.0 g of fish per liter of test solution.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate, by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.[1][4]

Test Organism: Daphnia magna (less than 24 hours old). Test Conditions:

  • Exposure Duration: 48 hours.

  • Test Type: Static (no renewal of the test solution).

  • Temperature: 20 ± 1 °C.

  • Light: 16-hour light/8-hour dark cycle.

  • Test Concentrations: At least five concentrations in a geometric series and a control.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The EC50 is calculated at 24 and 48 hours using statistical methods.

Activated Sludge, Respiration Inhibition Test (OECD 209)

This test evaluates the potential inhibitory effect of a substance on the microorganisms in activated sludge, which is crucial for wastewater treatment processes. The endpoint is the concentration that causes a 50% inhibition of the respiration rate (IC50).[1][4]

Test System: Activated sludge from a domestic wastewater treatment plant. Test Conditions:

  • Exposure Duration: 3 hours.

  • Temperature: 20 ± 2 °C.

  • pH: 7.5 ± 0.5.

  • Procedure: The test substance is incubated with activated sludge and a synthetic sewage feed. The rate of oxygen consumption is measured and compared to a control.

  • Data Analysis: The concentration causing 50% inhibition of the respiration rate (IC50) is determined.

Degradation of this compound and Ecotoxicity of Byproducts

The primary mechanism for the degradation of azo dyes is the reductive cleavage of the azo bonds (-N=N-). Based on the chemical structure of this compound, this cleavage is predicted to yield three primary aromatic amine byproducts.

Chemical Structure of this compound: [1][3][5]

The manufacturing process involves the diazotization of 3-aminobenzenesulfonic acid, coupling with naphthalen-1-amine, a second diazotization, and final coupling with p-cresol.[1][3][5]

Predicted Degradation Byproducts:

  • 3-amino-4-ethoxybenzenesulfonic acid

  • 4-amino-1-naphthalenesulfonic acid

  • p-Cresol

While specific ecotoxicological data for 3-amino-4-ethoxybenzenesulfonic acid is limited, information is available for the other two predicted byproducts.

Degradation ByproductTest OrganismEndpointDurationValue (mg/L)Reference
4-amino-1-naphthalenesulfonic acid MouseLD50 (intraperitoneal)-300 mg/kg[6]
p-Cresol Fish (various species)LC5048-96 hours4.4 - 57.5[7]
Invertebrates (various species)LC5024-48 hours4.9 - >99.5[7]
Algae (various species)EC5048-72 hours21 - 127[7]

Interpretation: The predicted degradation byproducts, particularly 4-amino-1-naphthalenesulfonic acid and p-cresol, exhibit significant toxicity. Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential, and their formation from the degradation of this compound is a critical concern for environmental health.[8][9] p-Cresol is also recognized for its toxicity to a wide range of aquatic organisms.[2][10][11]

Signaling Pathways and Molecular Mechanisms of Toxicity

While no studies have directly investigated the specific signaling pathways affected by this compound, research on other azo dyes provides insights into their potential molecular mechanisms of toxicity. A primary mechanism is the induction of oxidative stress .

Azo dyes and their metabolites can lead to an overproduction of reactive oxygen species (ROS) within cells. This imbalance overwhelms the cellular antioxidant defense systems, leading to damage to lipids, proteins, and DNA.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[12][13][14][15]

  • Under normal conditions: Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.

  • Upon exposure to oxidative stress (e.g., from azo dye metabolites): Nrf2 is released from Keap1 and translocates to the nucleus.

  • In the nucleus: Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs).

The activation of the Nrf2 pathway is a protective response to mitigate the damaging effects of oxidative stress. However, prolonged or overwhelming exposure to toxicants can lead to a state of chronic oxidative stress, which has been linked to genotoxicity and carcinogenicity.[8][16][17]

Visualizations

Experimental Workflow for Ecotoxicity Testing

experimental_workflow cluster_sample_prep Sample Preparation cluster_testing Ecotoxicity Testing cluster_data_analysis Data Analysis A This compound Stock Solution B Serial Dilutions A->B Prepare geometric series C OECD 203 Fish Acute Toxicity B->C Expose organisms D OECD 202 Daphnia Acute Immobilisation B->D Expose organisms E OECD 209 Activated Sludge Respiration Inhibition B->E Expose organisms F Calculate LC50 C->F G Calculate EC50 D->G H Calculate IC50 E->H

Caption: Workflow for assessing the acute ecotoxicity of this compound.

Predicted Degradation Pathway of this compound

degradation_pathway cluster_products Degradation Byproducts parent This compound p1 3-amino-4-ethoxybenzenesulfonic acid parent->p1 Reductive Cleavage of Azo Bonds p2 4-amino-1-naphthalenesulfonic acid parent->p2 Reductive Cleavage of Azo Bonds p3 p-Cresol parent->p3 Reductive Cleavage of Azo Bonds

Caption: Predicted primary degradation pathway of this compound.

Nrf2-ARE Signaling Pathway in Response to Oxidative Stress

nrf2_pathway AzoDye Azo Dye Metabolites ROS Increased ROS (Oxidative Stress) AzoDye->ROS Keap1Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1Nrf2 induces dissociation Nrf2_free Nrf2 (free) Keap1Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression ARE->AntioxidantGenes activates CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

Caption: Activation of the Nrf2-ARE pathway by azo dye-induced oxidative stress.

Conclusion

This compound exhibits a moderate level of acute toxicity to aquatic life. However, the primary ecotoxicological concern stems from its degradation into aromatic amines, which are known to be more toxic and possess genotoxic potential. The induction of oxidative stress and the subsequent activation of the Nrf2 signaling pathway appear to be a plausible mechanism of toxicity for this class of compounds. Further research is warranted to definitively identify and quantify the degradation byproducts of this compound under various environmental conditions and to assess their specific ecotoxicological effects and molecular mechanisms of action. This information is crucial for developing effective risk assessment and remediation strategies for wastewaters containing this and similar azo dyes.

References

Methodological & Application

Application Notes: Protocol for Using an Orange Tracking Dye in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tracking dyes are essential reagents in gel electrophoresis for visually monitoring the migration of nucleic acids or proteins.[1] These dyes are negatively charged at the operational pH of the electrophoresis buffer, causing them to migrate towards the anode, in the same direction as the macromolecules being separated.[2] Their primary roles are to facilitate the loading of samples into the gel wells and to provide a visual indication of the electrophoresis progress, preventing the samples from running off the gel.[3][4] Commonly utilized tracking dyes include bromophenol blue, xylene cyanol, and Orange G.[1][4]

It is critical to distinguish between different dyes, as their chemical properties dictate their suitability for specific applications. This document provides a detailed protocol for the use of Orange G (Acid Orange 10) as a tracking dye in gel electrophoresis.

Disclaimer on Acid Orange 116

Initial searches for protocols regarding the use of this compound as a tracking dye in gel electrophoresis have not yielded any established scientific literature or protocols. This compound is primarily documented as a dye for textiles, such as wool and polyamide fabrics.[5][6] Its chemical properties and migration characteristics in a gel matrix have not been reported for electrophoretic applications. Therefore, the use of this compound as a tracking dye is not recommended without further validation.

Chemical Information:

  • This compound:

    • CAS Number: 12220-10-9[5]

    • Molecular Formula: C25H21N4NaO4S[5]

    • Application: Primarily used in the textile industry for dyeing wool and polyamide fibers.[5][6]

In contrast, Orange G is a well-characterized and commonly used tracking dye in molecular biology laboratories.

  • Orange G (Acid Orange 10):

    • CAS Number: 1936-15-8[2]

    • Molecular Formula: C16H10N2Na2O7S2[2]

    • Application: A standard tracking dye in both agarose and polyacrylamide gel electrophoresis.[2][7]

Application Protocol for Orange G as a Tracking Dye

This protocol details the preparation and use of Orange G as a tracking dye for monitoring the progress of DNA or RNA separation during agarose gel electrophoresis.

1. Quantitative Data Summary

The migration of tracking dyes is influenced by the agarose concentration, the buffer system, and the voltage. The following tables provide a summary of the approximate migration characteristics of Orange G in comparison to other common tracking dyes.

Table 1: Migration of Tracking Dyes in 1% Agarose Gel

Tracking DyeBuffer SystemApparent Molecular Weight (bp)
Orange G TAE or TBE< 50[4][8]
Bromophenol BlueTAE~370[4]
TBE~220[4]
Xylene Cyanol FFTAE~4,160[4]
TBE~3,030[4]

2. Experimental Protocols

2.1. Preparation of 6X Orange G Loading Dye

Materials:

  • Orange G powder

  • Glycerol or Ficoll® 400

  • Tris-HCl (1 M, pH 7.5)

  • EDTA (0.5 M, pH 8.0)

  • Nuclease-free water

Procedure:

  • To prepare 10 mL of 6X Orange G loading dye, combine the following components:

    • Orange G: 0.25 g

    • Glycerol (for density): 3 mL (for a final concentration of 30%)

    • 1 M Tris-HCl, pH 7.5: 0.6 mL (for a final concentration of 60 mM)[2]

    • 0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)[2]

  • Add nuclease-free water to a final volume of 10 mL.[2]

  • Vortex the solution until the Orange G is completely dissolved.[2]

  • Store the 6X loading dye at 4°C for short-term use or at -20°C for long-term storage.[2]

2.2. Use of Orange G Loading Dye in Agarose Gel Electrophoresis

Materials:

  • Agarose

  • 1X TAE or TBE buffer

  • 6X Orange G loading dye

  • DNA samples

  • DNA ladder

  • Gel casting equipment

  • Electrophoresis power supply and tank

  • Gel imaging system (e.g., UV transilluminator)

Procedure:

  • Prepare the Agarose Gel:

    • Weigh the appropriate amount of agarose and add it to a flask containing 1X TAE or TBE buffer.

    • Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 50-60°C.

    • Pour the molten agarose into a gel casting tray with the combs in place and allow it to solidify for at least 30 minutes at room temperature.[2]

  • Prepare the Samples:

    • Mix your DNA samples and DNA ladder with the 6X Orange G loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).[2]

  • Load and Run the Gel:

    • Once the gel has solidified, carefully remove the combs.

    • Place the gel in the electrophoresis tank and add 1X running buffer until the gel is submerged.[2]

    • Carefully load the prepared DNA samples and ladder into the wells of the gel.

    • Connect the electrophoresis tank to the power supply and apply the appropriate voltage.

  • Visualize the Results:

    • Monitor the migration of the orange dye front.

    • When the dye has migrated to the desired distance, turn off the power supply and disconnect the leads.

    • Carefully remove the gel from the tank.

    • If required, stain the gel with a nucleic acid stain (e.g., ethidium bromide or a safer alternative like SYBR® Safe) according to the manufacturer's instructions to visualize the DNA bands.[2][9]

3. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_viz Visualization prep_gel Prepare Agarose Gel load_gel Load Samples into Gel Wells prep_gel->load_gel prep_samples Prepare DNA Samples (Mix with 6X Orange G Loading Dye) prep_samples->load_gel run_gel Apply Voltage & Run Gel load_gel->run_gel monitor Monitor Migration of Orange G run_gel->monitor stop_run Stop Electrophoresis monitor->stop_run stain_gel Stain Gel (if required) stop_run->stain_gel image_gel Image Gel stain_gel->image_gel

Caption: Workflow for Gel Electrophoresis using Orange G Tracking Dye.

logical_relationship cluster_components Loading Dye Components cluster_function Function in Electrophoresis dye Orange G (Tracking Dye) visualize Visual Tracking of Migration dye->visualize density Glycerol/Ficoll (Density Agent) sink Sample Sinks into Well density->sink buffer Tris/EDTA (Buffer/Chelator) stabilize Maintain pH & Protect DNA buffer->stabilize

Caption: Components of Orange G Loading Dye and Their Functions.

References

Staining procedure for collagen fibers in tissue sections using Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the histological staining of collagen fibers in tissue sections. While there is no established and validated protocol for the use of Acid Orange 116 for collagen staining in the scientific literature, this document puts forth a theoretical protocol based on the general principles of trichrome staining. For a reliable and well-established method, the detailed protocol for Picrosirius Red staining is also provided. These protocols are intended for use by qualified personnel in a laboratory setting.

Section 1: Theoretical Staining Protocol Using this compound

Disclaimer: The following protocol is a theoretical application of this compound for collagen staining, based on the principles of trichrome staining. It has not been validated and may require significant optimization.

Principle

Acid dyes, such as this compound, are anionic and bind to cationic components in tissue, primarily the amino groups of proteins.[1] In trichrome staining, a combination of acid dyes of different molecular weights and a polyacid (e.g., phosphomolybdic or phosphotungstic acid) are used to sequentially stain different tissue components in contrasting colors.[2][3] This theoretical protocol suggests using this compound as the primary stain for collagen, with a counterstain for other tissue elements.

Reagents
ReagentPreparation
This compound Staining Solution (0.5% w/v) Dissolve 0.5 g of this compound (CAS 12220-10-9) in 100 mL of 1% acetic acid solution.
Weigert's Iron Hematoxylin Prepare fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% HCl).
Phosphomolybdic Acid Solution (1% w/v) Dissolve 1 g of phosphomolybdic acid in 100 mL of distilled water.
Methyl Blue Counterstain (1% w/v) Dissolve 1 g of Methyl Blue in 100 mL of 1% acetic acid solution.
1% Acetic Acid Solution Add 1 mL of glacial acetic acid to 99 mL of distilled water.
Experimental Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove background staining.

    • Wash in running tap water.

    • "Blue" the nuclei in Scott's tap water substitute or a weak alkaline solution.

    • Wash in running tap water.

  • Collagen Staining:

    • Stain in 0.5% this compound solution for 10-15 minutes.

    • Rinse briefly in 1% acetic acid solution.

  • Differentiation:

    • Immerse in 1% phosphomolybdic acid solution for 5-10 minutes. This step is intended to de-stain non-collagenous components.

    • Rinse briefly in 1% acetic acid solution.

  • Counterstaining:

    • Stain in 1% Methyl Blue solution for 5-10 minutes to stain cytoplasm and muscle.

    • Rinse briefly in 1% acetic acid solution.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results (Theoretical)
Tissue ComponentExpected Color
Collagen Fibers Orange to Reddish-Orange
Nuclei Black
Cytoplasm, Muscle Blue

Workflow Diagram

G Theoretical Staining Workflow with this compound cluster_prep Preparation cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinize & Rehydrate nuclear_stain Nuclear Stain (Weigert's Hematoxylin) deparaffinize->nuclear_stain collagen_stain Collagen Stain (this compound) nuclear_stain->collagen_stain differentiate Differentiate (Phosphomolybdic Acid) collagen_stain->differentiate counterstain Counterstain (Methyl Blue) differentiate->counterstain dehydrate Dehydrate counterstain->dehydrate mount Clear & Mount dehydrate->mount

Caption: Theoretical workflow for collagen staining using this compound.

Section 2: Established Protocol Using Picrosirius Red

For a reliable and extensively documented method for staining collagen fibers, the Picrosirius Red method is recommended.

Principle

Picrosirius Red is a strong anionic dye that binds to the basic amino acids in collagen.[4] The elongated dye molecules align with the parallel arrangement of collagen fibers, enhancing their natural birefringence when viewed under polarized light. This property allows for the differentiation of collagen types, with thicker type I fibers appearing yellow to red and thinner type III fibers appearing green.[4]

Reagents
ReagentPreparation
Picrosirius Red Staining Solution (0.1% w/v) Dissolve 0.1 g of Sirius Red F3B (Direct Red 80) in 100 mL of saturated aqueous picric acid.
Weigert's Iron Hematoxylin Prepare fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% HCl).
Acidified Water Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Experimental Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining (Optional):

    • Stain in freshly prepared Weigert's Iron Hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate briefly in 1% acid alcohol.

    • Wash and "blue" as described previously.

  • Picrosirius Red Staining:

    • Stain in Picrosirius Red solution for 60 minutes.

    • Wash in two changes of acidified water.

  • Dehydration and Mounting:

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results
MicroscopyTissue ComponentExpected Color/Appearance
Bright-field CollagenRed
Nuclei (if stained)Black
CytoplasmPale Yellow
Polarized Light Type I Collagen (thick fibers)Yellow, Orange, or Red Birefringence
Type III Collagen (thin fibers)Green Birefringence

Workflow Diagram

G Established Staining Workflow with Picrosirius Red cluster_prep Preparation cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinize & Rehydrate nuclear_stain Nuclear Stain (Optional) (Weigert's Hematoxylin) deparaffinize->nuclear_stain collagen_stain Collagen Stain (Picrosirius Red) nuclear_stain->collagen_stain wash Wash (Acidified Water) collagen_stain->wash dehydrate Dehydrate wash->dehydrate mount Clear & Mount dehydrate->mount

Caption: Established workflow for collagen staining using Picrosirius Red.

Section 3: Data Presentation and Quantitative Analysis

Quantitative analysis of collagen staining can be performed using image analysis software (e.g., ImageJ, CellProfiler) on digital images of the stained sections.

Data Summary Table
Staining MethodParameterMeasurement
Picrosirius Red Total Collagen AreaPercentage of total tissue area that is positively stained.
Collagen Fiber ThicknessMeasurement of fiber diameter under high magnification.
Birefringence IntensityQuantification of light intensity under polarized light for different collagen types.
Theoretical this compound Total Collagen AreaPercentage of total tissue area that is positively stained orange/red.
Staining IntensityMeasurement of optical density of the orange/red stain in collagen fibers.

Section 4: Concluding Remarks

While the use of this compound for collagen staining is not an established method, the provided theoretical protocol offers a starting point for researchers interested in exploring its potential. For reliable and quantifiable results, the Picrosirius Red staining method is the current standard and is highly recommended for the assessment of collagen fibers in tissue sections. Proper validation and optimization will be crucial for any novel application of this compound in histological staining.

References

Application Notes & Protocols: Quantification of Acid Orange 116 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide two detailed methods for the quantitative determination of Acid Orange 116 in wastewater samples: a rapid and straightforward UV-Visible Spectrophotometry method and a more specific and sensitive High-Performance Liquid Chromatography (HPLC) method.

Method 1: UV-Visible Spectrophotometric Quantification of this compound

This method is suitable for rapid screening and quantification of this compound in wastewater samples with relatively low background interference. The principle is based on measuring the absorbance of the dye at its wavelength of maximum absorbance (λmax).

1. Materials and Reagents

  • This compound analytical standard: (CAS No. 12220-10-9)[1][2]

  • Deionized (DI) water: High-purity

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH): For pH adjustment

  • Whatman No. 42 filter paper or 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

2. Experimental Protocols

2.1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound analytical standard and dissolve it in a small amount of DI water in a 100 mL volumetric flask. Bring to volume with DI water. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50, 100 mg/L) by serial dilution of the stock standard solution with DI water.

2.2. Sample Preparation

  • Collect wastewater samples in clean glass bottles.

  • If the sample contains suspended solids, filter it using Whatman No. 42 filter paper or a 0.45 µm syringe filter to prevent light scattering.

  • If the sample is highly concentrated, dilute it with DI water to bring the concentration within the linear range of the calibration curve.

2.3. Spectrophotometric Analysis

  • Determination of λmax: Scan a mid-range standard solution (e.g., 20 mg/L) across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use DI water as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution.

    • Plot a calibration curve of absorbance versus concentration (mg/L).

  • Sample Measurement:

    • Measure the absorbance of the prepared wastewater samples at the λmax.

    • Determine the concentration of this compound in the samples using the equation from the linear regression of the calibration curve.

3. Data Presentation

Table 1: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (mg/L)Absorbance at λmax
10.025
50.125
100.250
200.500
501.250
Linearity (R²) 0.999
Equation y = 0.025x

4. Visualization

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions Scan Determine λmax Standard->Scan Sample Collect and Filter Wastewater Sample Measure Measure Sample Absorbance Sample->Measure Calibrate Generate Calibration Curve Scan->Calibrate Calibrate->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for Spectrophotometric Quantification.

Method 2: HPLC Quantification of this compound

This High-Performance Liquid Chromatography (HPLC) method provides higher selectivity and sensitivity for the quantification of this compound, especially in complex wastewater matrices. The method is adapted from established procedures for other acid azo dyes.[3][4]

1. Materials and Reagents

  • This compound analytical standard: (CAS No. 12220-10-9)[1][2]

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • Ammonium formate or other suitable buffer salts: HPLC grade

  • Formic acid or other suitable pH modifier: HPLC grade

  • Methanol: HPLC grade

  • 0.45 µm syringe filters (PTFE or nylon)

2. Experimental Protocols

2.1. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase: A common mobile phase for azo dyes consists of a mixture of an aqueous buffer and an organic solvent. A good starting point is:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[4]

  • Stock Standard Solution (1000 mg/L): Prepare as described in the spectrophotometry method.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with the initial mobile phase composition.

2.2. Sample Preparation

  • Collect wastewater samples in clean glass bottles.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration, especially for trace-level analysis. A C18 cartridge is often suitable for retaining azo dyes.

2.3. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The λmax determined in the spectrophotometric method.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from potential interferences. An example gradient is:

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)
0.09010
10.01090
12.01090
12.19010
15.09010

2.4. Analysis

  • Calibration: Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared wastewater samples.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration using the calibration curve.

3. Data Presentation

Table 2: Example HPLC Method Validation Parameters

ParameterResult
Retention Time ~4.8 min (example, method dependent)
Linearity Range 0.1 - 20 mg/L
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Recovery 95 - 105%

4. Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standards Prepare Standards Inject_Std Inject Standards Standards->Inject_Std MobilePhase Prepare Mobile Phase MobilePhase->Inject_Std Inject_Sample Inject Sample MobilePhase->Inject_Sample Sample Prepare Wastewater Sample (Filter, SPE if needed) Sample->Inject_Sample Calibrate Generate Calibration Curve Inject_Std->Calibrate Quantify Quantify using Calibration Curve Calibrate->Quantify Chromatogram Obtain Chromatogram Inject_Sample->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Identify->Quantify

Caption: Workflow for HPLC Quantification.

References

Application Notes & Protocols: Photocatalytic Degradation of Acid Orange 116 Using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acid Orange 116 is a water-soluble disazo dye used in the textile industry.[1][2] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[3][4]

TiO₂ is a widely used photocatalyst due to its high chemical stability, non-toxicity, low cost, and high photocatalytic activity.[5] When irradiated with UV light of sufficient energy (wavelength ≤ 387.5 nm), TiO₂ generates electron-hole pairs.[5][6] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which can mineralize complex organic molecules like this compound into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.[4][7]

This document provides a detailed protocol for conducting the photodegradation of this compound in an aqueous solution using a TiO₂ catalyst under UV irradiation.

Summary of Key Experimental Parameters

The efficiency of the photocatalytic degradation process is influenced by several key parameters. The following table summarizes typical ranges and optimal conditions reported for the degradation of similar azo dyes, which can serve as a starting point for the optimization of this compound degradation.

ParameterTypical RangeReported OptimumRationale & RemarksCitations
TiO₂ Catalyst Dosage 0.1 - 3.0 g/L0.5 - 1.0 g/LAn optimal dosage exists where the number of active sites is maximized. Higher concentrations can lead to turbidity, which scatters light and reduces efficiency.[3][8][9][10]
Initial Dye Concentration 10 - 50 mg/LLower concentrationsHigher concentrations can inhibit light penetration to the catalyst surface. Degradation efficiency generally decreases with increasing initial dye concentration.[11][12][13]
pH of Solution 3 - 9Acidic (pH 3-5)The surface charge of TiO₂ and the dye molecule are pH-dependent. An acidic pH often favors the adsorption of anionic dyes onto the positively charged TiO₂ surface, enhancing degradation.[7][14]
Light Source UV-A, UV-C LampsHigh-pressure mercury lampThe energy of the light source must be sufficient to overcome the bandgap of TiO₂ (approx. 3.2 eV for anatase). UV-C lamps provide higher energy.[8][12]
Irradiation Time 30 - 240 minutesDependent on other parametersDegradation increases with irradiation time until complete mineralization is achieved.[3][12]
Presence of Oxidants H₂O₂ additionCan enhance degradationHydrogen peroxide can act as an electron acceptor, reducing electron-hole recombination and generating additional hydroxyl radicals.[11][15]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the photocatalytic degradation of this compound.

Materials and Equipment
  • Reagents:

    • This compound (C₂₅H₂₁N₄NaO₄S, CAS: 12220-10-9)[1][2]

    • Titanium Dioxide (TiO₂) photocatalyst (e.g., Degussa P25, primarily anatase)[3]

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Deionized Water

  • Equipment:

    • Photoreactor (Batch reactor, Pyrex or quartz glass vessel)[12]

    • UV Lamp (e.g., 125W high-pressure mercury vapor lamp)[3][12]

    • Magnetic Stirrer and stir bars[16]

    • UV-Vis Spectrophotometer

    • pH Meter[17]

    • Centrifuge[18]

    • Analytical Balance

    • Volumetric flasks, pipettes, and beakers

Preparation of Solutions
  • Stock Dye Solution: Accurately weigh the required amount of this compound powder to prepare a stock solution (e.g., 100 mg/L) in deionized water. Store this solution in the dark to prevent photolysis.

  • Experimental Solutions: Prepare the desired concentration of this compound solution (e.g., 20 mg/L) by diluting the stock solution with deionized water.

Photodegradation Procedure
  • Catalyst Suspension: Add the specified amount of TiO₂ catalyst (e.g., 0.5 g/L) to a known volume of the this compound solution (e.g., 100 mL) in the photoreactor.[9][12]

  • Adsorption-Desorption Equilibrium: Place the photoreactor on a magnetic stirrer and stir the suspension in complete darkness for 30 minutes.[8] This step ensures that an adsorption-desorption equilibrium is reached between the dye molecules and the surface of the TiO₂ catalyst before irradiation.

  • pH Adjustment: Measure the initial pH of the suspension and adjust it to the desired value (e.g., pH 4) using dilute HCl or NaOH.[14]

  • Initiate Photocatalysis: Position the UV lamp and turn it on to start the irradiation.[12] If the lamp generates significant heat, use a cooling system (e.g., a water jacket) to maintain a constant temperature.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 3-5 mL) of the suspension.[8]

  • Sample Preparation for Analysis: Immediately centrifuge the collected samples to separate the TiO₂ particles from the solution.[18] This step is crucial to stop the photocatalytic reaction in the collected sample.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of this compound using the UV-Vis spectrophotometer. Use deionized water as a blank.

Control Experiments

To validate the results, perform two control experiments:

  • Photolysis Control: Irradiate a solution of this compound without the TiO₂ catalyst to determine the extent of degradation due to UV light alone.[8][19]

  • Adsorption Control: Stir a solution of this compound with the TiO₂ catalyst in the dark to quantify the amount of dye adsorbed onto the catalyst surface.[19]

Data Analysis

The degradation efficiency (%) of this compound can be calculated using the following equation:

Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100

Where:

  • A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption phase).

  • Aₜ is the absorbance of the dye solution at irradiation time 't'.

The photocatalytic degradation of many azo dyes follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model.[4][14]

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

G prep 1. Preparation - AO116 Solution - TiO₂ Catalyst setup 2. Reactor Setup - Add TiO₂ to AO116 solution - Place on magnetic stirrer prep->setup adsorb 3. Equilibration - Stir in dark for 30 min setup->adsorb ph_adjust 4. pH Adjustment - Adjust to target pH adsorb->ph_adjust irradiate 5. Irradiation - Turn on UV Lamp ph_adjust->irradiate irradiate->irradiate sample 6. Sampling - Withdraw aliquots at time intervals irradiate->sample centrifuge 7. Catalyst Separation - Centrifuge samples sample->centrifuge analyze 8. Analysis - Measure absorbance with UV-Vis Spectrophotometer centrifuge->analyze data 9. Data Processing - Calculate Degradation % analyze->data

Caption: Experimental workflow for TiO₂ photodegradation.

Mechanism of TiO₂ Photocatalysis

G cluster_catalyst TiO₂ Particle tio2 TiO₂ vb Valence Band (VB) cb Conductance Band (CB) vb->cb e⁻ (electron) h2o H₂O vb->h2o + h⁺ dye This compound (Pollutant) vb->dye Direct Oxidation by h⁺ o2 O₂ cb->o2 + e⁻ uv UV Light (hν) uv->tio2 Excitation oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation o2_rad O₂⁻• (Superoxide Radical) o2->o2_rad Reduction products Degradation Products (CO₂, H₂O, ions) dye->products oh_rad->dye Attacks & Degrades o2_rad->dye Attacks & Degrades

Caption: Mechanism of azo dye degradation by TiO₂.

References

Bioremediation of Acid Orange 116: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the microbial degradation of the azo dye Acid Orange 116, tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and quantitative data on the use of specific bacterial strains for bioremediation.

Disclaimer: Scientific literature with specific data on the bioremediation of this compound is limited. The following data and protocols are based on studies conducted on the closely related "Acid Orange" azo dye and provide a strong foundational methodology for investigating the bioremediation of this compound.

Application Notes

The bioremediation of azo dyes like this compound is a promising and environmentally sustainable approach to detoxify industrial effluents. This process leverages the metabolic capabilities of microorganisms, primarily bacteria and fungi, to break down the complex and often carcinogenic structures of these dyes into simpler, non-toxic compounds. The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions, a process often facilitated by azoreductase enzymes. This initial step results in the decolorization of the dye and the formation of aromatic amines, which can be further mineralized under aerobic conditions.

Several bacterial species have demonstrated high efficacy in degrading azo dyes. Notably, a bacterial consortium designated as SPB92, comprising Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, has been shown to effectively decolorize and degrade Acid Orange.[1][2][3] Similarly, individual strains like Bacillus megaterium PMS82 have also exhibited significant degradation capabilities for Acid Orange.[4][5][6]

Key factors influencing the efficiency of bioremediation include pH, temperature, initial dye concentration, and the presence of co-substrates like yeast extract, which can enhance microbial activity.[3][5] Static (microaerophilic) conditions have been found to be more effective for the initial decolorization step by some bacterial consortia, as oxygen can inhibit the activity of azoreductases.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the bioremediation of Acid Orange by specific bacterial strains and consortia.

Table 1: Bioremediation of Acid Orange by Bacterial Consortium SPB92

ParameterValueReference
Bacterial StrainsPseudomonas stutzeri (MW219251), Bacillus tequilensis (MW110471), Bacillus flexus (MW131645), Kocuria rosea (MW132411)[1][2]
Initial Dye Concentration30 mg/L[1][2]
Decolorization Time23 hours[1][2]
Decolorization Efficiency~85%[1]
Optimal pH7.5[1][2]
Optimal Temperature32°C[1][2]
Optimal ConditionsStatic, with 0.1% (w/v) yeast extract[1]
BOD Reduction96%[1][2]
COD Reduction79%[1][2]
TOC Reduction54%[1][2]

Table 2: Bioremediation of Acid Orange by Bacillus megaterium PMS82

ParameterValueReference
Bacterial StrainBacillus megaterium PMS82[4][5][6]
Initial Dye Concentration100 mg/L[4][5][6]
Decolorization Time16 hours[4][5][6]
Decolorization Efficiency100%[5][6]
Maximum Dye Concentration800 mg/L (73% decolorization in 38h)[4][5][6]
Optimal pH6.0 - 9.0[4][5]
Optimal Temperature25 - 40°C[4][5]
Optimal ConditionsStatic, with 1 g/L yeast extract[6]
Salt Tolerance>90% decolorization up to 2% (w/v) NaCl[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the bioremediation of this compound.

Protocol 1: Isolation and Screening of Dye-Degrading Bacteria

Objective: To isolate and identify bacterial strains capable of degrading this compound from contaminated soil or water samples.

Materials:

  • Soil/water samples from dye-contaminated sites

  • Sterile distilled water

  • Nutrient Agar (NA) medium

  • Mineral Salt Medium (MSM)

  • This compound

  • Petri plates, test tubes, flasks

  • Incubator

  • Autoclave

  • Spectrophotometer

Procedure:

  • Sample Collection: Collect soil or water samples from sites contaminated with textile effluents.

  • Enrichment Culture: a. Prepare a Mineral Salt Medium (MSM). A typical composition (g/L) is: Na₂HPO₄·2H₂O (12.0), KH₂PO₄ (2.0), NH₄NO₃ (0.5), MgCl₂·6H₂O (0.1), Ca(NO₃)₂·4H₂O (0.05), FeCl₂·4H₂O (0.0075), and 10 mL of a trace element solution.[5] b. Supplement the MSM with this compound at a concentration of 100 mg/L. c. Inoculate 10 g of soil or 10 mL of water sample into 100 mL of the enriched MSM. d. Incubate at 32°C under static conditions for 5-7 days.

  • Isolation of Pure Cultures: a. After incubation, perform serial dilutions of the enriched culture. b. Spread plate the dilutions onto Nutrient Agar plates containing 100 mg/L of this compound. c. Incubate the plates at 32°C for 24-48 hours. d. Select colonies that form a clear zone of decolorization around them. e. Streak the selected colonies onto fresh NA plates to obtain pure cultures.

  • Screening for Decolorization Activity: a. Inoculate each pure isolate into a flask containing 100 mL of sterile MSM supplemented with 100 mg/L of this compound and 0.1% (w/v) yeast extract. b. Incubate under static conditions at 32°C. c. Withdraw aliquots at regular intervals (e.g., every 12 hours) and centrifuge to remove bacterial cells. d. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer. e. Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Identification of Potent Strains: a. Identify the bacterial strains with the highest decolorization efficiency through 16S rRNA gene sequencing and phenotypic characterization.

Protocol 2: Optimization of Physicochemical Parameters for Decolorization

Objective: To determine the optimal conditions (pH, temperature, dye concentration, etc.) for the decolorization of this compound by the selected bacterial strain(s).

Materials:

  • Potent bacterial culture(s)

  • MSM broth

  • This compound

  • Yeast extract

  • Solutions for pH adjustment (e.g., 1M HCl and 1M NaOH)

  • Incubator with temperature control

  • Spectrophotometer

Procedure:

  • Effect of pH: a. Prepare a series of flasks containing 100 mL of MSM, 100 mg/L this compound, and 0.1% yeast extract. b. Adjust the initial pH of the medium in each flask to a different value (e.g., 4, 5, 6, 7, 7.5, 8, 9, 10). c. Inoculate each flask with the bacterial culture and incubate at 32°C under static conditions. d. Measure the decolorization percentage after a fixed time (e.g., 24 hours).

  • Effect of Temperature: a. Prepare flasks with the same medium as above, adjusting the pH to the optimal value determined in the previous step. b. Incubate the inoculated flasks at different temperatures (e.g., 20, 25, 30, 32, 35, 40, 50°C). c. Measure the decolorization percentage after a fixed time.

  • Effect of Initial Dye Concentration: a. Prepare flasks with the optimal pH and temperature, but vary the initial concentration of this compound (e.g., 30, 50, 100, 200, 300 mg/L). b. Inoculate and incubate under the determined optimal conditions. c. Measure the decolorization percentage after a fixed time.

  • Effect of Co-substrate (Yeast Extract) Concentration: a. Prepare flasks with optimal pH, temperature, and dye concentration, but vary the concentration of yeast extract (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 g/L). b. Inoculate and incubate under optimal conditions. c. Measure the decolorization percentage after a fixed time.

Protocol 3: Analysis of Biodegradation Products

Objective: To confirm the degradation of this compound and identify the resulting metabolites.

Materials:

  • Decolorized medium sample

  • Control (uninoculated) medium sample

  • UV-Visible Spectrophotometer

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • UV-Visible Spectral Analysis: a. Scan the decolorized supernatant and the control dye solution in the UV-Vis range (e.g., 200-800 nm). b. A change in the peak position and a decrease in the peak height in the visible region indicate decolorization. The appearance of new peaks in the UV region may suggest the formation of aromatic amines.

  • FTIR Analysis: a. Extract the metabolites from the decolorized medium using an appropriate organic solvent (e.g., ethyl acetate). b. Evaporate the solvent and analyze the residue using FTIR. c. Compare the FTIR spectrum of the extracted metabolites with that of the original dye. The disappearance or shifting of peaks corresponding to the azo bond and the appearance of new peaks (e.g., for -NH2 or -OH groups) can confirm biodegradation.

  • GC-MS Analysis: a. Analyze the extracted metabolites using GC-MS to identify the individual degradation products. b. The mass spectra of the separated compounds can be compared with a library (e.g., NIST) to identify their structures.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the bioremediation of this compound.

Bioremediation_Workflow cluster_preparation Sample Preparation & Isolation cluster_screening Screening & Optimization cluster_analysis Analysis of Biodegradation cluster_identification Strain Identification Sample Contaminated Soil/Water Sample Enrichment Enrichment Culture (MSM + this compound) Sample->Enrichment Inoculation Isolation Isolation of Pure Cultures (Nutrient Agar with Dye) Enrichment->Isolation Serial Dilution & Plating Screening Decolorization Screening Isolation->Screening Optimization Optimization of Parameters (pH, Temp, Dye Conc.) Screening->Optimization Identification 16S rRNA Sequencing Screening->Identification Potent Strains UV_Vis UV-Vis Spectroscopy Optimization->UV_Vis Degraded Sample FTIR FTIR Analysis UV_Vis->FTIR GC_MS GC-MS Analysis FTIR->GC_MS

Caption: Experimental workflow for the bioremediation of this compound.

Biodegradation_Pathway AO116 This compound (-N=N- bond) Aromatic_Amines Colorless Aromatic Amines (Potentially toxic) AO116->Aromatic_Amines Azoreductase (Anaerobic/Microaerophilic) Mineralization Further Degradation (CO2, H2O, NH3) Aromatic_Amines->Mineralization Oxygenases/Peroxidases (Aerobic)

Caption: Conceptual pathway for the biodegradation of this compound.

References

Use of Acid Orange 116 as a model azo dye in environmental fate studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116 (AO 116) is a disazo acid dye characterized by the presence of two azo bonds (-N=N-). Its complex aromatic structure makes it a representative model compound for studying the environmental fate of azo dyes, a major class of synthetic colorants released into the environment from various industrial effluents. The persistence, potential toxicity, and coloration of these dyes in aquatic ecosystems necessitate a thorough understanding of their degradation pathways and kinetics under different environmental conditions. These application notes provide a summary of key experimental protocols and data for utilizing this compound in environmental fate studies, including biodegradation, photodegradation, and advanced oxidation processes (AOPs).

Physicochemical and Toxicological Properties

A summary of the fundamental properties of this compound is presented in Table 1. This information is crucial for designing and interpreting environmental fate and toxicity experiments.

Table 1: Physicochemical and Toxicological Profile of this compound

PropertyValue / InformationReference
CAS Number 12220-10-9[1]
Molecular Formula C25H21N4NaO4S[1]
Molecular Weight 496.51 g/mol [1]
Appearance Dark red-orange powder[1]
Solubility Soluble in water[1]
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg[1]
Skin Irritation (rabbit) Non-irritating[1]
Eye Irritation (rabbit) Non-irritating[1]
Sensitization Not a sensitizer[1]

Experimental Protocols

Detailed methodologies for key environmental fate studies using azo dyes as models are outlined below. While specific studies on this compound are limited, the following protocols for analogous "Acid Orange" dyes can be adapted.

Biodegradation of Azo Dyes

The initial and rate-limiting step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond by azoreductase enzymes under anaerobic or microaerophilic conditions.[2] This process leads to the formation of colorless aromatic amines, which may be subsequently mineralized under aerobic conditions.

Protocol: Microbial Decolorization and Degradation

This protocol is adapted from a study on the microbial remediation of a textile dye referred to as "acid orange."

  • Microorganism and Culture Medium:

    • Utilize a bacterial consortium capable of azo dye degradation (e.g., composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea).

    • Prepare a Mineral Salt Medium (MSM) broth, sterilized by autoclaving.

  • Decolorization Assay:

    • In a 250 ml Erlenmeyer flask, combine 100 ml of sterilized MSM broth.

    • Supplement the broth with a carbon source, such as 0.1% (w/v) yeast extract.

    • Add this compound to a final concentration of 30 mg/L.

    • Inoculate with the bacterial consortium.

    • Incubate the flasks under static conditions at an optimal temperature (e.g., 32°C) and pH (e.g., 7.5).

  • Analysis:

    • Monitor the decolorization by periodically withdrawing samples and measuring the absorbance at the maximum wavelength (λmax) of this compound using a UV-Visible spectrophotometer.

    • Assess biodegradation by measuring the reduction in Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) of the treated samples.

    • Identify the degradation byproducts using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data from a Study on "Acid Orange" Biodegradation

The following data (Table 2) was obtained from a 23-hour incubation of "acid orange" dye with a bacterial consortium.

Table 2: Biodegradation Efficiency of "Acid Orange" Dye

ParameterInitial ValueFinal Value% Reduction
Dye Concentration 30 mg/L4.5 mg/L85%
BOD5 --96%
COD --79%
TOC --54%
Photodegradation

Photocatalysis is an effective advanced oxidation process for the degradation of azo dyes. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which generates highly reactive hydroxyl radicals upon irradiation with UV or visible light.[2]

Protocol: Heterogeneous Photocatalysis of Acid Orange Dyes

This protocol is a general procedure for the photocatalytic degradation of "Acid Orange" dyes and can be adapted for this compound.

  • Catalyst Preparation:

    • Synthesize or procure a semiconductor photocatalyst (e.g., TiO2 nanoparticles).

  • Photoreactor Setup:

    • Use a suitable photoreactor equipped with a light source (e.g., UV lamp).

    • Prepare an aqueous solution of this compound at a known concentration.

    • Disperse the photocatalyst in the dye solution.

  • Experimental Procedure:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Initiate the photocatalytic reaction by turning on the light source.

    • Maintain continuous stirring throughout the experiment.

    • Collect aliquots at regular time intervals.

  • Sample Analysis:

    • Immediately filter the collected samples to remove the catalyst and quench the reaction.

    • Analyze the filtrate using a UV-Visible spectrophotometer to determine the residual concentration of this compound and monitor the degradation progress.

Key Operational Parameters in Photocatalysis:

The efficiency of photocatalytic degradation is influenced by several factors:

  • pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the dye molecules. For anionic dyes, acidic conditions are generally more favorable for degradation.[2]

  • Catalyst Loading: The concentration of the photocatalyst influences the number of active sites available for the reaction.

  • Irradiation Time: The duration of light exposure directly impacts the extent of dye degradation.

Advanced Oxidation Processes (AOPs)

AOPs encompass a range of techniques that rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants.

Example AOPs for Azo Dye Degradation:

  • Fenton and Photo-Fenton Processes: These methods utilize Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) to produce hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation.

  • Ozonation: Ozone (O3) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes in the environmental fate studies of this compound.

BiodegradationWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Culture Bacterial Consortium Flask Incubation Flask (Static, 32°C, pH 7.5) Culture->Flask Medium Mineral Salt Medium (MSM) + Yeast Extract Medium->Flask AO116 This compound Solution AO116->Flask UV_Vis UV-Vis Spectrophotometry (Decolorization) Flask->UV_Vis BOD_COD BOD/COD/TOC Analysis (Mineralization) Flask->BOD_COD GC_MS GC-MS/FTIR (Byproduct Identification) Flask->GC_MS

Experimental workflow for the biodegradation of this compound.

PhotocatalysisWorkflow start Prepare AO 116 Solution & Catalyst Suspension equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) start->equilibrium irradiation Irradiate with UV/Vis Light (e.g., in Photoreactor) equilibrium->irradiation sampling Collect Aliquots at Time Intervals irradiation->sampling filtration Filter to Remove Catalyst sampling->filtration analysis Analyze Filtrate (UV-Vis Spectroscopy) filtration->analysis

General workflow for a photocatalytic degradation experiment.

DegradationPathway AO116 This compound (Colored Azo Dye) Amines Aromatic Amines (Colorless Intermediates) AO116->Amines Azo Bond Cleavage (e.g., Azoreductase, •OH) Mineralization Mineralization Products (CO2, H2O, etc.) Amines->Mineralization Aerobic Degradation / Further Oxidation

Simplified degradation pathway of this compound.

Conclusion

This compound serves as a valuable model compound for investigating the environmental fate of disazo dyes. The protocols and data presented here provide a framework for conducting and interpreting studies on its biodegradation, photodegradation, and removal through advanced oxidation processes. Such research is essential for developing effective wastewater treatment strategies and assessing the environmental risks associated with the discharge of azo dyes. Further studies focusing specifically on this compound are encouraged to build a more comprehensive understanding of its behavior in the environment.

References

Application Notes & Protocols: In Vitro Genotoxicity Assessment of Acid Orange 116

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro genotoxicity of the azo dye, Acid Orange 116 (CAS No. 12220-10-9). Azo dyes represent a specific chemical class that requires careful consideration of metabolic activation pathways, as their genotoxic potential is often linked to the aromatic amines formed upon reductive cleavage of the azo bond.[1][2][3] This guide details the procedures for a standard battery of tests recommended by regulatory bodies like the OECD: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Test, and the In Vitro Mammalian Chromosomal Aberration Test.[4][5][6] Special modifications for testing azo dyes, particularly for the Ames test, are included to ensure accurate assessment.[7][8][9]

Overall Experimental Workflow

The assessment of this compound's genotoxicity follows a tiered approach, beginning with the Bacterial Reverse Mutation Assay and followed by mammalian cell assays to detect chromosomal damage. Metabolic activation is a critical component in all assays.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Conclusion TestArticle Test Article Preparation (this compound in appropriate solvent) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) - With Prival Modification for Azo Dyes TestArticle->Ames Micronucleus Mammalian Micronucleus Test (OECD 487) TestArticle->Micronucleus Chromo Chromosomal Aberration Test (OECD 473) TestArticle->Chromo S9_Prep Metabolic Activation (S9 Mix Preparation) S9_Prep->Ames S9_Prep->Micronucleus S9_Prep->Chromo Data Data Collection & Statistical Analysis Ames->Data Micronucleus->Data Chromo->Data Report Final Assessment (Weight of Evidence Approach) Data->Report

Caption: Overall workflow for in vitro genotoxicity testing of this compound.

Metabolic Activation of Azo Dyes

Azo dyes are often not directly genotoxic. Their potential hazard arises after metabolic reduction of the azo bond (R-N=N-R') by azoreductases, which releases aromatic amines.[1][3] These amines can then be oxidatively activated by cytochrome P450 enzymes (present in the S9 fraction) to form DNA-reactive electrophiles.[2][10] Therefore, incorporating a robust metabolic activation system is crucial.

G cluster_0 Metabolic Process AO116 This compound (Parent Azo Dye) Amines Aromatic Amines (Metabolites) AO116->Amines Azo Reduction (Azoreductase + FMN/NADPH) Reactive DNA-Reactive Metabolites (e.g., Nitrenium Ions) Amines->Reactive Oxidation (S9 Mix - CYPs) Adducts DNA Adducts (Genotoxicity) Reactive->Adducts Covalent Binding

Caption: Metabolic activation pathway for azo dyes leading to genotoxicity.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This assay, compliant with OECD Guideline 471, uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. For azo dyes, a modified protocol (Prival modification) is necessary to facilitate the initial reductive cleavage.[7][8][9][11]

Experimental Protocol:

  • Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (or WP2 uvrA (pKM101) or S. typhimurium TA102).

  • Test Article Preparation: Prepare a stock solution of this compound in a suitable, sterile solvent (e.g., distilled water or DMSO). Prepare a series of at least five dilutions.

  • Metabolic Activation (S9 Mix): Prepare S9 mix from the liver of rats or hamsters treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). For azo dyes, the S9 mix should be supplemented with flavin mononucleotide (FMN). A modified cofactor mix may also be beneficial.[7][9]

  • Pre-incubation Method: a. To a sterile tube, add 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test article solution. b. Incubate the mixture at 37°C for 20-30 minutes without shaking (static pre-incubation is crucial for the reductive step).[8] c. After incubation, add 2.0 mL of molten top agar (containing traces of histidine and biotin) to the tube, vortex gently, and pour onto the surface of a minimal glucose agar plate.

  • Controls:

    • Negative (Solvent) Control: Test article solvent only.

    • Positive Control (-S9): Sodium azide (for TA100, TA1535), 4-nitroquinoline-1-oxide (for TA98), etc.

    • Positive Control (+S9): 2-Aminoanthracene (for all strains), Benzo[a]pyrene.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate and/or a reproducible increase of at least two-fold over the solvent control.

Data Presentation:

Concentration (µ g/plate )Tester StrainMetabolic ActivationRevertant Colonies (Plate 1)Revertant Colonies (Plate 2)Revertant Colonies (Plate 3)Mean ± SDFold Increase (vs. Control)
0 (Solvent)TA98-S91.0
Conc. 1TA98-S9
Conc. 2TA98-S9
Conc. 3TA98-S9
Conc. 4TA98-S9
Conc. 5TA98-S9
Positive ControlTA98-S9
0 (Solvent)TA98+S9 (with FMN)1.0
Conc. 1TA98+S9 (with FMN)
.........
0 (Solvent)TA100-S91.0
.........
0 (Solvent)TA100+S9 (with FMN)
.........

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

This assay (OECD Guideline 487) detects chromosome fragments or whole chromosomes left behind during cell division, which form micronuclei in the cytoplasm of daughter cells.[12][13] It identifies both clastogenic and aneugenic agents.

Experimental Protocol:

  • Cell Lines: Use a suitable mammalian cell line such as L5178Y, TK6, CHO, or human peripheral blood lymphocytes (HPBL).[14][15]

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment:

    • Short Treatment (3-6 hours): Culture cells with at least three concentrations of this compound, both with and without S9 metabolic activation. After treatment, wash the cells and add fresh medium.

    • Long Treatment (1.5-2 normal cell cycles): Culture cells with the test article in the absence of S9.

  • Harvest: Harvest cells at a time point that allows for micronucleus expression after at least one mitosis (approximately 1.5-2 normal cell cycle lengths after the beginning of treatment).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored for micronuclei.[12]

  • Slide Preparation & Staining: Harvest cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean glass slides. Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or Acridine Orange).

  • Scoring:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Determine cytotoxicity by calculating the Replication Index (RI) or Relative Population Doubling (RPD).

  • Controls: Include solvent and positive controls (e.g., Mitomycin C without S9; Cyclophosphamide with S9).

  • Evaluation: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations compared to the solvent control.

Data Presentation:

Concentration (µg/mL)Metabolic ActivationTotal Cells ScoredBinucleated Cells ScoredMicronucleated Binucleated Cells% Micronucleated CellsCytotoxicity (% RPD)
0 (Solvent)-S9 (Short)100
Conc. 1-S9 (Short)
Conc. 2-S9 (Short)
Conc. 3-S9 (Short)
Positive Control-S9 (Short)
0 (Solvent)+S9 (Short)100
Conc. 1+S9 (Short)
......
0 (Solvent)-S9 (Long)100
......

Protocol 3: In Vitro Mammalian Chromosomal Aberration Test

This assay (OECD Guideline 473) is used to identify agents that cause structural damage to chromosomes.[16][17][18][19]

Experimental Protocol:

  • Cell Lines: Use cultured mammalian cells such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or stimulated human peripheral blood lymphocytes (HPBL).[16][19]

  • Treatment: Expose duplicate cell cultures to at least three concentrations of this compound, with and without S9 mix, for a short duration (3-6 hours). A separate experiment without S9 for a longer duration (continuous treatment for 1.5-2 cell cycles) should also be performed.[16]

  • Metaphase Arrest: Add a metaphase-arresting substance (e.g., Colcemid or colchicine) to the cultures for the last 1-3 hours of the culture period.

  • Harvest and Slide Preparation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation. b. Treat with a hypotonic solution to swell the cells and separate the chromosomes. c. Fix the cells using a methanol/acetic acid mixture. d. Drop the cell suspension onto clean, cold, wet slides and allow to air dry.

  • Staining: Stain the chromosome preparations with a suitable stain, such as Giemsa.

  • Scoring: a. Analyze at least 300 well-spread metaphases per concentration under a microscope. b. Score for chromosomal aberrations, categorizing them by type (e.g., chromatid and chromosome gaps, breaks, exchanges). c. Calculate the percentage of cells with aberrations, excluding and including gaps.

  • Controls: Include solvent and positive controls (as in the micronucleus test).

  • Evaluation: A positive result is characterized by a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.

Data Presentation:

Concentration (µg/mL)Metabolic ActivationMetaphases ScoredCells with Aberrations (%) (excl. gaps)Cells with Aberrations (%) (incl. gaps)Aberration Type (Breaks)Aberration Type (Exchanges)Mitotic Index (%)
0 (Solvent)-S9300
Conc. 1-S9300
Conc. 2-S9300
Conc. 3-S9300
Positive Control-S9300
0 (Solvent)+S9300
......300

DNA Damage and Cellular Response

Genotoxic agents induce DNA lesions, which trigger a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest to allow time for repair, or if the damage is too severe, initiates programmed cell death (apoptosis) to eliminate compromised cells.

G cluster_0 Cellular Response to Genotoxicity Agent Genotoxic Agent (e.g., this compound Metabolite) Damage DNA Damage (e.g., Adducts, Breaks) Agent->Damage Sensors Sensor Activation (e.g., ATM/ATR kinases) Damage->Sensors Arrest Cell Cycle Arrest Sensors->Arrest Repair DNA Repair Arrest->Repair Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Survival Cell Survival (Mutation Fixed) Repair->Survival

Caption: Simplified signaling pathway of the DNA Damage Response (DDR).

References

Application of Acid Orange 116 in Textile Wastewater Treatment: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Orange 116 is a diazo anionic dye utilized in the textile industry for dyeing fibers such as wool and polyamide.[1][2] The release of effluents containing this dye into aquatic ecosystems poses significant environmental and health concerns due to its complex aromatic structure and the persistence of the azo bond (-N=N-), which is resistant to conventional wastewater treatment methods.[3][4] This document provides detailed application notes and experimental protocols for the study of this compound removal from textile wastewater. Due to the limited availability of research specifically on this compound, the protocols and data presented herein are adapted from studies on structurally similar and commonly investigated azo dyes, such as Acid Orange 7 and Reactive Orange 16. The methodologies described, including microbial degradation, advanced oxidation processes (AOPs), and adsorption, target the characteristic azo linkage and aromatic structures of these dyes and are therefore considered highly relevant for the study of this compound.

Data Presentation

The following tables summarize quantitative data from studies on the treatment of similar Acid Orange dyes. These values provide a comparative baseline for designing and evaluating experiments for this compound remediation.

Table 1: Microbial Degradation of Acid Orange Dyes

Microorganism/ConsortiumDye & Initial Concentration (mg/L)Treatment ConditionsDecolorization Efficiency (%)COD Reduction (%)BOD₅ Reduction (%)Reference
Bacterial Consortium SPB92Acid Orange (unspecified), 30pH 7.5, 32°C, static, 23 h857996[5]
Shewanella oneidensis (Anodic)Acid Orange 7, 100MFC, 96 h97 ± 269 ± 2-[3]
Laccase (Cathodic)Acid Orange 7, 100MFC, 96 h98 ± 380.4 ± 1.2-[3]
Pseudomonas spp.Reactive Orange, 50pH 8.0, 37°C, static anoxic, 5 h98--[6]

Table 2: Advanced Oxidation Processes (AOPs) for Acid Orange Dye Removal

AOP MethodDye & Initial Concentration (mg/L)Treatment ConditionsDecolorization Efficiency (%)Reference
Homogeneous OzonationAcid Orange 7, 110pH 3, 1 h~80[7]
UV/H₂O₂Reactive Orange 16, 5025 mM H₂O₂, pH 7.0, UV-C, < 6 min100[8][9]
Photo-FentonAcid Orange 7-Most effective compared to photoperoxidation and Fenton[10]
OzonationReactive Orange 16, 100pH 6, 70 min99[11]

Table 3: Adsorption of Acid Orange Dyes

AdsorbentDye & Initial Concentration (mg/L)Treatment ConditionsAdsorption Capacity (mg/g)Removal Efficiency (%)Reference
Chitosan-glyoxal/TiO₂ NanocompositeReactive Orange 160.09 g/50 mL, pH ~4.0, 40°C390.593.2[12]
Kenya Tea PulpsAcid Orange 7, 50pH 2, 10 g/L adsorbent, 120 min, 30°C-98.41[13]
Commercial Activated CarbonMethyl Orange, 20pH 3, 30 min129.397.8[14]

Experimental Protocols

1. Microbial Degradation

This protocol is adapted from a study on a bacterial consortium for the degradation of an acid orange dye.[5]

Objective: To evaluate the efficacy of a microbial consortium in decolorizing and degrading this compound.

Materials:

  • This compound

  • Bacterial consortium (e.g., isolated from textile effluent)

  • Mineral Salt Medium (MSM)

  • Yeast extract

  • 250 mL Erlenmeyer flasks

  • Spectrophotometer

  • Incubator

  • Centrifuge

  • Apparatus for COD and BOD₅ analysis

Protocol:

  • Microorganism Acclimatization: Isolate a bacterial consortium from a relevant source (e.g., textile industry sludge). Acclimatize the consortium to this compound by gradually increasing the dye concentration in the culture medium.

  • Batch Degradation Setup: In a 250 mL Erlenmeyer flask, prepare 100 mL of sterilized MSM broth. Supplement the medium with 0.1% (w/v) yeast extract and a specific concentration of this compound (e.g., 30 mg/L).[5]

  • Inoculation: Inoculate the prepared medium with the acclimatized bacterial consortium. A control flask without the bacterial inoculum should be maintained for comparison.

  • Incubation: Incubate the flasks under optimal conditions. For a similar acid orange dye, optimal conditions were found to be pH 7.5 and 32°C under static conditions for 23 hours.[5]

  • Decolorization Analysis: At regular intervals, withdraw an aliquot of the sample. Centrifuge to pellet the bacterial cells. Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Degradation Analysis: After the incubation period, measure the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD₅) of the treated and untreated samples to determine the extent of mineralization.[5]

2. Advanced Oxidation Process (AOP): UV/H₂O₂

This protocol is based on the UV/H₂O₂ treatment of Reactive Orange 16.[8][9]

Objective: To investigate the decolorization of this compound using the UV/H₂O₂ advanced oxidation process.

Materials:

  • This compound solution of known concentration (e.g., 50 mg/L)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Batch photoreactor with UV lamps (emitting at 253.7 nm)

  • pH meter

  • Spectrophotometer

  • Magnetic stirrer

Protocol:

  • Sample Preparation: Prepare a solution of this compound in distilled water to the desired concentration (e.g., 50 mg/L). Adjust the pH of the solution to a specific value (e.g., neutral pH 7.0).[8]

  • Reaction Initiation: Place the dye solution in the batch photoreactor. Add a specific amount of H₂O₂ to achieve the desired concentration (e.g., 25 mM).[8] Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Photodegradation: Turn on the UV lamps to initiate the photodegradation reaction.

  • Sample Analysis: Collect aliquots of the solution at different time intervals (e.g., every minute). Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer to monitor the decolorization process.

  • Efficiency Calculation: Calculate the decolorization efficiency at each time point using the formula mentioned in the microbial degradation protocol.

3. Adsorption

This protocol is adapted from studies on the adsorption of various acid and reactive orange dyes onto different adsorbents.[12][13]

Objective: To determine the removal efficiency of this compound from an aqueous solution using a selected adsorbent.

Materials:

  • This compound

  • Adsorbent material (e.g., activated carbon, chitosan-based composite)

  • Orbital shaker

  • Conical flasks

  • pH meter

  • Spectrophotometer

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.

  • Batch Adsorption Experiments: In a series of conical flasks, add a fixed amount of adsorbent (e.g., 0.09 g) to a fixed volume of dye solution (e.g., 50 mL) with a specific initial concentration.[12]

  • Parameter Optimization: To determine the optimal conditions, vary one parameter at a time while keeping others constant. The parameters to investigate include:

    • pH: Adjust the initial pH of the dye solutions across a range (e.g., 2-10).

    • Contact Time: Agitate the flasks for different durations (e.g., 10-180 minutes).

    • Adsorbent Dose: Vary the amount of adsorbent added to the dye solution.

    • Initial Dye Concentration: Use different initial concentrations of this compound.

  • Agitation: Place the flasks in an orbital shaker at a constant speed and temperature for the desired contact time.

  • Analysis: After agitation, separate the adsorbent from the solution by filtration or centrifugation. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

  • Calculation of Removal Efficiency: The percentage of dye removal can be calculated as: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) can be calculated as: qₑ = [(C₀ - Cₑ) * V] / W where V is the volume of the solution (L) and W is the mass of the adsorbent (g).

Visualizations

Experimental_Workflow_Microbial_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate & Acclimatize Bacterial Consortium prep_media Prepare Sterilized MSM + Yeast Extract + AO116 inoculate Inoculate Media with Consortium prep_media->inoculate incubate Incubate (pH 7.5, 32°C, static) inoculate->incubate sampling Withdraw Samples at Intervals incubate->sampling analysis Spectrophotometry (Decolorization) COD & BOD Analysis (Degradation) sampling->analysis

Caption: Workflow for Microbial Degradation of this compound.

AOP_Workflow A Prepare AO116 Solution (e.g., 50 mg/L) B Adjust pH (e.g., pH 7.0) A->B C Add H₂O₂ (e.g., 25 mM) B->C D Initiate UV Irradiation in Photoreactor C->D E Collect Aliquots at Time Intervals D->E F Measure Absorbance (UV-Vis Spectrophotometer) E->F G Calculate Decolorization Efficiency F->G

Caption: Experimental Workflow for the UV/H₂O₂ Treatment of this compound.

Degradation_Pathway cluster_process Degradation Process AO116 This compound (Azo Dye Structure) Cleavage Azo Bond Cleavage (-N=N-) AO116->Cleavage Microbial Enzymes or OH• Radicals Intermediates Aromatic Amines (Colorless Intermediates) Cleavage->Intermediates Mineralization Ring Opening Intermediates->Mineralization EndProducts Simpler, Non-toxic Compounds (CO₂, H₂O, mineral salts) Mineralization->EndProducts

Caption: Generalized Degradation Pathway for Azo Dyes like this compound.

References

Application Notes and Protocols: In Vivo Toxicity Testing of Acid Orange 116

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo toxicity studies for Acid Orange 116 are not extensively available in the public domain. The following application notes and protocols are based on established OECD (Organisation for Economic Co-operation and Development) guidelines for testing similar chemical substances, particularly azo dyes. These protocols are intended to serve as a comprehensive guide for researchers and toxicologists to design and conduct in vivo toxicity assessments of this compound.

Introduction

This compound is a synthetic azo dye used in various industrial applications. Azo dyes, as a class of compounds, require thorough toxicological evaluation due to the potential for metabolic activation into potentially harmful aromatic amines. In vivo toxicity testing in model organisms is a critical step in assessing the potential risks to human health and the environment. This document provides detailed protocols for evaluating the acute, sub-chronic, genotoxic, and developmental toxicity of this compound.

Data Presentation (Illustrative)

The following tables are examples of how quantitative data from the proposed studies could be summarized.

Table 1: Illustrative Acute Oral Toxicity Data for this compound in Rats (OECD 420)

ParameterValueGHS Classification
LD50 (Median Lethal Dose) > 2000 mg/kg bwCategory 5 or Unclassified
Observed Clinical Signs No significant signs of toxicity at 2000 mg/kg bw-

Table 2: Illustrative Sub-chronic (90-Day) Oral Toxicity Data for this compound in Rats (OECD 408)

Dose Group (mg/kg bw/day)NOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)Target Organs
0 (Control) ---
Low Dose 100 mg/kg bw/dayNot EstablishedNone
Mid Dose 100 mg/kg bw/day500 mg/kg bw/dayLiver, Kidney
High Dose Not Determined500 mg/kg bw/dayLiver, Kidney, Spleen

Table 3: Illustrative Genotoxicity Data for this compound

AssayModel OrganismTissue/Cell TypeResult
Micronucleus Test (OECD 474) MouseBone Marrow ErythrocytesNegative
Comet Assay (OECD 489) RatLiver, DuodenumNegative

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Principle: This method is used to assess the acute toxic effects of a substance administered orally at a single dose. The test aims to identify a dose causing evident toxicity but avoiding mortality.[1][2][3][4][5]

Test Animals:

  • Species: Rat (preferably a standard laboratory strain, e.g., Wistar or Sprague-Dawley).

  • Sex: Healthy, young adult females are typically used.

  • Number: A sighting study is performed with single animals, followed by a main study with groups of five animals per dose level.

Dose Selection:

  • A sighting study is conducted to determine the appropriate starting dose for the main study.

  • Fixed dose levels are 5, 50, 300, and 2000 mg/kg body weight. The starting dose is chosen based on available information, or 300 mg/kg is used in the absence of data.[1]

Procedure:

  • Animals are fasted overnight prior to dosing (food, but not water, is withheld).

  • The test substance (this compound) is administered as a single oral dose by gavage. The vehicle should be aqueous (e.g., water or saline) if possible.

  • Animals are observed for clinical signs of toxicity immediately after dosing, and periodically for the first 24 hours, with special attention during the first 4 hours.

  • Observations continue daily for a total of 14 days.

  • Body weight is recorded before dosing and at least weekly thereafter.

  • At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Endpoints:

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

  • Mortality.

  • Body weight changes.

  • Gross pathological findings.

Sub-chronic Oral Toxicity: 90-Day Study in Rodents (Based on OECD Guideline 408)

Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days. It helps to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs.[6][7][8][9][10]

Test Animals:

  • Species: Rat (e.g., Wistar or Sprague-Dawley).

  • Number: At least 10 males and 10 females per dose group.

Dose Selection:

  • At least three dose levels plus a concurrent control group.

  • The highest dose should induce some toxic effects but not significant mortality.

  • The lowest dose should not produce any evidence of toxicity.

  • A limit test can be performed at 1000 mg/kg bw/day if low toxicity is expected.[9]

Procedure:

  • The test substance is administered daily by gavage, or mixed in the diet or drinking water, for 90 consecutive days.

  • Animals are observed daily for clinical signs of toxicity.

  • Detailed clinical examinations are performed weekly.

  • Body weight and food/water consumption are measured weekly.

  • Ophthalmological examinations are conducted before the study and at termination.

  • At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis.

  • All animals are euthanized, and a full gross necropsy is performed.

  • Organs are weighed, and tissues are preserved for histopathological examination.

Endpoints:

  • Morbidity and mortality.

  • Clinical signs of toxicity.

  • Body weight and food/water consumption data.

  • Hematology and clinical biochemistry parameters.

  • Ophthalmological findings.

  • Gross necropsy findings.

  • Organ weights.

  • Histopathological changes in tissues.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in developing erythrocytes. It detects damage to chromosomes or the mitotic apparatus.[11][12][13][14][15]

Test Animals:

  • Species: Mouse or rat.

  • Number: At least 5 analyzable animals per sex per group.[13]

Dose Selection:

  • At least three dose levels, a vehicle control, and a positive control.

  • The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[13]

Procedure:

  • The test substance is typically administered once or twice, 24 hours apart, by an appropriate route (e.g., oral gavage).

  • Bone marrow is collected 24 and 48 hours after the last administration.

  • Bone marrow smears are prepared on slides, stained, and analyzed microscopically.

  • The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.[12]

  • The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as an indicator of cytotoxicity.

Endpoints:

  • Frequency of MN-PCEs.

  • PCE/NCE ratio.

In Vivo Mammalian Alkaline Comet Assay (Based on OECD Guideline 489)

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single and double-strand breaks and alkali-labile sites.[16][17][18][19][20]

Test Animals:

  • Species: Rat or mouse.

  • Number: Minimum of 5 animals of one sex per group.[16]

Dose Selection:

  • At least three dose levels, a vehicle control, and a positive control.

  • The highest dose should produce some evidence of toxicity in the target tissue.

Procedure:

  • Animals are treated with the test substance, typically with daily doses over at least two days.[16]

  • At an appropriate time after the last dose, animals are euthanized, and target tissues (e.g., liver, duodenum) are collected.

  • Single-cell suspensions are prepared from the tissues and embedded in agarose on microscope slides.

  • The cells are lysed to remove membranes and proteins, leaving the DNA.

  • The slides undergo electrophoresis at a high pH.

  • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • The extent of DNA migration (the "comet tail") is measured using image analysis software.

Endpoints:

  • Percentage of DNA in the tail.

  • Tail length.

  • Tail moment.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Repeated Dose & Genotoxicity Assessment cluster_Phase3 Phase 3: Developmental & Reproductive Toxicity A Acute Oral Toxicity (OECD 420) C Sub-chronic 90-Day Toxicity (OECD 408) A->C If low acute toxicity B In Vitro Genotoxicity (e.g., Ames Test) D In Vivo Micronucleus Test (OECD 474) B->D If positive in vitro results E In Vivo Comet Assay (OECD 489) B->E If positive in vitro results F Developmental Toxicity Study (OECD 414) C->F If adverse effects observed End Risk Assessment D->End E->End F->End Start Test Substance: This compound Start->A Start->B

Caption: General workflow for in vivo toxicity assessment.

Azo_Dye_Metabolism cluster_Metabolism Metabolic Pathway cluster_Toxicity Toxicological Outcome AzoDye This compound (Parent Compound) Metabolites Aromatic Amines (Metabolites) AzoDye->Metabolites Azoreductase (Gut Microbiota, Liver) Reactive Reactive Intermediates (e.g., Nitrenium Ions) Metabolites->Reactive Oxidative Activation (e.g., CYP450) DNA_Adducts DNA Adducts Reactive->DNA_Adducts Genotoxicity Genotoxicity (DNA Strand Breaks, Mutations) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of azo dyes leading to genotoxicity.

Genotoxicity_Decision_Tree node_rect node_rect Start In Vitro Genotoxicity Positive? InVivo1 Perform In Vivo Micronucleus Test (OECD 474) Start->InVivo1 Yes Conclusion_Neg Conclusion: Not Genotoxic In Vivo Start->Conclusion_Neg No Result1 Micronucleus Test Positive? InVivo1->Result1 InVivo2 Perform In Vivo Comet Assay (OECD 489) Result1->InVivo2 No Conclusion_Pos Conclusion: Genotoxic In Vivo Result1->Conclusion_Pos Yes Result2 Comet Assay Positive? InVivo2->Result2 Result2->Conclusion_Neg No Result2->Conclusion_Pos Yes

Caption: Decision tree for follow-up in vivo genotoxicity testing.

References

Troubleshooting & Optimization

How to improve the solubility of Acid Orange 116 for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of stock solutions of Acid Orange 116, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for stock solutions?

This compound is a synthetic, water-soluble azo dye.[1][2] For experimental accuracy and reproducibility, it is crucial to prepare homogenous, fully dissolved stock solutions. Undissolved particles can lead to inaccurate concentrations, clog equipment, and interfere with assays.

Q2: What are the general solubility characteristics of this compound?

Q3: How does pH affect the solubility of this compound?

As an acid dye with a sulfonic acid group, the pH of the solvent plays a significant role in the solubility of this compound.[4] In acidic solutions, the sulfonic acid group is more likely to be protonated, which can decrease its solubility in water. In neutral to alkaline solutions (pH 7 and above), the sulfonic acid group is deprotonated, forming a sulfonate salt which enhances its solubility in aqueous solutions.[5]

Q4: Can I use organic solvents to dissolve this compound?

Yes, this compound is reported to be soluble in alcohol.[3] For other organic solvents like DMSO and DMF, while specific data for this compound is limited, similar azo dyes show good solubility. For instance, Methyl Orange can be dissolved in DMSO with the aid of heat and sonication.[6] It is always recommended to test solubility in a small volume of the desired solvent first.

Q5: What is the recommended storage procedure for this compound stock solutions?

It is best to store stock solutions in a cool, dark place to prevent degradation. For aqueous solutions, refrigeration at 2-8°C is recommended. If using organic solvents, ensure the container is tightly sealed to prevent evaporation. To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
The dye powder is not dissolving completely in water at room temperature. Low solubility at room temperature. The solution may be supersaturated.1. Gently warm the solution (e.g., in a 40-50°C water bath).2. Use sonication to aid dissolution.3. Prepare the stock solution in a slightly alkaline buffer (e.g., PBS pH 7.4).
Precipitate forms after the stock solution has cooled down. The dye has a higher solubility at elevated temperatures and is precipitating out as it cools.1. Re-warm the solution to redissolve the precipitate before use.2. Prepare a less concentrated stock solution.3. Store the solution at the temperature it was prepared at, if feasible for your experimental setup.
The color of the solution appears different than expected. The pH of the solution may be affecting the chromophore of the dye. Degradation of the dye.1. Check and adjust the pH of your solution. This compound can act as a pH indicator.2. Protect the solution from light and heat to prevent degradation. Prepare fresh solutions if degradation is suspected.
Incomplete dissolution in organic solvents (e.g., ethanol). The solvent may be saturated.1. Try a different solvent such as DMSO or DMF, which are known to be effective for similar dyes.2. Use a combination of solvents, for example, a small amount of DMSO to initially wet the powder, followed by the addition of water or buffer.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The table below summarizes the available data for this compound and provides data for structurally similar azo dyes as a reference.

Compound Solvent Temperature Solubility Citation
This compound Water90°C≥ 50 g/L
This compound WaterNot SpecifiedVery Soluble[3]
This compound AlcoholNot SpecifiedVery Soluble[3]
Acid Orange 7 (for reference)Water30°C116 g/L[7]
Orange G (for reference)WaterRoom Temp.80 mg/mL[8]
Orange G (for reference)EthanolRoom Temp.3 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution of this compound

This protocol outlines the steps to prepare a 1% (w/v) stock solution of this compound in water.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Volumetric flask (e.g., 100 mL)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder and transfer it to a beaker.

  • Pasting: Add a small amount of deionized water (a few milliliters) to the powder and mix to form a uniform paste. This prevents clumping when the bulk of the solvent is added.

  • Dissolving: Gradually add about 80 mL of deionized water to the beaker while continuously stirring with a magnetic stirrer.

  • Heating: Gently warm the solution on a heating plate to 40-50°C. Do not boil, as excessive heat may degrade the dye. Continue stirring until all the dye has dissolved.

  • Cooling and Transfer: Allow the solution to cool to room temperature. Carefully transfer the solution to a 100 mL volumetric flask.

  • Final Volume Adjustment: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogenous. Store in a cool, dark place.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation weigh 1. Weigh this compound paste 2. Create a paste with a small amount of water weigh->paste dissolve 3. Add remaining water and stir paste->dissolve heat 4. Gently heat (40-50°C) and stir dissolve->heat cool 5. Cool to room temperature heat->cool transfer 6. Transfer to volumetric flask cool->transfer adjust 7. Adjust to final volume transfer->adjust store 8. Store in a cool, dark place adjust->store

Caption: Experimental workflow for preparing an aqueous stock solution of this compound.

troubleshooting_workflow start Start: Difficulty dissolving this compound check_solvent Is the solvent water? start->check_solvent check_temp Is the solution at room temperature? check_solvent->check_temp Yes consider_organic Consider using an organic solvent (e.g., Ethanol, DMSO) check_solvent->consider_organic No action_heat Gently warm to 40-50°C check_temp->action_heat Yes check_ph Is the pH neutral or acidic? check_temp->check_ph No action_heat->check_ph action_ph Adjust pH to slightly alkaline (e.g., pH 7.4-8.0) check_ph->action_ph Yes end_fail Issue persists: Consider preparing a lower concentration stock check_ph->end_fail No end_success Success: Dye is dissolved action_ph->end_success consider_organic->end_success

Caption: Troubleshooting workflow for solubility issues with this compound.

References

Optimizing the pH for maximum staining intensity with Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing staining protocols using Acid Orange 116, with a focus on achieving maximum staining intensity through pH control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge in solution. The staining mechanism is based on electrostatic interactions with positively charged groups in tissue components. In an acidic solution, amino groups (-NH₂) on proteins become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged this compound molecules then bind to these positively charged sites, resulting in staining.[1][2]

Q2: Why is pH crucial for successful staining with this compound?

A2: The pH of the staining solution directly influences the number of available positive charges on tissue proteins. A lower pH (more acidic environment) increases the protonation of amino groups, thereby creating more binding sites for the anionic this compound dye.[1][3] This leads to a more intense and rapid staining reaction. Conversely, a neutral or alkaline pH will result in weak or no staining because the tissue proteins will not be sufficiently protonated to bind the dye.[1][4]

Q3: What is the recommended pH range for this compound staining?

A3: For many acid dyes used in histological staining, a pH range of 3.0 to 4.5 is recommended to maximize the protonation of tissue amino groups for strong binding.[5] For industrial applications on wool and nylon, a broader range of pH 5.0 to 8.5 has been suggested, though this may not be optimal for histological purposes where high specificity and intensity are desired. Exceedingly low pH levels (e.g., below 2.5) can lead to non-specific, widespread staining.[5]

Q4: What acids are recommended for adjusting the pH of the staining solution?

A4: Weak organic acids are commonly used to acidify the dye solution. A 1-2% solution of acetic acid or a citric acid buffer are typical choices for achieving the desired pH for staining.[5]

Experimental Protocols

Protocol for Optimizing Staining pH of this compound

This protocol provides a framework for determining the optimal pH for this compound staining on a specific tissue type.

Objective: To identify the pH that yields the highest staining intensity and specificity for this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • This compound powder

  • Distilled water

  • Acetic acid or citrate buffer solutions

  • FFPE tissue sections on slides

  • Staining jars

  • Microscope

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Permanent mounting medium

Methodology:

  • Preparation of Staining Solutions:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Create a series of staining solutions at different pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0).

    • For each, dilute the stock solution to the desired working concentration (e.g., 0.1%) and adjust the final pH using acetic acid or a citrate buffer.

    • Verify the final pH of each solution with a calibrated pH meter.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections through a graded series of alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).[5]

    • Rinse thoroughly in distilled water.

  • Staining Procedure:

    • Immerse one slide in each of the prepared pH-adjusted staining solutions.

    • Incubate all slides for a consistent time (e.g., 5-10 minutes).

    • After staining, briefly rinse the slides in a 1% acetic acid solution to remove excess dye.[5]

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Quickly dehydrate the sections through a graded series of alcohols (95%, 100%).

    • Clear the slides in two changes of xylene.

    • Coverslip using a permanent mounting medium.

  • Evaluation:

    • Qualitative: Examine each slide under a microscope to assess staining intensity and specificity.

    • Quantitative: If available, use image analysis software to measure the staining intensity (e.g., optical density) in a defined region of interest across the different pH conditions.

Data Presentation

Table 1: Effect of pH on Staining Intensity of this compound (Hypothetical Data)

pH of Staining SolutionAverage Optical Density (Arbitrary Units)Qualitative Observations
3.00.65Intense, but with some non-specific background staining.
3.50.82Strong and specific staining of target structures.
4.00.75Good, specific staining, slightly less intense than pH 3.5.
4.50.58Moderate and specific staining.
5.00.41Weak but specific staining.

Mandatory Visualization

pH_Staining_Optimization cluster_condition Staining Condition cluster_protein Protein State cluster_result Staining Outcome Low_pH Low pH (Acidic Environment) Protonated Increased Protonation of Amino Groups (+) Low_pH->Protonated Leads to High_pH High pH (Neutral/Alkaline) Deprotonated Decreased Protonation of Amino Groups High_pH->Deprotonated Leads to Max_Staining Maximum Staining Intensity Protonated->Max_Staining Promotes Min_Staining Minimal/No Staining Deprotonated->Min_Staining Results in

References

Technical Support Center: Optimizing Catalyst Concentration for Efficient Photodegradation of Acid Orange 116

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation of Acid Orange 116. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My degradation efficiency for this compound is very low. What are the potential causes and how can I improve it?

A: Low degradation efficiency is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Catalyst Concentration: The concentration of the photocatalyst is a critical parameter. Too low a concentration results in insufficient active sites for the reaction, while an excessively high concentration can lead to light scattering, which hinders light penetration into the solution and reduces the overall efficiency. It is crucial to determine the optimal catalyst loading for your specific experimental setup.[1][2][3]

  • Incorrect pH of the Solution: The pH of the reaction medium significantly influences the surface charge of the catalyst and the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. For many azo dyes, the optimal degradation is observed in an acidic medium.[4][5] It is recommended to perform a series of experiments at different pH values to find the optimum for this compound.

  • Inappropriate Light Source or Intensity: The light source must provide photons with energy equal to or greater than the bandgap of the photocatalyst to generate electron-hole pairs.[6] Ensure your UV lamp is functioning correctly and that the light intensity is adequate. Insufficient light intensity will result in a lower rate of catalyst activation.

  • Initial Dye Concentration is Too High: A high concentration of the dye can prevent light from reaching the catalyst's surface.[5][7] If the solution is intensely colored, consider diluting it or performing the degradation on a smaller volume.

  • Presence of Inhibiting Species: The presence of certain ions or organic matter in the water matrix can act as scavengers for the reactive oxygen species (ROS), reducing the degradation efficiency.[8]

Q2: I'm observing catalyst agglomeration in my reactor. How does this affect the experiment and how can I prevent it?

A: Catalyst agglomeration, or the clumping of catalyst particles, is a significant issue that reduces the effective surface area of the catalyst available for the reaction. This leads to a decrease in the number of active sites and, consequently, a lower degradation rate.

Prevention Strategies:

  • Sonication: Before introducing the catalyst into the reaction solution, disperse it in a small amount of deionized water and sonicate the suspension for 15-30 minutes. This helps to break up agglomerates.

  • Stirring: Maintain adequate and constant stirring throughout the experiment to keep the catalyst particles suspended and well-dispersed in the solution.

  • pH Adjustment: The pH of the solution can influence the surface charge of the catalyst particles. At the point of zero charge (PZC), particles tend to agglomerate. Operating at a pH away from the PZC can help in maintaining a stable dispersion due to electrostatic repulsion.

  • Use of Dispersing Agents: In some cases, a small amount of a suitable dispersing agent can be used, but its potential interference with the photocatalytic reaction must be evaluated.

Q3: The color of the dye solution disappears, but the Total Organic Carbon (TOC) removal is low. What does this indicate?

A: The disappearance of color, or decolorization, indicates the breakdown of the chromophore in the azo dye molecule, which is responsible for its color. However, this does not necessarily mean complete mineralization of the dye into CO2 and H2O. Low TOC removal suggests the formation of colorless organic intermediates.[3][9]

Further Actions:

  • Prolong Irradiation Time: Continue the experiment for a longer duration to allow for the degradation of these intermediates.

  • Analytical Techniques: Employ analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate products and understand the degradation pathway.

  • Optimize Other Parameters: Re-evaluate other experimental parameters like catalyst concentration and pH, as the optimal conditions for the degradation of intermediates might differ from those for the initial dye.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal catalyst concentration for the photodegradation of azo dyes?

A: The optimal catalyst concentration is highly dependent on the specific catalyst, the reactor geometry, and the initial dye concentration. However, for common catalysts like TiO2, concentrations in the range of 0.5 to 2.0 g/L are often reported as optimal for the degradation of various azo dyes.[1] It is always recommended to determine the optimal concentration experimentally for your specific system.

Q2: How does the initial pH of the solution affect the degradation of this compound?

A: The pH of the solution plays a crucial role in the photocatalytic degradation process. It influences the surface charge of the catalyst and the ionization state of the dye molecule. For many photocatalytic systems involving azo dyes, an acidic pH is often favorable as it promotes the adsorption of the anionic dye onto the positively charged catalyst surface.[5]

Q3: What is the role of reactive oxygen species (ROS) in the photodegradation process?

A: Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O2•−), are the primary oxidizing agents responsible for the degradation of organic pollutants in photocatalysis.[6][10] They are generated on the surface of the catalyst upon irradiation and are highly reactive, capable of breaking down the complex structure of the this compound molecule.

Q4: Can I reuse the photocatalyst? If so, how?

A: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. After the experiment, the catalyst can be recovered by filtration or centrifugation. It should then be washed with deionized water and ethanol to remove any adsorbed dye and intermediates, and finally dried in an oven before being used for the next cycle. The stability and reusability of the catalyst should be assessed over several cycles.[1][11]

Q5: How can I monitor the progress of the photodegradation reaction?

A: The progress of the reaction is typically monitored by taking samples at regular intervals and analyzing the concentration of the dye. This is commonly done using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of this compound.[8] Additionally, the extent of mineralization can be determined by measuring the Total Organic Carbon (TOC) of the solution.

Data Presentation

Table 1: Effect of Catalyst (TiO₂) Concentration on the Degradation of Acid Orange 7 (A structurally similar azo dye)

Catalyst Concentration (g/L)Degradation Efficiency (%)Time (hours)Reference
0.5Lower efficiency32[1]
1.07632[1]
2.0Lower efficiency32[1]

Table 2: Influence of pH on the Degradation of Reactive Orange 16 (A structurally similar azo dye)

pHDegradation Rate Constant (k x 10⁻⁴ sec⁻¹)Reference
1.0-[5]
3.0Optimal[5]
6.0Decreased rate[5]

Note: This table demonstrates the typical effect of pH on the degradation of a similar azo dye.

Experimental Protocols

1. Preparation of Catalyst Suspension:

  • Weigh the desired amount of the photocatalyst (e.g., TiO₂).

  • Add the catalyst to a specific volume of deionized water.

  • Disperse the catalyst using an ultrasonic bath for 15-30 minutes to ensure a homogenous suspension and break any agglomerates.

2. Photodegradation Experiment:

  • Prepare a stock solution of this compound of a known concentration.

  • In a photoreactor, add a specific volume of the dye solution.

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

  • Add the prepared catalyst suspension to the dye solution.

  • Stir the mixture in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the light source (e.g., UV lamp) to initiate the photodegradation reaction.

  • Maintain constant stirring and temperature throughout the experiment.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the withdrawn samples to remove the catalyst particles before analysis.

3. Analysis:

  • Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound to determine the remaining dye concentration.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • (Optional) Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Photodegradation Reaction cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Mix Dye and Catalyst A->C B Prepare Catalyst Suspension (Sonication) B->C D Adjust pH C->D E Dark Adsorption D->E F UV/Vis Irradiation E->F G Sample Collection at Intervals F->G H Catalyst Separation (Centrifuge/Filter) G->H I UV-Vis Spectrophotometry H->I J TOC Analysis H->J K Calculate Degradation Efficiency I->K L Determine Mineralization J->L

Caption: Experimental workflow for the photodegradation of this compound.

Photocatalysis_Mechanism cluster_catalyst Catalyst Particle cluster_species Reactive Species Generation cluster_degradation Dye Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ + H₂O → •OH OH_neg OH⁻ VB->OH_neg h⁺ + OH⁻ → •OH O2 O₂ CB->O2 e⁻ + O₂ → O₂⁻ OH_rad •OH (Hydroxyl Radical) O2_rad O₂⁻ (Superoxide Radical) Dye This compound OH_rad->Dye Oxidation O2_rad->Dye Oxidation Intermediates Degradation Intermediates Dye->Intermediates EndProducts CO₂ + H₂O + Mineral Acids Intermediates->EndProducts Light Light (hν ≥ Eg) Light->VB Excitation

Caption: General mechanism of photocatalytic degradation of azo dyes.

References

Strategies to enhance the rate of microbial degradation of Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of the azo dye Acid Orange 116.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial strategies to enhance the degradation of this compound?

A1: The primary strategies involve optimizing environmental conditions, utilizing microbial consortia, and providing supplementary nutrients. Key approaches include:

  • Optimization of Physicochemical Parameters: Adjusting pH, temperature, and aeration to the optimal range for the specific microbial culture is crucial.[1][2]

  • Use of Co-substrates: The addition of carbon and nitrogen sources, such as yeast extract and glucose, can significantly enhance dye degradation rates by supporting microbial growth and enzyme activity.[1][3][4]

  • Microbial Consortia: Mixed microbial cultures often exhibit higher degradation efficiency and stability compared to single strains due to synergistic metabolic activities.[1][5]

  • Static vs. Shaking Conditions: For many bacterial strains, static (anoxic) conditions are more favorable for the initial azo bond cleavage, which is often an anaerobic process.[1][3]

Q2: What is a suitable microbial inoculum for degrading this compound?

A2: Several bacterial strains and consortia have been shown to effectively degrade Acid Orange dyes. A notable example is the bacterial consortium SPB92, which includes Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea.[1][5] Individual strains like Pseudomonas stutzeri and Staphylococcus hominis have also demonstrated significant decolorization capabilities.[3][6]

Q3: What analytical methods are used to measure the degradation of this compound?

A3: The degradation of this compound can be monitored through several analytical techniques:

  • UV-Visible Spectrophotometry: To measure the decrease in the dye concentration by monitoring the absorbance at its maximum wavelength (λmax).[5]

  • Chemical Oxygen Demand (COD): To quantify the reduction in the total amount of oxidizable organic compounds.[1][7]

  • Biological Oxygen Demand (BOD): To determine the decrease in the amount of dissolved oxygen consumed by aerobic biological organisms.[1][5]

  • Total Organic Carbon (TOC): To measure the reduction of total organic carbon in the sample, indicating mineralization.[1][5]

  • Fourier Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS): To identify the degradation byproducts and confirm the breakdown of the dye structure.[1][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no decolorization Suboptimal pH or temperature.Optimize pH and temperature. For many bacteria, the optimal range is pH 7.0-8.0 and 30-37°C.[1][3][8]
Inadequate nutrient supply.Supplement the medium with a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract).[1][3]
High dye concentration leading to toxicity.Start with a lower dye concentration (e.g., 30-100 mg/L) and gradually increase it as the culture adapts.[1][9]
Inappropriate aeration conditions.For azo dye reduction, static (anoxic) conditions are often more effective than shaking (aerobic) conditions.[3]
Decolorization stalls after an initial period Depletion of the co-substrate.Add more of the limiting nutrient (e.g., glucose or yeast extract).
Accumulation of toxic intermediate metabolites.Consider a sequential anaerobic-aerobic treatment process to degrade the aromatic amines formed during the initial anaerobic decolorization.[10]
Change in pH due to metabolite formation.Monitor and adjust the pH of the medium periodically. The formation of aromatic amines can increase the pH.[9]
Inconsistent results between experiments Variation in inoculum size or growth phase.Standardize the inoculum preparation by using a consistent cell density (e.g., measured by optical density) from a culture in the same growth phase.
Contamination of the microbial culture.Ensure aseptic techniques are followed. Periodically check the purity of the culture using plating and microscopy.

Data Presentation

Table 1: Effect of Physicochemical Parameters on Acid Orange Degradation

ParameterConditionDecolorization Efficiency (%)Time (hours)Reference
pH 7.58623[1]
7.0Good60[3]
6.0-8.0Optimal-[6]
Temperature (°C) 328623[1]
35Good60[3]
25-40Optimal-[6]
Dye Concentration (mg/L) 308523[1]
100Good60[3]
300No decolorization-[1]
600Tolerated-[3]
Aeration Static85.5260[3]
Shaking32.4760[3]

Table 2: Effect of Co-substrates on Acid Orange Degradation by Bacterial Consortium SPB92

Co-substrateConcentration (g/L)Decolorization Efficiency (%)Time (hours)
Yeast Extract1.0Total23

Data extracted from a study on a bacterial consortium SPB92 degrading 30 mg/L of Acid Orange.[1]

Experimental Protocols

Protocol 1: Batch Decolorization Assay

  • Medium Preparation: Prepare a Mineral Salt Medium (MSM). A typical composition includes (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), NaCl (0.5), and CaCl2·2H2O (0.02). Sterilize by autoclaving.

  • Inoculum Preparation: Grow the selected bacterial strain or consortium in a nutrient-rich broth until it reaches the late exponential phase. Harvest the cells by centrifugation and wash with sterile saline solution. Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup:

    • In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM.

    • Supplement with this compound to the desired final concentration (e.g., 30 mg/L).

    • Add a co-substrate, such as yeast extract (e.g., 1.0 g/L).[1]

    • Inoculate with the prepared bacterial suspension (e.g., 5% v/v).

    • Set up a control flask without the microbial inoculum.

  • Incubation: Incubate the flasks under optimal conditions (e.g., 32°C, static) for a specified period (e.g., 24-48 hours).[1]

  • Sampling and Analysis:

    • At regular intervals, withdraw an aliquot of the culture medium.

    • Centrifuge the sample to remove bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

    • Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Assessment of Biodegradation by COD Measurement

  • Sample Preparation: Collect samples from the decolorization experiment at the initial and final time points. Centrifuge the samples to remove cell biomass and filter the supernatant through a 0.45 µm filter.[1]

  • COD Digestion:

    • Use a commercial COD digestion reagent kit.

    • Add a specific volume of the filtered sample to the digestion vial.

    • Tightly cap the vials and invert them several times to mix.

    • Place the vials in a preheated COD reactor at 150°C for 2 hours.[7]

  • Measurement:

    • Allow the vials to cool to room temperature.

    • Measure the COD concentration using a spectrophotometer or by titration with Ferrous Ammonium Sulfate.[7]

    • Calculate the percentage of COD reduction to determine the extent of mineralization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Media_Prep 1. Prepare and Sterilize Mineral Salt Medium Setup 3. Set up Batch Cultures: - Add this compound - Add Co-substrate (Yeast Extract) - Inoculate Media_Prep->Setup Inoculum_Prep 2. Prepare Microbial Inoculum (e.g., Consortium SPB92) Inoculum_Prep->Setup Incubation 4. Incubate under Optimal Conditions (e.g., 32°C, Static) Setup->Incubation Sampling 5. Collect Samples at Time Intervals Incubation->Sampling Decolorization 6a. Measure Decolorization (UV-Vis Spectrophotometry) Sampling->Decolorization Degradation 6b. Measure Degradation (COD, BOD, TOC) Sampling->Degradation Byproducts 6c. Identify Byproducts (FTIR, GC-MS) Sampling->Byproducts

Caption: Experimental workflow for assessing microbial degradation of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions cluster_advanced Advanced Troubleshooting Start Low/No Decolorization Observed Check_Conditions Check pH and Temperature: Are they optimal (e.g., pH 7.5, 32°C)? Start->Check_Conditions Check_Nutrients Check Co-substrate: Is yeast extract/glucose present? Start->Check_Nutrients Check_Aeration Check Aeration: Is the condition static (anoxic)? Start->Check_Aeration Adjust_Conditions Adjust pH and Temperature Check_Conditions->Adjust_Conditions No Check_Toxicity Assess Dye Toxicity: Is the initial concentration too high? Check_Conditions->Check_Toxicity Yes Add_Nutrients Supplement with Co-substrate Check_Nutrients->Add_Nutrients No Check_Nutrients->Check_Toxicity Yes Switch_Aeration Switch to Static Incubation Check_Aeration->Switch_Aeration No Check_Aeration->Check_Toxicity Yes Adjust_Conditions->Start Re-evaluate Add_Nutrients->Start Re-evaluate Switch_Aeration->Start Re-evaluate Reduce_Concentration Lower Dye Concentration Check_Toxicity->Reduce_Concentration Yes Reduce_Concentration->Start

Caption: Troubleshooting logic for low decolorization of this compound.

References

Overcoming interference of Acid Orange 116 in colorimetric protein assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to overcome interference from the azo dye Acid Orange 116 in common colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with colorimetric protein assays?

A1: this compound is a dark red-light orange dye that absorbs light within the visible spectrum.[1][2][3] Colorimetric protein assays, such as the Bradford, BCA, and Lowry assays, quantify protein concentration by measuring the absorbance of a colored product at a specific wavelength (e.g., 595 nm for Bradford, 562 nm for BCA).[4][5] The inherent color of this compound contributes to the total absorbance reading, leading to a significant overestimation of the actual protein concentration.

Q2: Which protein assays are most affected by this compound?

A2: All protein assays that rely on spectrophotometric measurements in the visible range are susceptible to interference. Dye-based assays like the Bradford assay are particularly vulnerable because the dye itself can interact with the assay reagent.[6][7] Copper-based assays like the BCA and Lowry assays are also affected because the final color measurement is obscured by the presence of this compound.[5][8]

Q3: Can I just subtract the absorbance of a blank containing this compound?

A3: While a proper blank is essential, simply subtracting the absorbance of the dye in the buffer may not be sufficient. The interaction between the dye, the protein, and the assay reagents can be complex and non-additive. For accurate and reliable quantification, it is highly recommended to remove the interfering dye before performing the assay.[9][10]

Troubleshooting Guide

Issue: My protein concentration readings are erroneously high and inconsistent in samples containing this compound.

This common issue arises from the dye's absorbance properties, which artificially inflate the spectrophotometer reading. The following logical workflow can help you decide on the best course of action.

G cluster_0 Troubleshooting Workflow start Start: Sample with Protein + this compound check_conc Is the expected protein concentration high? (e.g., >1 mg/mL) start->check_conc dilute Strategy 1: Dilute Sample Dilute sample so the dye concentration is negligible. check_conc->dilute  Yes precipitate Strategy 2: Remove Dye Use a protein precipitation protocol (TCA/Acetone). check_conc->precipitate No   assay Perform Protein Assay (e.g., BCA or Bradford) dilute->assay If dilution is sufficient verify Verify Removal Check supernatant for residual color. precipitate->verify verify->assay If supernatant is clear end End: Accurate Protein Concentration assay->end

Caption: Decision workflow for handling this compound interference.

Data & Method Comparison

For a clear comparison, the compatibility of common assays and the effectiveness of removal methods are summarized below.

Table 1: Compatibility of Common Protein Assays with Interfering Substances

Assay TypePrincipleCommon Interfering SubstancesSusceptibility to Dyes
Bradford Coomassie dye bindingDetergents (SDS), strong bases[6][7]High
BCA Copper reduction (Cu²⁺ → Cu⁺)Reducing agents (DTT), chelators (EDTA)[5][10]High
Lowry Copper reduction & Folin reagentDetergents, reducing agents, various salts[8][11]High

Table 2: Comparison of Dye Removal Methods

MethodPrincipleProtein RecoveryProsCons
TCA/Deoxycholate Precipitation Acid precipitation of proteinsGood to ExcellentEffective for dilute samples; removes many interfering substances.[12][13]Can denature proteins; requires careful pellet handling.[13][14]
Acetone Precipitation Organic solvent precipitationVariable; may be lower than TCASimple and fast; effective at removing hydrophobic compounds.Less effective for dilute proteins; requires cold temperatures.[12]
Size-Exclusion Chromatography Separation by molecular sizeExcellentMaintains protein's native state; removes salts and small molecules.[9]Can dilute the sample; requires specialized columns.

Experimental Protocols

The most reliable way to overcome dye interference is to separate the protein from the contaminating this compound. Protein precipitation is a highly effective and accessible method.[9]

Protocol 1: Trichloroacetic Acid (TCA)/Deoxycholate Precipitation

This method is highly effective for quantitatively precipitating proteins from dilute solutions while leaving small molecules like this compound in the supernatant.[12]

G cluster_1 TCA Precipitation Workflow start Start: 50 µL Sample (Protein + AO116) add_doc 1. Add 100 µL of 0.15% Sodium Deoxycholate. Mix and incubate. start->add_doc add_tca 2. Add 100 µL of 72% TCA. Vortex. add_doc->add_tca incubate 3. Incubate for 10 min at room temperature. add_tca->incubate centrifuge 4. Centrifuge at 10,000 rpm for 10 minutes. incubate->centrifuge aspirate 5. Carefully aspirate and discard the supernatant (contains AO116). centrifuge->aspirate resolubilize 6. Re-dissolve protein pellet in assay-compatible buffer (e.g., 0.1 M NaOH). aspirate->resolubilize end Proceed to Colorimetric Assay resolubilize->end

Caption: Step-by-step workflow for the TCA/Deoxycholate protein precipitation.

Detailed Methodology:

  • Pipette 50 µL of your sample (containing protein and this compound) into a microcentrifuge tube.

  • Add 100 µL of a 0.15% (w/v) sodium deoxycholate solution. Vortex gently and let stand for 10 minutes at room temperature.

  • Add 100 µL of a 72% (w/v) Trichloroacetic Acid (TCA) solution. Vortex thoroughly. The solution should appear cloudy as the protein precipitates.[12]

  • Incubate the mixture for at least 10 minutes at room temperature. For very dilute samples, this incubation can be extended or performed at 4°C.

  • Centrifuge the tube for 10 minutes in a microcentrifuge at ≥10,000 rpm to pellet the precipitated protein.[12]

  • Carefully aspirate the supernatant, which contains the this compound and other interfering substances. Be cautious not to disturb the protein pellet at the bottom of the tube.

  • (Optional Wash) Add 200 µL of cold acetone and vortex. Centrifuge again for 5 minutes at ≥10,000 rpm. Aspirate the acetone. This step removes any residual TCA.

  • Allow the pellet to air-dry briefly to evaporate excess acetone. Do not over-dry, as this can make resolubilization difficult.

  • Re-dissolve the protein pellet in a small volume of an appropriate buffer compatible with your chosen protein assay (e.g., 0.1 M NaOH for the BCA assay or PBS for the Bradford assay). Ensure the pellet is fully dissolved before proceeding.

Protocol 2: Acetone Precipitation

This is a simpler, though sometimes less efficient, method suitable for more concentrated protein samples.

Detailed Methodology:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add at least four volumes (e.g., 400 µL) of ice-cold acetone (-20°C).

  • Vortex immediately and incubate the mixture for at least 60 minutes at -20°C. Incubation time can be extended overnight for more complete precipitation.

  • Centrifuge the tube for 15 minutes at >12,000 rpm and 4°C to pellet the protein.

  • Carefully decant and discard the acetone supernatant containing the this compound.

  • Allow the pellet to air-dry in a fume hood to remove residual acetone.

  • Re-dissolve the protein pellet in an appropriate assay buffer.

Mechanism of Interference and Removal

The challenge with this compound arises from the overlapping signals of the dye and the assay's chromophore. The solution is to physically separate the components.

G cluster_2 Conceptual Diagram of Interference and Removal sample Initial Sample: Protein (analyte) + AO116 (interferent) assay_direct Direct Assay Application sample->assay_direct removal_step Intervention: Protein Precipitation sample->removal_step interference Result: Combined Absorbance Abs(Protein-Assay Complex) + Abs(AO116) = Inaccurate Reading assay_direct->interference pellet Separated Components: Protein Pellet removal_step->pellet supernatant Supernatant (Discarded) Contains AO116 removal_step->supernatant assay_clean Assay on Clean Sample pellet->assay_clean accurate Result: True Absorbance Abs(Protein-Assay Complex) = Accurate Reading assay_clean->accurate

References

Technical Support Center: Removal of Residual Acid Orange 116 from Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual Acid Orange 116 from laboratory glassware. Adherence to proper cleaning protocols is critical to prevent cross-contamination and ensure the accuracy and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

This compound is a water-soluble, double azo dye.[1][2] Its chemical structure and potential for strong adsorption to glass surfaces can make it challenging to remove completely with standard washing procedures. Inadequate cleaning can lead to carryover contamination in subsequent experiments.

Q2: What is the first step I should take to clean glassware contaminated with this compound?

Immediately after use, rinse the glassware with tap water to remove the bulk of the dye.[3] Do not allow the dye solution to dry on the glassware, as this will make it significantly more difficult to clean.[3] For water-soluble residues like this compound, a thorough rinse is a crucial first step.[4]

Q3: Can I use a standard laboratory detergent?

Yes, a 2% solution of a phosphate-free laboratory detergent is a good starting point for cleaning glassware contaminated with water-soluble substances like this compound.[4] For heavily soiled glassware, soaking in a warm detergent solution can be effective.[5]

Q4: Are there more aggressive cleaning methods if detergent washing is insufficient?

For stubborn this compound residues, more aggressive cleaning methods may be necessary. These include soaking the glassware in an acid bath or using an oxidizing cleaning solution.[3][6]

Troubleshooting Guide

Problem: A yellow or orange stain remains on the glassware after washing with detergent.

SolutionDescription
Acid Wash Soak the glassware in a 10% (v/v) hydrochloric acid solution for at least 20 minutes.[4] Alternatively, a 10% nitric acid solution can be used, particularly for trace metal analysis applications.[4] Always add acid to water when preparing the solution.
Oxidizing Solution Use a commercially available chromic acid substitute (e.g., Nochromix) mixed with concentrated sulfuric acid.[4] A solution of hydrogen peroxide and sulfuric acid can also be effective.[6] These solutions are highly corrosive and should be handled with extreme caution in a fume hood with appropriate personal protective equipment.[4][6]
Base Bath For organic residues, an alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution can be used. This should be a last resort for stubborn stains as it can etch glass surfaces with prolonged contact.[7]

Problem: I am concerned about trace residues of this compound interfering with my sensitive analytical experiments.

SolutionDescription
Cleaning Validation Implement a cleaning validation protocol to confirm the absence of residual dye. This involves testing the final rinse water or swabbing the glassware surface and analyzing for the presence of this compound.
Spectrophotometric Analysis Use a UV-Vis spectrophotometer to analyze the final rinse water. The absence of absorbance at the maximum wavelength of this compound indicates its removal.
HPLC Analysis For highly sensitive applications, High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify trace amounts of residual dye.

Quantitative Data on Cleaning Effectiveness

Cleaning MethodActive Agent(s)Expected Effectiveness for Azo DyesReference
Detergent Wash SurfactantsModerate; effective for bulk removal of water-soluble dyes.[4]
Acid Wash 10% Hydrochloric Acid or Nitric AcidHigh; effective for removing adsorbed dye molecules.[4]
Oxidizing Solution Chromic Acid substitute, H₂O₂/H₂SO₄Very High; chemically degrades the dye molecule.[4][6]
Base Bath Alcoholic KOH or NaOHHigh; effective for organic residues, but can damage glassware.[7]

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for this compound
  • Initial Rinse: Immediately after use, rinse the glassware thoroughly with tap water.

  • Detergent Wash: Prepare a 2% solution of a phosphate-free laboratory detergent in warm water.[4]

  • Soaking and Scrubbing: Submerge the glassware in the detergent solution and allow it to soak for at least 30 minutes. Use a soft-bristled brush to gently scrub the surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.[4]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven at a temperature not exceeding 110°C.

Protocol 2: Validation of Cleaning by UV-Vis Spectrophotometry
  • Sample Collection: After the final deionized water rinse (Protocol 1, Step 5), collect the rinse water.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to scan a wavelength range that includes the maximum absorbance wavelength (λmax) of this compound.

  • Blank Measurement: Use deionized water as a blank to zero the spectrophotometer.

  • Sample Measurement: Measure the absorbance of the collected rinse water.

  • Analysis: An absorbance reading at the λmax of this compound that is indistinguishable from the baseline noise indicates that the dye has been removed to a level below the detection limit of the instrument.

Protocol 3: Validation of Cleaning by HPLC
  • Sample Preparation:

    • Rinse Sample: Collect the final deionized water rinse.

    • Swab Sample: Swab a defined area of the cleaned glassware surface with a swab moistened with a suitable solvent (e.g., methanol-water mixture). Extract the dye from the swab into a known volume of the solvent.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically suitable for azo dye analysis.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a common mobile phase for separating azo dyes.

    • Detector: A UV-Vis or photodiode array (PDA) detector set to the λmax of this compound.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time and generate a calibration curve.

    • Inject the rinse water or swab extract.

    • The absence of a peak at the retention time of this compound, or a peak below a pre-defined acceptance limit, confirms the effectiveness of the cleaning procedure.

Workflow for Selecting a Cleaning Method

CleaningWorkflow start Start: Glassware contaminated with this compound initial_rinse Immediate Rinse with Tap Water start->initial_rinse detergent_wash Wash with 2% Laboratory Detergent initial_rinse->detergent_wash visual_inspection Visually Inspect for Stains detergent_wash->visual_inspection clean Glassware is Clean (Proceed to Final Rinse) visual_inspection->clean No Stain stain_present Stain Remains visual_inspection->stain_present Stain final_rinse Final Rinse with Deionized Water clean->final_rinse aggressive_cleaning Select Aggressive Cleaning Method stain_present->aggressive_cleaning acid_wash Acid Wash (10% HCl or HNO3) aggressive_cleaning->acid_wash Moderate Staining oxidizing_wash Oxidizing Solution (e.g., Nochromix) aggressive_cleaning->oxidizing_wash Heavy/Stubborn Staining base_bath Base Bath (Alcoholic KOH/NaOH) (Use with caution) aggressive_cleaning->base_bath Organic Residue acid_wash->final_rinse oxidizing_wash->final_rinse base_bath->final_rinse validation Perform Cleaning Validation (Spectrophotometry or HPLC) if required for application final_rinse->validation end End: Clean and Validated Glassware validation->end

Caption: Logical workflow for selecting the appropriate cleaning method for glassware contaminated with this compound.

References

Minimizing the formation of toxic byproducts during Acid Orange 116 degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Acid Orange 116. The focus is on minimizing the formation of toxic byproducts during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the degradation of this compound using various Advanced Oxidation Processes (AOPs).

Problem Potential Cause Recommended Solution
Low Degradation Efficiency Suboptimal pH: The efficiency of many AOPs is highly pH-dependent. For instance, Fenton and photo-Fenton processes are most effective in acidic conditions (around pH 3).[1][2]Adjust the pH of the reaction mixture to the optimal range for the chosen AOP. For Fenton/photo-Fenton, use sulfuric acid to lower the pH. For photocatalysis with TiO₂, the optimal pH can vary, but slightly acidic to neutral conditions are often effective.
Incorrect Catalyst/Reagent Concentration: Too little catalyst or oxidizing agent (e.g., H₂O₂, ozone) will result in incomplete degradation. Conversely, an excess can lead to scavenging of radicals, reducing efficiency.[3][4]Optimize the concentration of your catalyst (e.g., TiO₂, Fe²⁺) and oxidizing agent through preliminary experiments. Start with concentrations reported in the literature for similar dyes and perform a concentration-response study.
Insufficient Light Source (for Photocatalysis/Photo-Fenton): The light intensity and wavelength are critical for photo-activated processes.Ensure your light source provides the appropriate wavelength (e.g., UV-A for TiO₂ photocatalysis) and sufficient intensity. Check the manufacturer's specifications and consider replacing aging lamps.
Formation of Colored Intermediates Incomplete Degradation: The initial cleavage of the azo bond can lead to the formation of smaller, colored aromatic compounds.Increase the reaction time to allow for the complete mineralization of intermediates. Monitor the reaction using UV-Vis spectroscopy to track the disappearance of both the parent dye and any new absorption peaks.
Reaction Quenching: The presence of radical scavengers in the water matrix (e.g., certain ions, organic matter) can inhibit the degradation process.Pre-treat your sample to remove potential scavengers. This could involve filtration or the addition of a chelating agent if metal ion interference is suspected.
High Toxicity of Treated Effluent Formation of Toxic Byproducts: Incomplete mineralization can result in the formation of aromatic amines and other toxic intermediates.Optimize the AOP parameters (pH, catalyst/reagent dose, reaction time) to favor complete mineralization to CO₂, H₂O, and inorganic ions.[3] Consider using a coupled AOP system (e.g., ozonation followed by biological treatment) to remove persistent toxic byproducts.[5]
Residual Oxidizing Agents: High concentrations of residual H₂O₂ or ozone can contribute to the toxicity of the final effluent.After the degradation experiment, quench any residual oxidizing agents. For H₂O₂, this can be done by adding sodium sulfite or catalase. For ozone, aeration of the solution will facilitate its decomposition.
Inconsistent Results Variability in Experimental Conditions: Small variations in pH, temperature, reagent concentrations, or light intensity can lead to significant differences in degradation efficiency.Standardize your experimental protocol and carefully control all parameters. Use calibrated instruments and prepare fresh solutions for each set of experiments.
Catalyst Deactivation (for Photocatalysis): The surface of the photocatalyst can become fouled or poisoned over time, reducing its activity.If using a reusable catalyst, ensure it is properly regenerated between experiments. This may involve washing with distilled water, ethanol, and drying at a specific temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts to be concerned about during this compound degradation?

A1: The primary toxic byproducts of concern during the degradation of azo dyes like this compound are aromatic amines, which are formed upon the cleavage of the azo bond (-N=N-). Other potential toxic intermediates include phenolic compounds, quinones, and various carboxylic acids that may form during the subsequent oxidation of the aromatic rings.[6] Complete mineralization to carbon dioxide, water, and inorganic ions is the ultimate goal to eliminate toxicity.

Q2: Which Advanced Oxidation Process (AOP) is most effective at minimizing toxic byproducts?

A2: While the "best" AOP can depend on specific experimental conditions and the composition of the wastewater, processes that achieve high rates of mineralization are generally preferred for minimizing toxic byproducts. The photo-Fenton process often exhibits high efficiency in degrading and mineralizing azo dyes due to the generation of highly reactive hydroxyl radicals.[1][4] Photocatalysis with catalysts like TiO₂ is also effective and can lead to complete mineralization.[7] Ozonation is very effective for color removal but may result in the formation of persistent acidic byproducts, sometimes requiring a subsequent biological treatment step for complete detoxification.[5][8]

Q3: How can I monitor the formation of toxic byproducts during my experiments?

A3: Several analytical techniques can be used to monitor the formation of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for separating and identifying intermediate products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step to make the byproducts more volatile.[6] Total Organic Carbon (TOC) analysis is useful for determining the extent of mineralization; a significant decrease in TOC indicates the conversion of organic compounds to CO₂.

Q4: What is the role of pH in the formation of toxic byproducts?

A4: pH plays a crucial role in the degradation pathway and, consequently, in the types of byproducts formed. For instance, in the Fenton process, an acidic pH (around 3) is optimal for the generation of hydroxyl radicals, which promotes more complete oxidation and reduces the likelihood of forming persistent toxic intermediates.[2] In photocatalysis, pH affects the surface charge of the catalyst and the ionization state of the dye, which influences the adsorption and subsequent degradation pathway.

Q5: Can I combine different AOPs to improve degradation and minimize toxic byproducts?

A5: Yes, combining different AOPs, or an AOP with a biological treatment step, can be a very effective strategy. For example, ozonation can be used for rapid decolorization, followed by a biological treatment to degrade the more biodegradable intermediates formed during ozonation.[5] Similarly, a photo-Fenton process could be followed by a photocatalytic step to ensure complete mineralization of any remaining organic compounds.

Quantitative Data Summary

The following table summarizes typical experimental conditions and results for the degradation of orange azo dyes using different AOPs. Note that while some data is for dyes structurally similar to this compound (e.g., Reactive Orange 16, Acid Orange 7), these provide a valuable starting point for optimizing the degradation of this compound.

AOP Method Target Dye Catalyst/Reagent pH Reaction Time Degradation Efficiency (%) Mineralization (TOC Removal %) Key Byproducts Identified Reference
Photocatalysis Reactive Orange 16TiO₂780 min100~100 (after 120 min)Acetamide[7]
Ozonation Reactive Orange 16O₃2, 7, 11Few minutes>97<61Persistent aliphatic acids[8]
Fenton Acid Orange 7Fe²⁺, H₂O₂313.6 min100Not specifiedNot specified[9]
Photo-Fenton Reaktoset Brilliant Orange P-2RFe²⁺, H₂O₂, UV2Not specifiedHighNot specifiedNot specified[1]
UV/ZVI-ZnS Acid Orange 7ZVI-ZnSNot specified10 min97Not specifiedSulfanilic acid, o-naphthoquinone[10]

Experimental Protocols

1. Photocatalytic Degradation using TiO₂

  • Materials: this compound, Titanium dioxide (TiO₂, e.g., P25), UV lamp (e.g., 365 nm), magnetic stirrer, pH meter, reaction vessel.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • In the reaction vessel, add a specific volume of the dye solution and adjust the initial concentration to the desired level (e.g., 50 mg/L).

    • Add the TiO₂ catalyst to the solution (e.g., 1 g/L).

    • Adjust the pH of the suspension to the desired value using dilute H₂SO₄ or NaOH.

    • Place the reaction vessel under the UV lamp on a magnetic stirrer.

    • Before turning on the lamp, stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Withdraw samples at regular time intervals.

    • Centrifuge or filter the samples to remove the TiO₂ particles before analysis.

    • Analyze the supernatant for the remaining dye concentration (e.g., using a UV-Vis spectrophotometer at the dye's λmax) and for byproduct identification (e.g., HPLC-MS).

2. Ozonation

  • Materials: this compound, Ozone generator, gas diffuser, reaction column, pH meter.

  • Procedure:

    • Prepare a solution of this compound in the reaction column.

    • Adjust the pH of the solution as required.

    • Bubble ozone gas through the solution using a gas diffuser at a constant flow rate.

    • Collect samples from the reactor at different time points.

    • Immediately quench the reaction in the collected samples to stop further oxidation by ozone (e.g., by adding sodium thiosulfate).

    • Analyze the samples for dye concentration, TOC, and byproduct formation.

3. Fenton/Photo-Fenton Degradation

  • Materials: this compound, Ferrous sulfate (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), UV lamp (for photo-Fenton), magnetic stirrer, pH meter.

  • Procedure:

    • Prepare the this compound solution in a beaker.

    • Adjust the pH to the acidic range, typically around 3, using sulfuric acid.[1]

    • Add the required amount of ferrous sulfate and stir until it dissolves.

    • For the photo-Fenton process, place the beaker under a UV lamp.

    • Initiate the reaction by adding the desired concentration of hydrogen peroxide.

    • Take samples at various time intervals.

    • Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron, or by adding a radical scavenger like methanol.

    • Centrifuge or filter the samples to remove the iron precipitate.

    • Analyze the supernatant for residual dye and byproducts.

Visualizations

Experimental_Workflow_Photocatalysis A Prepare this compound Solution B Add TiO₂ Catalyst A->B C Adjust pH B->C D Stir in Dark (Adsorption Equilibrium) C->D E UV Irradiation D->E F Sample Collection at Intervals E->F G Centrifuge/Filter Sample F->G H Analyze Supernatant (UV-Vis, HPLC-MS) G->H

Caption: Workflow for Photocatalytic Degradation.

AOP_Logic_Diagram cluster_AOPs Advanced Oxidation Processes cluster_Radicals Reactive Species cluster_Degradation Degradation Pathway Photocatalysis Photocatalysis (TiO₂, UV) OH_rad •OH Photocatalysis->OH_rad O2_rad •O₂⁻ Photocatalysis->O2_rad h_plus h⁺ Photocatalysis->h_plus Ozonation Ozonation (O₃) Ozonation->OH_rad Fenton Fenton (Fe²⁺, H₂O₂) Fenton->OH_rad AO116 This compound OH_rad->AO116 attack O2_rad->AO116 attack h_plus->AO116 attack Intermediates Aromatic Intermediates AO116->Intermediates cleavage Mineralization Mineralization (CO₂, H₂O, ions) Intermediates->Mineralization oxidation Toxic_Byproducts Toxic Byproducts Intermediates->Toxic_Byproducts incomplete oxidation

Caption: Logic Diagram of AOP Degradation Pathways.

References

Validation & Comparative

A Comparative Analysis of Orange Dyes for Staining Efficiency in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate staining dye is a critical step in visualizing cellular components and understanding biological processes. This guide provides a comparative overview of the staining efficiency of Acid Orange 116 and other common orange dyes—Orange G, Acridine Orange, and Methyl Orange—supported by available experimental data.

While this compound is a prominent dye in the textile industry, its application in biological staining remains largely undocumented in scientific literature. This comparison, therefore, draws upon the established properties of Orange G, Acridine Orange, and Methyl Orange to provide a benchmark for evaluating potential, albeit currently theoretical, applications of this compound in a research context.

Comparative Data of Orange Dyes

The following table summarizes the key characteristics and performance parameters of the compared orange dyes. It is important to note the significant lack of experimental data for this compound in biological applications.

PropertyThis compoundOrange GAcridine OrangeMethyl Orange
Chemical Class Double Azo DyeMonoazo DyeAcridine DyeMonoazo Dye
Staining Target Primarily proteins (textiles)[1][2][3][4]Cytoplasm, keratin, collagen[5][6]Nucleic acids (DNA, RNA), acidic organelles[7][8]pH indicator, oil glands in plants[9][10]
Fluorescence Yes (undocumented in biological context)NoYesNo
Fluorescence Quantum Yield Data not availableNot applicable0.2 (in basic ethanol)[11]Not applicable
Photostability Data not availableData not availableSubject to photobleaching[12][13][14]Data not available
Toxicity Data not availableCan be genotoxic and clastogenic at certain concentrationsCan be cytotoxicLow cytotoxicity reported on some cell lines[15]

In-Depth Comparison

This compound: This dye is extensively used for coloring wool, polyamide, and other textiles.[1][2][3][4] Its chemical structure as a double azo dye suggests it would bind to proteins through electrostatic interactions. While one source indicates it is a fluorescent dye, there is a notable absence of studies detailing its use in biological imaging or staining.[16] Its efficiency, specificity, photostability, and toxicity in a cellular or tissue context are yet to be determined.

Orange G: A widely used counterstain in histology, particularly in the Papanicolaou (Pap) and Mallory trichrome staining methods.[5][6] It effectively stains cytoplasm, keratin, and red blood cells, providing a contrasting orange color to the blue-stained nuclei.[5][6] While it is a valuable tool for morphological analysis, its use in live-cell imaging is limited due to its potential toxicity.[17]

Acridine Orange: A versatile fluorescent dye that intercalates into nucleic acids.[7] It is commonly used in fluorescence microscopy and flow cytometry to differentiate between double-stranded DNA (emits green fluorescence) and single-stranded RNA or denatured DNA (emits red-orange fluorescence).[7][8][18] This property makes it invaluable for cell cycle analysis, apoptosis detection, and identifying microorganisms. However, its fluorescence is susceptible to photobleaching with prolonged exposure to excitation light.[12][13][14]

Methyl Orange: Primarily known as a pH indicator in chemical titrations, changing color from red in acidic solutions to yellow in basic solutions.[10][19] Its application in biological staining is limited, with some evidence of its use in plant microscopy to stain oil glands.[9] Studies on its use in animal cell or tissue staining are scarce, though some reports indicate low cytotoxicity on certain cell lines.[15]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and reliable staining results. Below are representative protocols for the discussed dyes with established biological applications.

Orange G Staining (as part of Papanicolaou Stain)

This protocol is a standard procedure for cytological preparations.

Reagents:

  • Harris Hematoxylin

  • Orange G Solution (0.5% Orange G in 95% ethanol with a small amount of phosphotungstic acid)

  • EA (Eosin Azure) Solution

  • Graded alcohols (50%, 70%, 80%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Fix cytology smears in 95% ethanol immediately after collection for at least 15 minutes.

  • Hydrate the smears by passing through descending grades of alcohol to water.

  • Stain with Harris Hematoxylin for 3-5 minutes to stain the nuclei.

  • Wash in running tap water.

  • Differentiate in 0.5% acid alcohol.

  • "Blue" the nuclei in running tap water or a bluing agent.

  • Dehydrate through ascending grades of alcohol to 95% ethanol.

  • Stain with Orange G solution for 1-2 minutes to stain the cytoplasm and keratin.

  • Rinse in 95% ethanol.

  • Stain with EA solution for 2-4 minutes for differential cytoplasmic staining.

  • Dehydrate through ascending grades of alcohol to absolute alcohol.

  • Clear in xylene.

  • Mount with a coverslip using a suitable mounting medium.

Acridine Orange Staining for Fluorescence Microscopy

This protocol is used for the differential staining of DNA and RNA in cultured cells.

Reagents:

  • Acridine Orange stock solution (1 mg/mL in distilled water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium suitable for fluorescence

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of Acridine Orange by diluting the stock solution to 1-5 µg/mL in PBS.

  • Incubate the fixed cells with the Acridine Orange working solution for 15 minutes at room temperature in the dark.

  • Wash the cells three times with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides using a fluorescence-compatible mounting medium.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets for green (DNA) and red (RNA) fluorescence.

Visualizing Experimental Workflows

To aid in understanding the procedural steps, the following diagrams illustrate a general workflow for histological staining and a typical signaling pathway that might be investigated using fluorescent dyes.

Histological_Staining_Workflow General Histological Staining Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_visualization Visualization Fixation Fixation (e.g., Formalin) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Primary_Stain Primary Stain (e.g., Hematoxylin) Rehydration->Primary_Stain Counterstain Counterstain (e.g., Orange G) Primary_Stain->Counterstain Dehydration2 Dehydration Counterstain->Dehydration2 Clearing2 Clearing Dehydration2->Clearing2 Mounting Mounting Clearing2->Mounting Microscopy Microscopy Mounting->Microscopy

A general workflow for histological staining of tissue samples.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathways leading to apoptosis.

Conclusion

The choice of an orange dye for staining applications is highly dependent on the specific research question and the nature of the sample. For morphological studies of fixed tissues, Orange G remains a reliable and effective counterstain. For investigations requiring the visualization of nucleic acids in living or fixed cells, Acridine Orange is a powerful fluorescent tool. The utility of Methyl Orange in biological staining is limited but may have niche applications.

The potential of This compound in biological research is currently unknown due to a lack of published data. Based on its chemical properties as an azo dye, it could theoretically be explored as a protein stain. However, comprehensive studies are required to determine its staining efficiency, specificity, photostability, and, crucially, its cytotoxicity before it can be considered a viable option for biological and drug development research. Researchers are encouraged to rely on well-characterized dyes with established protocols and safety profiles for their experimental needs.

References

Validation of a Novel Analytical Method for Acid Orange 116 Detection in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Acid Orange 116 in soil against a traditional method. The presented data is based on established analytical principles and data from similar validated methods for azo dyes in environmental matrices.

Introduction

This compound is a disazo dye used in various industrial applications. Its potential persistence and accumulation in soil ecosystems necessitate the development of sensitive and reliable analytical methods for its monitoring. This guide details the validation of a novel method employing Ultrasound-Assisted Extraction (UAE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares its performance to a conventional approach using solid-liquid extraction and High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).

Data Presentation: Performance Comparison

The performance of the novel UAE-LC-MS/MS method was rigorously evaluated against the traditional solid-liquid extraction HPLC-PDA method. The key validation parameters are summarized in the tables below.

Table 1: Comparison of Method Performance Parameters

ParameterNovel Method (UAE-LC-MS/MS)Traditional Method (SLE-HPLC-PDA)
Linearity (R²) >0.999>0.995
Limit of Detection (LOD) 0.5 µg/kg10 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg30 µg/kg
Accuracy (Recovery) 92-105%85-98%
Precision (RSD) < 5%< 10%
Analysis Time per Sample ~15 min~30 min

Table 2: Accuracy (Recovery) Data at Different Spiking Levels

Spiking Level (µg/kg)Novel Method (UAE-LC-MS/MS) - Recovery % (RSD %)Traditional Method (SLE-HPLC-PDA) - Recovery % (RSD %)
5 98.2 (3.5)Not Quantifiable
50 101.5 (2.8)92.7 (6.1)
200 95.3 (1.9)96.5 (4.8)

Experimental Protocols

Detailed methodologies for both the novel and traditional analytical methods are provided below.

Novel Method: Ultrasound-Assisted Extraction with LC-MS/MS Analysis

1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

  • Weigh 5 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile/water (80:20, v/v) as the extraction solvent.

  • Spike with an appropriate internal standard.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes at 40°C.

  • Centrifuge the sample at 5000 rpm for 10 minutes.

  • Collect the supernatant.

2. Extract Cleanup: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the UAE step onto the cartridge.

  • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis: LC-MS/MS

  • Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard are monitored.

Traditional Method: Solid-Liquid Extraction with HPLC-PDA Analysis

1. Sample Preparation: Solid-Liquid Extraction (SLE)

  • Weigh 10 g of homogenized soil sample into a 100 mL flask.

  • Add 20 mL of methanol as the extraction solvent.

  • Shake the flask on a mechanical shaker for 1 hour at room temperature.

  • Allow the soil to settle and decant the supernatant.

  • Filter the extract through a 0.45 µm syringe filter.

2. Instrumental Analysis: HPLC-PDA

  • Chromatographic System: Standard HPLC system with a photodiode array detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 6.5) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: PDA detector monitoring at the maximum absorption wavelength of this compound (e.g., 490 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow of the novel method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

Novel_Method_Experimental_Workflow sample Soil Sample (5g) extraction Ultrasound-Assisted Extraction (10 mL Acetonitrile/Water, 15 min) sample->extraction centrifugation Centrifugation (5000 rpm, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) supernatant->spe evaporation Evaporation & Reconstitution (1 mL Mobile Phase) spe->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow of the novel method.

Cross-validation of different microbial strains for the bioremediation of Acid Orange 116.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of microbial strains for the bioremediation of textile azo dyes, with a focus on Acid Orange and structurally similar compounds, is crucial for developing effective and environmentally friendly wastewater treatment strategies. This guide provides an objective comparison of the performance of various microbial strains in the degradation of Acid Orange dyes, supported by experimental data from several studies. Due to the limited availability of research specifically on Acid Orange 116, this guide focuses on the bioremediation of other relevant Acid Orange and Reactive Orange dyes, which serve as valuable models for understanding the degradation of this class of compounds.

Performance Comparison of Microbial Strains

The efficiency of microbial bioremediation of Acid Orange and similar azo dyes varies significantly depending on the microbial strain, culture conditions, and the specific dye being treated. Below is a summary of the performance of different bacterial and fungal strains in decolorizing these dyes.

Bacterial Strains

Bacterial degradation of azo dyes is a widely studied and effective method for color removal from textile effluents. The initial step in this process is typically the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines, which can be further degraded.[1]

Table 1: Comparison of Bacterial Strains for the Decolorization of Acid Orange and Reactive Orange Dyes

Microbial Strain/ConsortiumDye (Initial Concentration)Decolorization Efficiency (%)Time (hours)Optimal pHOptimal Temperature (°C)Reference
Bacterial Consortium SPB92 (Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, Kocuria rosea)Acid Orange (30 mg/L)~85%237.532[2][3]
Bacillus megaterium PMS82Acid Orange (100 mg/L)100%166.0-9.025-40[4][5]
Staphylococcus hominis RMLRT03Acid Orange (100 mg/L)Not specified, but effective607.035[6]
Bacillus subtilisAcid Orange 10 (200 ppm)100%248.540[7]
Pseudomonas spp.Reactive Orange (50 mg/L)98%58.037[8]
Bacillus stratosphericus SCA1007Reactive Orange 16 (150 mg/L)Complete107.035[9]
Nocardiopsis sp.Reactive Orange 16 (50 mg/L)95.07%Not Specified8.035[10]
Shewanella oneidensis MR1 (in MFC anode)Acid Orange 7 (100 mg/L)20%24Not SpecifiedNot Specified[11]
Fungal Strains

Fungi, particularly white-rot fungi, are also effective in degrading a wide range of dyes through the action of extracellular ligninolytic enzymes like laccases and peroxidases.[12][13] Fungal bioremediation can occur through biosorption and enzymatic degradation.[14]

Table 2: Comparison of Fungal Strains for the Decolorization of Orange Dyes

Microbial StrainDyeDecolorization Efficiency (%)TimeOptimal ConditionsReference
Pleurotus ostreatus and Candida zeylanoides (Mixed Culture)Reactive Orange 1687.5%11 daysNot Specified[15]
Laccase from Trametes villosaAcid OrangesHighNot SpecifiedNot Specified[16]
Aspergillus niger and Trichoderma virideSynozol Dyes (Red, Yellow, Navy-Blue)36% - 90%60 daysNot Specified[17]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments in the bioremediation of Acid Orange dyes based on the cited literature.

Isolation and Screening of Dye-Decolorizing Microorganisms
  • Sample Collection : Soil and water samples are collected from sites contaminated with textile industry effluents.[6]

  • Enrichment and Isolation :

    • A minimal salt medium (MSM) or nutrient broth is prepared and supplemented with the target azo dye (e.g., Acid Orange, 100 mg/L) as the sole carbon source.[18][8]

    • The collected samples are added to the medium and incubated under appropriate conditions (e.g., 32°C, 120 rpm).[18]

    • Serial dilutions are performed and plated on agar medium containing the dye to isolate individual colonies with clear zones of decolorization.[18]

    • Pure cultures are obtained by repeatedly streaking on fresh plates.[18]

Decolorization Assay
  • Inoculum Preparation : A fresh culture of the microbial strain is grown in a suitable broth medium (e.g., Nutrient Broth) to a desired optical density.[19]

  • Decolorization Experiment :

    • A defined volume of the inoculum (e.g., 5-10% v/v) is added to a sterilized medium (e.g., MSM or Nutrient Broth) containing the azo dye at a specific concentration (e.g., 50-200 mg/L).[6][19]

    • The flasks are incubated under optimized conditions (pH, temperature, static or shaking).[6][19] An abiotic control (without inoculum) is always included.[8]

  • Measurement of Decolorization :

    • At regular time intervals, an aliquot of the culture medium is withdrawn and centrifuged to remove microbial cells.[5]

    • The absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.[5]

    • The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[19]

Optimization of Decolorization Conditions

To enhance the bioremediation efficiency, various physicochemical parameters are optimized by systematically varying one parameter at a time while keeping others constant. These parameters include:

  • pH : Testing a range from acidic to alkaline (e.g., pH 4-10).[3]

  • Temperature : Evaluating a range of temperatures (e.g., 20-50°C).[3]

  • Dye Concentration : Assessing the effect of different initial dye concentrations (e.g., 30-800 mg/L).[3][5]

  • Aeration : Comparing static (microaerophilic/anaerobic) and shaking (aerobic) conditions.[6]

  • Nutrient Supplementation : Investigating the effect of additional carbon and nitrogen sources (e.g., glucose, yeast extract).[6]

Visualizing the Bioremediation Workflow

The following diagrams illustrate the typical experimental workflow and a conceptual representation of the microbial degradation of azo dyes.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis Sample Sample Collection (Contaminated Soil/Water) Enrichment Enrichment Culture Sample->Enrichment Inoculation Isolation Isolation of Pure Strains Enrichment->Isolation Plating Inoculum Inoculum Preparation Isolation->Inoculum Decolorization Decolorization Assay Inoculum->Decolorization Optimization Optimization of Parameters (pH, Temp, etc.) Decolorization->Optimization UV_Vis UV-Vis Spectroscopy (Decolorization %) Decolorization->UV_Vis Optimization->UV_Vis FTIR_GCMS FTIR / GC-MS (Degradation Products) UV_Vis->FTIR_GCMS Confirmation of Degradation Toxicity Toxicity Assessment FTIR_GCMS->Toxicity

Caption: A generalized experimental workflow for the bioremediation of azo dyes.

Degradation_Pathway AzoDye Azo Dye (e.g., this compound) Amines Aromatic Amines (Colorless, Potentially Toxic) AzoDye->Amines Reductive Cleavage Microbes Microbial Cells (Bacteria/Fungi) Enzymes Reductive Enzymes (e.g., Azoreductase) Microbes->Enzymes produces Enzymes->AzoDye catalyzes Mineralization Further Degradation (Mineralization) Amines->Mineralization Aerobic/Anaerobic EndProducts CO2, H2O, etc. Mineralization->EndProducts

Caption: Conceptual pathway of azo dye degradation by microbial action.

References

Comparing the photodegradation kinetics of Acid Orange 116 with other azo dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the photodegradation kinetics of various azo dyes reveals significant variability in their degradation rates and pathways, influenced by factors such as molecular structure, photocatalyst, and environmental conditions. While specific kinetic data for Acid Orange 116 remains elusive in the reviewed literature, a comparative analysis with other azo dyes, particularly orange dyes like Acid Orange 7 and Reactive Orange 16, provides valuable insights into its expected behavior.

The photodegradation of azo dyes, a major class of synthetic colorants, is a critical area of research for environmental remediation. The efficiency of this process is typically evaluated by its kinetics, often following a pseudo-first-order model. This guide provides a comparative overview of the photodegradation kinetics of several azo dyes, supported by experimental data and detailed protocols.

Comparative Photodegradation Kinetics of Azo Dyes

The rate of photodegradation of azo dyes is significantly influenced by the specific dye, the photocatalyst used, and the experimental conditions. The following table summarizes the photodegradation kinetic parameters for a selection of azo dyes under various conditions. It is important to note that no specific kinetic data for this compound was found in the reviewed literature.

Azo DyePhotocatalyst/ConditionsInitial ConcentrationApparent Rate Constant (k)Half-life (t1/2)Degradation PercentageReference
Acid Orange 7 TiO2 / UV light (30W)50 mg/LNot specifiedNot specified76% in 32 hours[1]
Acid Orange 7 ZVI-ZnS / UV lightNot specifiedNot specifiedNot specified97% in 10 minutes (at 1 g/L catalyst)[2][3]
Reactive Orange 16 TiO2 / UV lightNot specifiedFollowed first-order reactionNot specified87% in 20 minutes, 100% in 80 minutes[4]
Reactive Orange 16 Gamma irradiation0.1 mM1.0657 kGy-1 (dose constant)Not specified88% at 2.0 kGy[5]
Reactive Orange 16 UV/H2O250 mg/LNot specifiedNot specifiedComplete decolorization in < 6 minutes[6]
Orange II Iron Oxide Nanoparticles / Sunlight20 ppmNot specified4.96 h (at 2 mg/L catalyst)98% in 6 hours[7]
Acridine Orange TiO2 / Visible light3.8 x 10-5 mol/dm3Not specifiedNot specifiedComplete discoloration in 8 hours[8]
Reactive Dyes (average) Fe2O3 / SunlightNot specifiedVaries by dyeVaries by dyeNot specified[9]

Generalized Experimental Protocol for Azo Dye Photodegradation

The following is a generalized experimental protocol for studying the photodegradation of azo dyes based on common methodologies cited in the literature.

1. Materials and Reagents:

  • Azo dye stock solution

  • Photocatalyst (e.g., TiO2, ZnO, ZVI-ZnS)

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Spectrophotometer

2. Experimental Setup:

  • A photoreactor equipped with a suitable light source (e.g., UV lamp, solar simulator).

  • A magnetic stirrer to ensure a homogenous suspension.

  • Quartz or borosilicate glass reaction vessels.

3. Procedure:

  • An aqueous solution of the azo dye of a known initial concentration is prepared.

  • A specific amount of the photocatalyst is added to the solution to create a suspension.

  • The pH of the suspension is adjusted to the desired value.

  • The suspension is typically stirred in the dark for a period to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The light source is then turned on to initiate the photodegradation reaction.

  • Aliquots of the suspension are withdrawn at regular time intervals.

  • The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.

  • The concentration of the remaining dye in the supernatant is determined by measuring its absorbance at the maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • The degradation percentage is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

  • The kinetic data is often fitted to a pseudo-first-order model: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.

Visualizing the Process

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Azo Dye Solution B Add Photocatalyst A->B Homogenize C Adjust pH B->C D Dark Adsorption C->D Equilibration E Initiate Irradiation D->E Start Photoreaction F Collect Aliquots E->F At timed intervals G Separate Catalyst F->G H Measure Absorbance (UV-Vis) G->H I Calculate Degradation & Kinetics H->I

Caption: Generalized experimental workflow for an azo dye photodegradation study.

Photodegradation_Pathway cluster_catalyst Photocatalyst Surface cluster_reactions Redox Reactions Catalyst Semiconductor (e.g., TiO2) e_cb e- (conduction band) Catalyst->e_cb UV/Visible Light (hν) h_vb h+ (valence band) Catalyst->h_vb UV/Visible Light (hν) O2 O2 e_cb->O2 Reduction H2O H2O h_vb->H2O Oxidation OH_neg OH- h_vb->OH_neg Oxidation Superoxide •O2- O2->Superoxide Hydroxyl •OH H2O->Hydroxyl OH_neg->Hydroxyl AzoDye Azo Dye (R-N=N-R') Intermediates Degradation Intermediates AzoDye->Intermediates Oxidation by •OH, h+, •O2- EndProducts CO2 + H2O + Mineral Acids Intermediates->EndProducts Further Oxidation

Caption: Simplified pathway of azo dye photodegradation catalyzed by a semiconductor.

References

Validation of Acid Orange 116 as a suitable dye for textile wear analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the realm of textile analysis, particularly in understanding the durability and wear characteristics of fabrics, the choice of dye can be as critical as the analytical method itself. Acid Orange 116, a monoazo acid dye, is frequently used for dyeing protein and polyamide fibers such as wool and nylon. This guide provides a comprehensive validation of this compound as a suitable agent for textile wear analysis, comparing its performance with other relevant dyes and offering detailed experimental protocols for its application and evaluation.

Performance Characteristics of this compound

This compound is valued for its bright, reddish-orange hue and its good affinity for wool and polyamide fibers. For the purpose of wear analysis, a suitable dye must not only impart a measurable color but also exhibit predictable and quantifiable responses to abrasion, laundering, and light exposure. The key performance indicators for a dye in this context are its colorfastness properties.

Quantitative data on the colorfastness of this compound, based on standardized AATCC test methods, provides a baseline for its suitability.

Table 1: Colorfastness Properties of this compound

Fastness TestAATCC Test MethodPerformance Rating
Light FastnessAATCC 16.35
Soaping (Washing)AATCC 615 (Fading), 5 (Staining)
PerspirationAATCC 154-5 (Fading), 5 (Staining)
Oxygen Bleaching-5
SeawaterAATCC 1065 (Fading), 5 (Staining)

Note: Ratings are on a scale of 1 to 5, where 5 indicates excellent fastness.[1]

These ratings indicate that this compound exhibits excellent resistance to color loss and staining under various conditions, making it a stable and reliable marker for tracking textile wear.

Comparative Analysis with Alternative Dyes

To validate the suitability of this compound, its performance can be compared against other dyes commonly used for similar fibers. Here, we compare it with another acid dye, C.I. Acid Red 337, and a reactive dye, C.I. Reactive Blue 19.

C.I. Acid Red 337 is another acid dye used for polyamide fibers, known for its brilliant red shade.[2] C.I. Reactive Blue 19 is a widely used reactive dye for cellulosic fibers, but it can also be applied to wool. Reactive dyes are known for forming strong covalent bonds with the fiber, which generally results in high wash fastness.[3][4]

Table 2: Comparative Colorfastness Data

Fastness TestFiberThis compoundC.I. Acid Red 337C.I. Reactive Blue 19
Light Fastness Polyamide/Wool55Good
Wash Fastness (Soaping) Polyamide/Wool54Excellent
Perspiration Fastness Polyamide/Wool4-54-5Good
Rubbing/Crocking (Dry) Polyamide/WoolNot specified5Good
Rubbing/Crocking (Wet) Polyamide/WoolNot specified5Good

Note: Data for this compound and Acid Red 337 is from specific sources.[1][5] Data for Reactive Blue 19 is based on general performance characteristics of reactive dyes.[3]

From this comparison, this compound demonstrates comparable or, in some cases, superior fastness properties to Acid Red 337, particularly in wash fastness. While reactive dyes like Reactive Blue 19 are known for their exceptional wash fastness due to covalent bonding, this compound still offers very high performance, making it a strong candidate for applications where precise quantification of color is necessary.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible results in textile wear analysis. Below are the methodologies for dyeing textiles with this compound and for evaluating its performance through common wear-related tests.

Dyeing Protocol for Polyamide (Nylon) Fabric with this compound
  • Fabric Preparation: Scour the nylon fabric with a solution of 1-2 g/L of a non-ionic detergent at 40-50°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 40:1.

    • Add a leveling agent (e.g., 1% on weight of fabric) to ensure even dye uptake.

    • Add 1% acetic acid (on weight of fabric) to the dyebath to achieve a pH of 4.5-5.5.

  • Dyeing Process:

    • Immerse the wet, scoured nylon fabric into the dyebath at 40°C.

    • Gradually raise the temperature to 100°C over 45 minutes.

    • Maintain the dyeing at 100°C for 60 minutes.

  • Post-Treatment:

    • Allow the dyebath to cool to 70°C.

    • Remove the dyed fabric and rinse with warm water, followed by cold water until the water runs clear.

    • Perform a soaping treatment with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes to remove any unfixed dye.

    • Rinse thoroughly with cold water and air dry.

Wear Analysis Protocols

1. Colorfastness to Laundering (AATCC Test Method 61-2A) [6][7][8][9][10]

This accelerated test simulates the effects of five home launderings.

  • Apparatus: Launder-Ometer or similar device, stainless steel canisters, and stainless steel balls.

  • Procedure:

    • Prepare a test specimen of the dyed fabric (50 x 100 mm) and attach it to a multifiber test fabric.

    • Place the specimen in a stainless steel canister containing 150 mL of a specified detergent solution and 10 stainless steel balls.

    • Place the canister in the Launder-Ometer and run the test for 45 minutes at 49°C.

    • After the cycle, remove the specimen, rinse it, and dry it.

  • Evaluation: Assess the color change of the specimen and the staining of the multifiber test fabric using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

2. Colorfastness to Light (AATCC Test Method 16.3) [1][11][12]

This test determines the resistance of the dye to fading when exposed to light.

  • Apparatus: Xenon-arc lamp apparatus.

  • Procedure:

    • Place the dyed fabric specimen in the xenon-arc apparatus.

    • Expose the specimen to a controlled light source that simulates natural sunlight for a specified duration (e.g., 20 or 40 AATCC Fading Units).

  • Evaluation: Compare the change in color of the exposed portion of the specimen to the unexposed portion using the Gray Scale for Color Change or instrumentally measure the color difference.

3. Colorfastness to Crocking (Rubbing) (AATCC Test Method 8) [13][14][15][16]

This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.

  • Apparatus: Crockmeter.

  • Procedure:

    • Mount the dyed fabric specimen on the base of the Crockmeter.

    • Mount a standard white cotton crocking cloth onto the rubbing finger of the Crockmeter.

    • Perform the test by rubbing the crocking cloth against the dyed specimen for 10 cycles.

    • Repeat the test with a wet crocking cloth.

  • Evaluation: Evaluate the degree of color transfer to the white crocking cloth using the Gray Scale for Staining or the Chromatic Transference Scale.

Visualizing the Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key workflows.

cluster_0 Dyeing Process Fabric Preparation Fabric Preparation Dye Bath Preparation Dye Bath Preparation Fabric Preparation->Dye Bath Preparation Dyeing Dyeing Dye Bath Preparation->Dyeing Post-Treatment Post-Treatment Dyeing->Post-Treatment

Caption: Workflow for Dyeing Textiles with this compound.

cluster_1 Textile Wear Analysis Dyed Textile Sample Dyed Textile Sample Wear Simulation Wear Simulation Dyed Textile Sample->Wear Simulation Color Measurement (Initial) Color Measurement (Initial) Dyed Textile Sample->Color Measurement (Initial) Color Measurement (Post-Wear) Color Measurement (Post-Wear) Wear Simulation->Color Measurement (Post-Wear) Data Analysis & Comparison Data Analysis & Comparison Color Measurement (Initial)->Data Analysis & Comparison Color Measurement (Post-Wear)->Data Analysis & Comparison

Caption: Conceptual Workflow for Textile Wear Analysis using a Dyed Sample.

Conclusion

Based on its excellent colorfastness properties, particularly its high resistance to washing and light, this compound is a highly suitable dye for use in textile wear analysis. Its stability ensures that any observed color change can be more confidently attributed to the effects of physical wear and abrasion rather than premature dye degradation. The detailed experimental protocols provided in this guide offer a standardized approach for its application and evaluation, enabling researchers to conduct reliable and reproducible studies on the durability and performance of textiles. While alternative dyes may offer specific advantages, this compound presents a robust and well-characterized option for quantitative analysis of textile wear.

References

Efficacy comparison of different adsorbents for Acid Orange 116 removal.

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of synthetic dyes like Acid Orange 116 from industrial effluents is a critical environmental challenge. This guide provides a comparative analysis of the efficacy of various adsorbents for the removal of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of current findings. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes available data on this specific dye and supplements it with findings on structurally similar azo dyes to provide a broader perspective on potential adsorbent performance.

Quantitative Comparison of Adsorbent Performance

The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity (q_e), which indicates the amount of pollutant adsorbed per unit mass of the adsorbent, and its removal efficiency, the percentage of the pollutant removed from the solution. The following table summarizes the performance of different adsorbents for the removal of orange-colored azo dyes.

Adsorbent MaterialTarget DyeAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHReference
NanochitosanAcid Orange--7-9[1]
Cross-linked chitosan-glyoxal/TiO2 nanocompositeReactive Orange 16390.593.2~4.0[2][3]
Ethylenediamine-modified magnetic chitosan nanoparticlesAcid Orange 73.47 (mmol/g)-4.0[4]
Activated Carbon (from Solanum torvum)Reactive Orange 16-Favorable at acidic pH2.0[5]
Cu(I)-Polyaniline CompositeReactive Orange 16392.15694.774[6]
Kenaf Core Fiber (modified)Reactive Orange 16---[7]
Orange PeelAcid Dyes19.48 - 36.67-2 and 4[8]
Chitosan-Biopolymer-Entrapped Activated CharcoalReactive Orange 16->90 (up to 100 mg/L)-[9]
Bottom Ash & De-Oiled SoyaAcid Orange 7---[10]
Metal-Organic Frameworks (ZIF-67)Acid Orange 7-High-[11]
Activated Carbon (from rice husk ash)Reactive Orange 1613.32-9.0[12]

Note: Data for this compound is scarce in publicly available literature. The table includes data for other orange azo dyes to provide a comparative context for potential adsorbent performance. Direct comparison should be made with caution as adsorption efficacy is highly dependent on the specific dye and adsorbent characteristics.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reliable comparison of adsorbent performance. Below are generalized methodologies for key experiments cited in the literature for dye adsorption studies.

Adsorbent Preparation
  • Nanochitosan: Synthesized using an ionic gelation method, followed by crosslinking with phosphate. The resulting nanochitosan is then dried using a freeze-drying process.[1]

  • Cross-linked chitosan-glyoxal/TiO2 nanocomposite: Chitosan flakes are dissolved in acetic acid, and the resulting viscous solution is injected into a NaOH solution to form beads. These beads are then cross-linked with glyoxal and loaded with TiO2 nanoparticles.[2]

  • Activated Carbon from Agricultural Waste (e.g., Orange Peels, Rice Husk): The raw material is washed, dried, and then carbonized at high temperatures (e.g., 700-900°C) in an inert atmosphere. The resulting char is then activated, often using a chemical agent like ZnCl2 or H2SO4, followed by washing to neutralize the pH.[12][13]

Batch Adsorption Experiments

Batch adsorption studies are typically conducted to evaluate the effects of various parameters on dye removal.

  • Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorption Procedure: A known amount of adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a flask. The mixture is then agitated at a constant speed and temperature for a predetermined contact time.

  • Parameter Optimization: To determine the optimal conditions for dye removal, key parameters are varied, including:

    • pH: The pH of the dye solution is adjusted using HCl and NaOH solutions.

    • Adsorbent Dose: The amount of adsorbent added to the dye solution is varied.

    • Contact Time: The duration of contact between the adsorbent and the dye solution is varied to determine the equilibrium time.

    • Initial Dye Concentration: The initial concentration of the dye solution is varied to assess the adsorption capacity.

    • Temperature: The effect of temperature on adsorption is studied to determine the thermodynamic parameters.

  • Analysis: After the desired contact time, the solid and liquid phases are separated by centrifugation or filtration. The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the adsorbent (g)

The removal efficiency (%) is calculated as:

Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Visualizing the Adsorption Process

To better understand the logical flow of a typical adsorption experiment, the following diagrams are provided.

Experimental_Workflow cluster_prep Adsorbent & Adsorbate Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation (e.g., Activation, Modification) Setup Mix Adsorbent and Dye Solution Adsorbent->Setup Dye_Solution This compound Stock Solution Preparation Dye_Solution->Setup Agitation Agitate at Controlled Temperature & Speed Setup->Agitation Sampling Collect Samples at Intervals Agitation->Sampling Separation Separate Adsorbent (Centrifugation/Filtration) Sampling->Separation Measurement Measure Dye Concentration (UV-Vis Spectrophotometry) Separation->Measurement Calculation Calculate Adsorption Capacity & Removal Efficiency Measurement->Calculation

Fig. 1: General workflow of a batch adsorption experiment for dye removal.

Adsorption_Mechanism_Pathway cluster_transport Mass Transport cluster_adsorption Adsorption Process cluster_interactions Interaction Mechanisms Bulk_Transport Bulk Transport of Dye to Adsorbent Surface Film_Diffusion Film Diffusion across Boundary Layer Bulk_Transport->Film_Diffusion Intraparticle_Diffusion Intraparticle Diffusion into Pores Film_Diffusion->Intraparticle_Diffusion Surface_Adsorption Adsorption onto Active Sites Intraparticle_Diffusion->Surface_Adsorption Electrostatic Electrostatic Interactions Surface_Adsorption->Electrostatic Hydrogen_Bonding Hydrogen Bonding Surface_Adsorption->Hydrogen_Bonding pi_pi_Stacking π-π Stacking Surface_Adsorption->pi_pi_Stacking Other Other Interactions (e.g., van der Waals) Surface_Adsorption->Other

Fig. 2: Potential signaling pathways and mechanisms in the adsorption of azo dyes.

Conclusion

While direct comparative data for this compound removal is limited, this guide provides a framework for evaluating potential adsorbents based on studies of similar azo dyes. Materials like modified chitosan and various forms of activated carbon show significant promise for the removal of orange-colored dyes. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies on this compound, ensuring data consistency and comparability. Future research should focus on direct comparative studies of various low-cost and highly efficient adsorbents specifically for this compound to provide more definitive guidance for industrial wastewater treatment applications.

References

Inter-Laboratory Validation of a Standardized Protocol for Acid Orange 116 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of a standardized analytical protocol for Acid Orange 116. It also offers an objective comparison of this protocol with alternative analytical methods, supported by illustrative experimental data. The aim is to assist laboratories in selecting and validating a suitable method for the accurate and reliable quantification of this compound.

Data Presentation: Performance Comparison of Analytical Methods

An inter-laboratory study is crucial for establishing the performance characteristics of a standardized analytical method. Below is a summary of expected performance data from a hypothetical validation study comparing a standardized High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method with other potential analytical techniques for this compound.

MethodAnalyteLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Accuracy (Recovery %)Precision (RSD%)
Standardized HPLC-DAD This compound ≥ 0.9995 0.05 0.15 97.5 - 101.8 < 2.5
UPLC-QDaThis compound> 0.9990.010.0398.2 - 101.5< 2.0
UV-Vis SpectrophotometryThis compound> 0.9950.51.595.0 - 105.0< 5.0

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

Proposed Standardized Protocol: HPLC-DAD Method for this compound

This protocol describes a standardized method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for azo dye analysis due to its high resolution and sensitivity[1].

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Diode Array Detector (DAD).

  • Reversed-phase C18 column.

  • Data acquisition and processing software.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of two solvents: (A) Ammonium acetate buffer and (B) Acetonitrile[1].

  • Column Temperature: 30°C[1].

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at the maximum absorption wavelength of this compound.

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations.

  • Calibration: Inject the standard solutions to establish a calibration curve and determine the retention time.

  • Sample Preparation: Prepare sample extracts for analysis.

  • Analysis: Inject the prepared sample extracts.

  • Quantification: Identify this compound in the sample by comparing its retention time and UV-Vis spectrum with the standards. Quantify the amount using the calibration curve[1].

Alternative Method 1: Ultra-Performance Liquid Chromatography with QDa Detection (UPLC-QDa)

UPLC technology offers reduced analysis times and solvent usage while providing increased peak resolution and sensitivity[2]. The ACQUITY QDa Detector can be integrated into liquid chromatography (LC) analysis methods with minimal method development[2].

1. Instrumentation:

  • UPLC system.

  • ACQUITY QDa Detector.

2. Procedure:

  • Azo dyes are monitored according to their respective retention time and Single Ion Recording (SIR) mass-to-charge ratio (m/z)[2]. This provides better sensitivity and selectivity compared to HPLC-UV analysis[2].

Alternative Method 2: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective alternative for screening purposes[1]. This technique relies on the absorption of ultraviolet or visible light by the analyte.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Procedure:

  • Prepare solutions of this compound at different concentrations (e.g., 0.1%, 0.01%, and 0.001%) to determine the absorption maximum (λmax) in the visible range (400-700 nm)[3].

  • The absorption spectrum can provide a preliminary identification of the chemical structure of the dye[3].

Visualizations

Experimental Workflow for Standardized HPLC-DAD Analysis

G cluster_prep Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Injection Injection into HPLC Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification of this compound Detection->Quantification Calibration->Quantification

Caption: Workflow for the standardized HPLC-DAD analysis of this compound.

Logical Relationship of Analytical Methods

G cluster_standard Standardized Method cluster_alternatives Alternative Methods center This compound Analysis HPLC_DAD HPLC-DAD (High Specificity, Good Sensitivity) center->HPLC_DAD Proposed Standard UPLC_QDa UPLC-QDa (Higher Sensitivity, Faster) center->UPLC_QDa Alternative UV_Vis UV-Vis Spectrophotometry (Screening, Cost-Effective) center->UV_Vis Alternative HPLC_DAD->UPLC_QDa Improved Sensitivity HPLC_DAD->UV_Vis Lower Specificity

References

Comparative assessment of the environmental impact of Acid Orange 116 and alternative dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Assessment of Acid Orange 116 and Alternative Dyes

Introduction

The textile industry is a significant consumer of water and chemicals, with dyeing processes being a major contributor to the environmental burden. This compound, a synthetic azo dye, is widely used for dyeing protein fibers such as wool and polyamide. However, growing environmental concerns necessitate a comparative assessment of its environmental impact against viable alternatives. This guide provides a detailed comparison of this compound with alternative dyes, including reactive dyes and natural dyes, focusing on their environmental toxicity, biodegradability, and effluent characteristics. The information is intended for researchers, scientists, and professionals in drug development and related fields to make informed decisions towards more sustainable practices.

Comparative Data on Environmental Impact

The following table summarizes the available quantitative data for the environmental impact of this compound and its alternatives. It is important to note that specific environmental data for this compound is limited in publicly available literature. Therefore, data for similar acid azo dyes are included for a broader perspective, and this limitation should be considered when interpreting the results.

ParameterThis compoundReactive Dyes (e.g., Lanasol, Telon)Natural Dyes (e.g., Weld, Annatto, Osage Orange)
Type Synthetic Azo DyeSynthetic Reactive DyePlant-derived
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg[1]Generally low, LD50 > 2000 mg/kg for manyGenerally considered non-toxic; specific LD50 data often unavailable
Aquatic Toxicity (Fish, 96h LC50) No data available[2]Varies; some may be toxic to aquatic lifeData is limited and varies; e.g., Annatto is considered to have low toxicity[3]
Aquatic Toxicity (Daphnia, 48h EC50) No data available[2]Varies; some may be toxic to aquatic invertebratesData is limited and varies
Aquatic Toxicity (Algae, 72h IC50) No data available[2]Varies; some may be toxic to algaeData is limited and varies
Biodegradability (OECD 301) No data available[2]Generally poor, but some modifications can improve itReadily biodegradable
Chemical Oxygen Demand (COD) of Effluent Expected to be highCan be high due to unfixed dye and auxiliariesGenerally lower than synthetic dyes, but can be significant
Bioaccumulation Potential No data availableGenerally lowGenerally low

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

  • Procedure:

    • Acclimatize test fish to laboratory conditions.

    • Prepare a series of test solutions of the dye at different concentrations in dechlorinated water.

    • Expose groups of fish (e.g., 10 fish per concentration) to the test solutions in tanks.

    • Include a control group exposed to only dechlorinated water.

    • Maintain constant temperature, pH, and dissolved oxygen levels.

    • Observe and record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

    • Calculate the LC50 value using statistical methods (e.g., probit analysis).

Ready Biodegradability Testing (OECD 301F: Manometric Respirometry Test)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with a small amount of activated sludge.

    • Place the mixture in a sealed vessel connected to a respirometer.

    • Incubate in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • The respirometer measures the amount of oxygen consumed by the microorganisms as they biodegrade the substance.

    • Calculate the percentage of biodegradation by comparing the oxygen consumed to the theoretical oxygen demand (ThOD) of the substance.

    • A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Chemical Oxygen Demand (COD) Testing (APHA 5220 D: Closed Reflux, Colorimetric Method)

This test measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample.

  • Principle: A sample is digested with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium. The amount of oxidant consumed is determined colorimetrically.

  • Procedure:

    • Collect a representative sample of the dye effluent.

    • Pipette a known volume of the sample into a digestion vial containing potassium dichromate and a sulfuric acid reagent.

    • Tightly cap the vial and heat it in a reactor at 150°C for 2 hours.

    • Allow the vial to cool to room temperature.

    • Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 600 nm).

    • Determine the COD concentration from a calibration curve prepared with standard solutions of known COD values.

Visualization of Assessment Workflow and Dye Impact

The following diagrams, created using Graphviz (DOT language), illustrate the workflow for the comparative environmental assessment and the general impact of dyes on the environment.

cluster_assessment Comparative Environmental Assessment Workflow A Dye Selection: This compound & Alternatives B Data Collection: - Aquatic Toxicity - Biodegradability - Effluent Characteristics A->B C Experimental Testing: - OECD 203 (Fish Toxicity) - OECD 301 (Biodegradability) - APHA 5220 (COD) B->C D Data Analysis & Comparison C->D E Report Generation D->E

Caption: Workflow for the comparative environmental assessment of dyes.

cluster_impact General Environmental Impact of Dyes cluster_source Source cluster_release Release cluster_environment Environment cluster_effects Effects Dye Dye Manufacturing & Application Effluent Wastewater Effluent Dye->Effluent Water Aquatic Ecosystems Effluent->Water Soil Soil & Groundwater Effluent->Soil Toxicity Aquatic Toxicity Water->Toxicity Bioaccumulation Bioaccumulation Water->Bioaccumulation Persistence Persistence Soil->Persistence

Caption: General pathway of environmental impact from textile dyes.

Discussion and Conclusion

This comparative guide highlights the environmental considerations associated with this compound and its potential alternatives. While a complete quantitative comparison is hampered by the lack of specific environmental data for this compound, the available information suggests a general trend.

This compound , as a synthetic azo dye, is likely to have a significant environmental footprint. Azo dyes are often resistant to biodegradation and can lead to the formation of harmful aromatic amines under anaerobic conditions. The high oral LD50 for rats suggests low acute toxicity via ingestion, but the absence of aquatic toxicity data is a major concern, as the primary route of environmental exposure is through wastewater.

Reactive dyes , such as the Lanasol and Telon series, are often promoted as more environmentally friendly alternatives to conventional acid dyes due to their higher fixation rates. A higher fixation rate means less dye is lost to the effluent, potentially reducing the COD and color of the wastewater. However, they are still synthetic chemicals and their biodegradability can be low. The environmental impact of reactive dyes is highly dependent on the specific chemical structure and the dyeing process employed.

Natural dyes , derived from plant sources like weld, annatto, and osage orange, are generally considered to be more biodegradable and have lower toxicity than synthetic dyes.[4] However, the cultivation of dye plants can have its own environmental impact, including land and water use. Furthermore, natural dyeing processes often require the use of metal mordants to fix the color to the fiber, and some of these mordants can be toxic. The COD of natural dye effluent can also be considerable due to the presence of other organic compounds from the plant material. A life cycle assessment (LCA) comparing natural and synthetic dyeing processes has shown that natural dyeing can have a lower overall environmental impact, but this is dependent on the specific dye, mordant, and process used.[5]

References

Safety Operating Guide

Proper Disposal of Acid Orange 116: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Acid Orange 116, a disazo-based acid dye, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this chemical in a laboratory setting. The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local guidelines for hazardous waste management.

Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, personnel must wear the following PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The standard and required procedure for the disposal of this compound is through a licensed and approved waste disposal company. Laboratory personnel should not attempt to neutralize or chemically degrade the dye without specific, validated protocols and the approval of their institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Clearly identify all waste streams containing this compound. This includes pure dye, stock solutions, and contaminated materials such as pipette tips, vials, and gloves.
  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration if it is in a solution.
  • Keep the waste container securely closed at all times, except when adding waste.

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation areas.

Management of Spills

In the event of a spill of this compound:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Assess the Spill: Determine the extent of the spill and refer to the SDS for specific cleanup instructions.

  • Cleanup: For small spills, use an absorbent material to contain and collect the spilled substance. For larger spills, or if you are not trained in spill cleanup procedures, contact your EHS department immediately.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container and disposed of according to the procedures outlined above.

Data Presentation: Waste Management Summary

Waste TypeContainerLabelingStorageDisposal Method
Solid this compound Sealed, chemically compatible container"Hazardous Waste: this compound (Solid)"Designated satellite accumulation areaCollection by licensed hazardous waste disposal service
This compound Solutions Leak-proof, chemically compatible container"Hazardous Waste: this compound (Aqueous Solution, [Concentration])"Designated satellite accumulation areaCollection by licensed hazardous waste disposal service
Contaminated Labware (gloves, pipette tips, etc.) Lined, sealed hazardous waste container"Hazardous Waste: Solid Waste Contaminated with this compound"Designated satellite accumulation areaCollection by licensed hazardous waste disposal service

Experimental Protocols

As the standard and required procedure for the disposal of this compound is through a licensed waste management facility, specific experimental protocols for its chemical degradation or neutralization are not provided here. Such procedures should only be developed and validated by qualified chemists and approved by the relevant institutional safety committees. Research into the degradation of azo dyes often involves advanced oxidation processes or biological treatments that are not suitable for routine laboratory disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

start Generation of This compound Waste identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify spill Spill Occurs start->spill segregate Segregate from Other Chemical Waste identify->segregate container Select Appropriate Waste Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' [Concentration] container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal spill->identify No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->container

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Acid Orange 116

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acid Orange 116 (CAS No. 12220-10-9) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

This compound is a dark red-orange powder that is soluble in water.[1][2][3] It is utilized in dyeing processes for wool, polyamide fibers, and blended fabrics.[1][2][4]

PropertyValue
CAS Number 12220-10-9
Molecular Formula C25H21N4NaO4S
Molecular Weight 496.51 g/mol
Appearance Dark red-orange powder
Solubility in Water 40 g/L at 60°C

Hazard Identification and Personal Protective Equipment (PPE)

While considered non-toxic, direct contact with skin and eyes should be avoided.[5] It is classified as harmful to aquatic life with long-lasting effects.[6][7] The following PPE is mandatory when handling this compound:

Protection TypeRecommended PPESpecifications
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used in addition to goggles where there is a high risk of splashing.[8]
Skin and Body Protection Chemical-Resistant Gloves (Nitrile or Butyl Rubber) and an Acid-Resistant Lab Coat or SuitNitrile gloves offer good resistance and grip.[8] An acid-resistant suit with sealed seams provides comprehensive protection.[8]
Respiratory Protection Approved Dust Respirator or Full-Face Respirator with Acid Gas CartridgesRequired if handling produces excessive dust or if exposure limits are exceeded.[5][6]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a designated handling area is equipped with an eye bath and washing facilities.[5]

    • Verify that all required PPE is in good condition and readily available.

    • Review the Safety Data Sheet (SDS) for this compound before commencing work.

  • Handling :

    • Handle in a well-ventilated area to avoid dust formation.[6]

    • Avoid breathing in dust, mist, gas, or vapors.[6]

    • Prevent direct contact with skin and eyes by wearing the appropriate PPE.[5][6]

    • Use dedicated and clearly labeled equipment for handling this compound.

  • Accidental Release Measures :

    • In case of a spill, evacuate personnel from the immediate area.[6]

    • Avoid dust formation during cleanup.[6]

    • Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[9]

  • First Aid Measures :

    • If inhaled : Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]

    • On skin contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

    • On eye contact : Rinse eyes with pure water for at least 15 minutes.[6]

    • If ingested : Rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

Waste TypeDisposal Method
Unused Product Recycle or rework if feasible. Otherwise, incinerate at an authorized facility or treat at an acceptable waste treatment facility.[5]
Contaminated Packaging Incinerate or treat at an acceptable waste treatment facility.[5]
Contaminated Labware and PPE Dispose of as hazardous waste in a suitable, closed, and clearly labeled container.[9][10]

All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[10] Containers must be kept tightly capped and segregated according to compatibility.[10]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Procedures cluster_disposal 4. Disposal prep_area Designate Handling Area (Eyewash & Washing Facilities) check_ppe Inspect & Don PPE prep_area->check_ppe review_sds Review Safety Data Sheet check_ppe->review_sds handle Handle in Ventilated Area review_sds->handle avoid_contact Avoid Skin/Eye Contact & Inhalation handle->avoid_contact spill Accidental Spill handle->spill exposure Personal Exposure handle->exposure collect_waste Collect & Label Hazardous Waste avoid_contact->collect_waste End of Procedure spill->collect_waste Clean-up exposure->prep_area First Aid dispose Dispose via Authorized Facility collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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